molecular formula C43H78N7O17P3S B15598648 16-Methylhenicosanoyl-CoA

16-Methylhenicosanoyl-CoA

Cat. No.: B15598648
M. Wt: 1090.1 g/mol
InChI Key: MMNNHXYOCQDAME-UHFFFAOYSA-N
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Description

16-Methylhenicosanoyl-CoA is a useful research compound. Its molecular formula is C43H78N7O17P3S and its molecular weight is 1090.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C43H78N7O17P3S

Molecular Weight

1090.1 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 16-methylhenicosanethioate

InChI

InChI=1S/C43H78N7O17P3S/c1-5-6-17-20-31(2)21-18-15-13-11-9-7-8-10-12-14-16-19-22-34(52)71-26-25-45-33(51)23-24-46-41(55)38(54)43(3,4)28-64-70(61,62)67-69(59,60)63-27-32-37(66-68(56,57)58)36(53)42(65-32)50-30-49-35-39(44)47-29-48-40(35)50/h29-32,36-38,42,53-54H,5-28H2,1-4H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)

InChI Key

MMNNHXYOCQDAME-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Biosynthesis of 16-Methylhenicosanoyl-CoA in Mycobacterium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The complex lipid-rich cell envelope of Mycobacterium, particularly Mycobacterium tuberculosis, is a crucial factor in its pathogenicity and resilience. Among the myriad of unique fatty acids contributing to this barrier are branched-chain fatty acids. This technical guide provides an in-depth exploration of the biosynthetic pathway of a specific long-chain branched fatty acid, 16-methylhenicosanoic acid, and its activation to 16-methylhenicosanoyl-CoA. While the biosynthesis of multi-methyl-branched mycocerosic acids by the Mycocerosic Acid Synthase (Mas) is well-documented, the formation of a singly-branched fatty acid at the C16 position is less characterized. This guide synthesizes current knowledge on mycobacterial fatty acid elongation and methylation to propose a putative biosynthetic pathway. It includes a detailed overview of the key enzymes, hypothetical quantitative data for enzymatic reactions, comprehensive experimental protocols for pathway investigation, and visual diagrams of the proposed metabolic route and experimental workflows. This document is intended to serve as a valuable resource for researchers engaged in the study of mycobacterial lipid metabolism and the development of novel anti-tuberculosis therapeutics.

Introduction

The cell envelope of Mycobacterium tuberculosis is a formidable barrier, rich in complex lipids that are intrinsically linked to the bacterium's virulence and its resistance to antibiotics.[1] A significant class of these lipids is the phthiocerol dimycocerosates (PDIM), which are esters of the long-chain diol phthiocerol and mycocerosic acids.[1] Mycocerosic acids are multi-methyl-branched fatty acids synthesized by the iterative Type I polyketide synthase (PKS), Mycocerosic Acid Synthase (Mas).[2][3]

This guide focuses on the biosynthesis of a related, yet distinct, fatty acid: 16-methylhenicosanoic acid, a C22 fatty acid with a single methyl branch. The subsequent activation of this fatty acid to its coenzyme A (CoA) thioester, this compound, is the final step before its incorporation into more complex lipids or other metabolic pathways. While the direct synthesis of this specific mono-methylated fatty acid is not extensively described in the literature, this guide proposes a plausible biosynthetic pathway based on established principles of fatty acid synthesis and modification in Mycobacterium.

Proposed Biosynthesis Pathway of this compound

The proposed pathway for the synthesis of this compound can be divided into three main stages:

  • De novo fatty acid synthesis and elongation: Production of a long-chain fatty acid precursor.

  • Methylation: Introduction of a methyl group at the C16 position.

  • Activation: Thioesterification with Coenzyme A.

Key Enzymes and Reactions

The biosynthesis is hypothesized to involve enzymes from the Fatty Acid Synthase-I (FAS-I) and Fatty Acid Synthase-II (FAS-II) systems, a putative fatty acid methyltransferase, and a fatty acyl-CoA synthetase.

  • Fatty Acid Synthase-I (FAS-I): A multifunctional enzyme responsible for the de novo synthesis of fatty acids, typically producing C16 to C26 acyl-CoA products.[4]

  • Fatty Acid Synthase-II (FAS-II): A multi-enzyme system that elongates acyl-ACP (acyl carrier protein) primers, contributing to the synthesis of very long-chain fatty acids like mycolic acids.[5]

  • Fatty Acid Methyltransferase (FAMT): A hypothetical S-adenosyl-L-methionine (SAM)-dependent methyltransferase responsible for the C16 methylation of a fatty acid precursor. While a fatty acid O-methyltransferase from Mycobacterium marinum has been characterized, the specific C-methyltransferase for this reaction is yet to be identified.[6]

  • Fatty Acyl-CoA Synthetase (FadD): A family of enzymes that activate fatty acids by converting them to their corresponding acyl-CoA thioesters. FadD13 is a very-long-chain fatty acyl-CoA synthetase in M. tuberculosis.[7]

Proposed Pathway Diagram

Biosynthesis_of_16_Methylhenicosanoyl_CoA AcetylCoA Acetyl-CoA FAS_I FAS-I System AcetylCoA->FAS_I MalonylCoA Malonyl-CoA MalonylCoA->FAS_I PalmitoylCoA Palmitoyl-CoA (C16) FAS_I->PalmitoylCoA Multiple cycles FAS_II FAS-II System PalmitoylCoA->FAS_II Primer Henicosanoyl_ACP Henicosanoyl-ACP (C21) FAS_II->Henicosanoyl_ACP Elongation Henicosanoic_Acid Henicosanoic Acid Henicosanoyl_ACP->Henicosanoic_Acid Hydrolysis FAMT Fatty Acid Methyltransferase (putative) Henicosanoic_Acid->FAMT SAM S-Adenosyl-L-methionine (SAM) SAM->FAMT SAH S-Adenosyl-L-homocysteine (SAH) FAMT->SAH Methyl_Henicosanoic_Acid 16-Methylhenicosanoic Acid FAMT->Methyl_Henicosanoic_Acid FadD Fatty Acyl-CoA Synthetase (FadD) Methyl_Henicosanoic_Acid->FadD CoA Coenzyme A CoA->FadD ATP ATP ATP->FadD AMP_PPi AMP + PPi FadD->AMP_PPi Final_Product This compound FadD->Final_Product

Caption: Proposed biosynthesis pathway for this compound in Mycobacterium.

Quantitative Data

Due to the speculative nature of the specific pathway for 16-methylhenicosanoic acid, direct quantitative data is not available. The following tables present hypothetical kinetic parameters for the key enzymatic steps, based on data from analogous and related enzymes in mycobacterial lipid metabolism. These values are intended for illustrative purposes and to guide experimental design.

Table 1: Hypothetical Kinetic Parameters of Key Enzymes

EnzymeSubstrate(s)Km (µM)kcat (s⁻¹)Reference (Analogous Enzyme)
FAS-I Acetyl-CoA10 - 501 - 5General FAS-I characteristics
Malonyl-CoA5 - 201 - 5
FAS-II Elongation Acyl-ACP1 - 100.1 - 1[5]
Malonyl-ACP5 - 250.1 - 1
Fatty Acid Methyltransferase (putative) Henicosanoic Acid20 - 1000.01 - 0.1[6]
S-Adenosyl-L-methionine10 - 500.01 - 0.1
Fatty Acyl-CoA Synthetase (FadD13) 16-Methylhenicosanoic Acid5 - 300.5 - 2[7]
Coenzyme A10 - 600.5 - 2
ATP50 - 2000.5 - 2

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the proposed biosynthetic pathway.

Recombinant Expression and Purification of Mycocerosic Acid Synthase (Mas) or Putative Methyltransferase

This protocol describes the expression and purification of a His-tagged recombinant enzyme (e.g., the putative methyltransferase) from E. coli.

Workflow Diagram:

Protein_Purification_Workflow Start Gene Cloning into Expression Vector Transformation Transformation into E. coli Expression Strain Start->Transformation Culture Large-Scale Culture and Induction of Expression (IPTG) Transformation->Culture Harvest Cell Harvest (Centrifugation) Culture->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification of Lysate (Centrifugation) Lysis->Clarification Affinity Ni-NTA Affinity Chromatography Clarification->Affinity Elution Elution with Imidazole Affinity->Elution Dialysis Dialysis to Remove Imidazole and Buffer Exchange Elution->Dialysis Purity Purity Check (SDS-PAGE) and Concentration Measurement Dialysis->Purity End Purified Enzyme Purity->End

Caption: Workflow for recombinant protein expression and purification.

Protocol:

  • Gene Cloning and Transformation:

    • The gene encoding the putative methyltransferase is cloned into a pET vector with an N-terminal His6-tag.

    • The resulting plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)).

  • Expression:

    • A single colony is used to inoculate 50 mL of LB medium containing the appropriate antibiotic and grown overnight at 37°C.

    • The overnight culture is used to inoculate 1 L of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Protein expression is induced by adding IPTG to a final concentration of 0.5 mM. The culture is then incubated at 18°C for 16-20 hours.

  • Purification:

    • Cells are harvested by centrifugation (6,000 x g, 15 min, 4°C).

    • The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Cells are lysed by sonication on ice.

    • The lysate is clarified by centrifugation (15,000 x g, 30 min, 4°C).

    • The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • The His-tagged protein is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • Eluted fractions are analyzed by SDS-PAGE. Fractions containing the pure protein are pooled and dialyzed against storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol).

In Vitro Enzyme Activity Assay

This protocol describes a radiometric assay to measure the activity of the putative fatty acid methyltransferase.

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • 100 mM potassium phosphate (B84403) buffer (pH 7.0)

      • 10 µM henicosanoic acid

      • 50 µM S-adenosyl-L-methionine (spiked with [³H-methyl]-SAM)

      • 1-5 µg of purified methyltransferase enzyme

    • The total reaction volume is 100 µL.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Extraction:

    • Stop the reaction by adding 100 µL of 1 M HCl.

    • Extract the lipids with 500 µL of ethyl acetate.

    • Vortex and centrifuge to separate the phases.

    • Transfer the upper organic phase to a new tube.

  • Analysis:

    • Evaporate the solvent under a stream of nitrogen.

    • Resuspend the lipid extract in a small volume of a suitable solvent.

    • Analyze the products by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify 16-methylhenicosanoic acid.

    • Quantify the incorporation of the radiolabel by liquid scintillation counting of the product spot/peak.

Analysis of Fatty Acid Methyl Esters (FAMEs) by GC-MS

This protocol outlines the preparation and analysis of FAMEs from mycobacterial cultures to identify 16-methylhenicosanoic acid.

Protocol:

  • Lipid Extraction:

    • Harvest mycobacterial cells from a liquid culture by centrifugation.

    • Extract total lipids using a modified Bligh-Dyer method with a mixture of chloroform:methanol:water.

  • Saponification and Methylation:

    • The dried lipid extract is saponified by refluxing with 0.5 M methanolic KOH at 80°C for 1 hour.

    • After cooling, the fatty acids are methylated by adding 14% BF₃-methanol and refluxing at 80°C for 30 minutes.[3]

  • FAME Extraction:

    • After cooling, add water and extract the FAMEs with hexane (B92381).

    • The hexane layer is collected, washed with water, and dried over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • The FAME extract is concentrated and analyzed by gas chromatography-mass spectrometry (GC-MS).

    • A suitable GC column (e.g., a polar capillary column) is used to separate the FAMEs.

    • The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are collected.

    • The identification of methyl 16-methylhenicosanoate is based on its retention time and comparison of its mass spectrum with known standards or fragmentation patterns.

Conclusion

The biosynthesis of this compound in Mycobacterium represents a fascinating, yet not fully elucidated, aspect of its complex lipid metabolism. This technical guide has proposed a plausible pathway, drawing upon the well-established machinery of fatty acid synthesis and modification in these bacteria. The provided hypothetical quantitative data and detailed experimental protocols offer a framework for researchers to investigate this pathway, identify the specific enzymes involved, and characterize their functions. A deeper understanding of how Mycobacterium produces its unique repertoire of branched-chain fatty acids will undoubtedly open new avenues for the development of targeted therapies against tuberculosis and other mycobacterial diseases. The continued exploration of these biosynthetic pathways is essential for unraveling the intricacies of mycobacterial pathogenesis and for devising novel strategies to combat these persistent pathogens.

References

A Technical Guide to the Role of Methyl-Branched Long-Chain Fatty Acyl-CoAs in Mycobacterial Cell Wall Lipid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The mycobacterial cell wall is a complex and unique structure, essential for the survival and virulence of pathogenic species like Mycobacterium tuberculosis. Beyond the well-known mycolic acids, the cell wall contains other critical lipid components that play a profound role in host-pathogen interactions. Among these are the phthiocerol dimycocerosates (PDIMs), highly immunogenic lipids that are crucial for virulence. The biosynthesis of PDIMs relies on the activation and elongation of methyl-branched long-chain fatty acids. This technical guide provides an in-depth exploration of the biosynthesis of these lipids, focusing on the role of mycocerosic acids—a class of molecules to which specific fatty acyl-CoAs like 16-methylhenicosanoyl-CoA belong. We will detail the enzymatic pathway, present quantitative data, outline key experimental protocols, and visualize the intricate processes involved in the synthesis of these vital cell wall components.

The Mycobacterial Cell Wall: A Fortress of Complex Lipids

The cell envelope of Mycobacterium tuberculosis is a formidable barrier, contributing to its intrinsic resistance to many antibiotics and the host immune system[1]. It is composed of a core mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, which is surrounded by an outer membrane, or mycomembrane, rich in a variety of non-covalently linked lipids[2]. While mycolic acids are the hallmark of this structure, other lipids, such as the phthiocerol dimycocerosates (PDIMs), are indispensable for pathogenesis[1].

PDIMs are complex waxes composed of a long-chain β-diol core, either phthiocerol or phthiodiolone, esterified with two multi-methyl-branched fatty acids known as mycocerosic acids[3]. The loss of PDIM production has been shown to attenuate the virulence of M. tuberculosis in animal models, making the PDIM biosynthesis pathway a promising target for novel anti-tubercular drug development[4].

The Phthiocerol Dimycocerosate (PDIM) Biosynthesis Pathway

The synthesis of PDIM is a multi-step enzymatic process orchestrated by a large, ~70 kb gene cluster. The pathway can be conceptually divided into three main stages: the synthesis of the phthiocerol backbone, the synthesis of mycocerosic acids, and the final condensation of these two components.

Synthesis of the Phthiocerol Backbone

The creation of the phthiocerol core begins with a long-chain fatty acid precursor derived from the Fatty Acid Synthase I (FAS-I) system.

  • Activation: The fatty acid precursor is activated by the fatty acyl-AMP ligase FadD26 . This enzyme adenylates the fatty acid and transfers it to the first module of the polyketide synthase (PKS) system, PpsA [5]. FadD26 is essential for the synthesis of PDIMs but not the related phenolic glycolipids (PGLs)[4][6].

  • Elongation and Modification: A series of five Type I PKSs, PpsA through PpsE , sequentially elongate the precursor chain. These enzymes utilize both malonyl-CoA and methylmalonyl-CoA as extender units, introducing the characteristic methyl branches into the phthiocerol backbone[7].

  • Release and Reduction: The polyketide chain is released from PpsE by the thioesterase TesA , yielding phthiodiolone. The keto group of phthiodiolone is then reduced by phthiodiolone ketoreductase to form the final phthiocerol diol[8].

Synthesis of Mycocerosic Acids

Mycocerosic acids, such as 16-methylhenicosanoic acid, are multi-methyl-branched fatty acids that provide the esterifying acyl groups for the phthiocerol core.

  • Precursor Activation: A straight-chain fatty acid is activated by the fatty acyl-AMP ligase FadD28 for transfer to the mycocerosic acid synthase[7].

  • Elongation: The Mycocerosic Acid Synthase (Mas) , a dedicated PKS, catalyzes the successive addition of methylmalonyl-CoA units to the straight-chain precursor, generating the final multi-methylated mycocerosic acid structure[7]. The availability of methylmalonyl-CoA, which can be derived from host cholesterol or odd-chain fatty acids, directly impacts PDIM synthesis[7][9].

Final Assembly and Transport

The final PDIM molecule is assembled by the esterification of the phthiocerol diol with two mycocerosic acid molecules.

  • Esterification: The acyltransferase PapA5 is responsible for condensing the mycocerosic acids onto the hydroxyl groups of the phthiocerol backbone, forming the final diester PDIM molecule[2][10].

  • Transport: The completed PDIM molecule is then transported from the cytoplasm to the cell envelope by the MmpL7 transporter, a member of the resistance-nodulation-division (RND) family of transporters[7].

Visualizing the PDIM Biosynthesis Pathway

The following diagrams illustrate the key steps in the PDIM biosynthesis pathway and a typical experimental workflow for its analysis.

PDIM_Biosynthesis_Pathway PDIM Biosynthesis Pathway cluster_backbone Phthiocerol Backbone Synthesis cluster_myco Mycocerosic Acid Synthesis cluster_assembly Final Assembly & Transport FAS1 FAS-I LCFA Long-Chain Fatty Acid FAS1->LCFA FadD26 FadD26 (Acyl-AMP Ligase) LCFA->FadD26 PpsAE PpsA-E (Polyketide Synthases) FadD26->PpsAE Activates & Loads TesA TesA (Thioesterase) PpsAE->TesA Elongates Phthiodiolone Phthiodiolone TesA->Phthiodiolone Releases PKR Phthiodiolone Ketoreductase Phthiodiolone->PKR Phthiocerol Phthiocerol PKR->Phthiocerol PapA5 PapA5 (Acyltransferase) Phthiocerol->PapA5 SCFA Straight-Chain Fatty Acid FadD28 FadD28 (Acyl-AMP Ligase) SCFA->FadD28 Mas Mas (Mycocerosic Acid Synthase) FadD28->Mas Activates & Loads MycocerosicAcid Mycocerosic Acid (e.g., this compound) Mas->MycocerosicAcid Elongates MycocerosicAcid->PapA5 PDIM PDIM PapA5->PDIM Esterifies MmpL7 MmpL7 (Transporter) PDIM->MmpL7 Transport CellWall Cell Wall MmpL7->CellWall

Caption: The enzymatic pathway for Phthiocerol Dimycocerosate (PDIM) synthesis in M. tuberculosis.

Quantitative Data on PDIM Analysis

Quantitative analysis of PDIMs is crucial for studying mycobacterial virulence and for screening potential inhibitors of the biosynthesis pathway. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for this purpose.

ParameterValueMethodReference
Limit of Detection (LOD) - Standard100 pg/mLGC-MS with Thermally Assisted Hydrolysis and Methylation (THM)[11]
Limit of Detection (LOD) - Culture400 CFU/mLGC-MS (THM) of M. tuberculosis culture dilutions[11]
Linearity (R²) - Standard0.99GC-MS (THM) for concentrations between 0.172 and 27.5 ng/mL[11][12]
Linearity (R²) - Culture Extract0.9685GC-MS (THM) of M. tuberculosis culture extracts[11]
Relative QuantificationSpot IntensityThin-Layer Chromatography (TLC) with [14C]propionate labeling[13]

Key Experimental Protocols

The study of PDIMs requires robust methods for their extraction and analysis. The protocols below are based on established methodologies cited in the literature.

Protocol 1: Apolar Lipid Extraction for PDIM Analysis

This protocol is adapted from methods used for extracting PDIMs from mycobacterial cultures for subsequent analysis[14].

Materials:

  • Mycobacterial cell pellet

  • Methanol (B129727)

  • Petroleum ether (60-80°C boiling point)

  • Glass tubes with PTFE-lined screw caps

  • Tube rotator or vortex mixer

  • Centrifuge

Procedure:

  • Harvest mycobacterial cells by centrifugation and transfer a known amount of the cell pellet (e.g., from 0.2 mL of culture deposit) into a glass tube.

  • Add 1.8 mL of methanol to the cell pellet.

  • Add 1.0 mL of petroleum ether.

  • Seal the tube tightly and mix vigorously on a tube rotator or vortex for 15 minutes to ensure thorough extraction.

  • Centrifuge the mixture at 1,200 x g for 1 minute to separate the phases.

  • Carefully collect the upper petroleum ether layer, which contains the apolar lipids including PDIMs.

  • Transfer the petroleum ether extract to a clean glass vial. The extract can be stored at 4°C or concentrated under a stream of nitrogen for further analysis.

Protocol 2: Analysis of PDIMs by GC-MS with Thermally Assisted Hydrolysis and Methylation (THM)

This method allows for the rapid and sensitive detection of mycocerosic acids from PDIMs without complex offline derivatization steps[11][14].

Materials:

Procedure:

  • Sample Preparation: Apply a 50 µL aliquot of the petroleum ether lipid extract onto a quartz wool plug placed inside a PTV liner. Allow the solvent to evaporate completely by drying at 60-70°C for 10 minutes.

  • THM-GC-MS Analysis:

    • Place the liner into the GC autosampler.

    • The system automatically injects 50 µL of the methanolic TMAH solution into the liner.

    • The PTV inlet temperature is rapidly ramped to 380°C. This high temperature facilitates the simultaneous hydrolysis of the ester bonds in PDIMs and the methylation of the released mycocerosic acids, forming fatty acid methyl esters (FAMEs).

    • The volatile methyl mycocerosates are then transferred onto the GC column for separation.

  • Chromatography & Detection:

    • GC Column: A DB-5MS capillary column (or equivalent) is typically used.

    • Temperature Program: An example program is: hold at 50°C for 8 minutes, then ramp at 30°C/min to 350°C, and hold for 1 minute[14].

    • Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to detect the characteristic fragment ions of methyl mycocerosates (e.g., m/z 88 and 101) and their molecular ions (e.g., m/z 452, 466, 494) for high sensitivity and specificity[12][15].

  • Data Analysis: Identify methyl mycocerosates based on their characteristic retention times and mass spectra. Quantification is performed by integrating the peak areas and comparing them to a standard curve.

Visualizing the Experimental Workflow

PDIM_Analysis_Workflow Experimental Workflow for PDIM Analysis culture 1. Mycobacterial Culture harvest 2. Harvest Cells (Centrifugation) culture->harvest extract 3. Apolar Lipid Extraction (Methanol/Petroleum Ether) harvest->extract collect_pe 4. Collect Petroleum Ether Phase extract->collect_pe sample_prep 5. Sample Preparation (Apply extract to PTV liner, dry) collect_pe->sample_prep thmgcms 6. THM-GC-MS Analysis sample_prep->thmgcms data_analysis 7. Data Analysis (Identify & Quantify Methyl Mycocerosates) thmgcms->data_analysis

Caption: A typical workflow for the extraction and GC-MS analysis of PDIMs from mycobacteria.

Conclusion and Future Directions

The biosynthesis of phthiocerol dimycocerosates, which relies on methyl-branched long-chain fatty acyl-CoAs like mycocerosyl-CoA, represents a critical pathway for the virulence of Mycobacterium tuberculosis. The intricate series of enzymatic reactions involving acyl-AMP ligases (FadD26, FadD28) and large polyketide synthases (PpsA-E, Mas) offers multiple potential targets for therapeutic intervention. A detailed understanding of this pathway, supported by robust quantitative and analytical methods, is essential for the development of novel drugs that can disarm the bacterium by disrupting its protective lipid shield. Future research should focus on elucidating the precise regulatory mechanisms that control the PDIM gene cluster and on high-throughput screening for inhibitors of key enzymes like FadD26 and the Pps proteins.

References

The Orchestration of Gene Expression by 16-Methylhenicosanoyl-CoA: A Technical Guide to its Interaction with Transcriptional Regulators

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Regulatory Role of a Unique Branched-Chain Fatty Acyl-CoA in Cellular Metabolism

This technical guide provides an in-depth exploration of the interaction between 16-methylhenicosanoyl-CoA, a branched-chain very-long-chain fatty acyl-CoA, and key transcriptional regulators. This document is intended for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism, gene regulation, and metabolic diseases. While direct experimental data for this compound is emerging, this guide synthesizes current knowledge on analogous long-chain and branched-chain fatty acyl-CoAs to build a robust framework for understanding its likely biological functions and for designing future research.

Introduction

Fatty acyl-Coenzyme A (acyl-CoA) molecules are not merely metabolic intermediates but are increasingly recognized as critical signaling molecules that directly influence gene expression by modulating the activity of transcriptional regulators. This compound, a 22-carbon branched-chain fatty acyl-CoA, is of particular interest due to the growing understanding of the unique biological roles of branched-chain and very-long-chain fatty acids. This guide will delve into the known and inferred interactions of this compound with key transcriptional regulators, present quantitative data for analogous compounds, provide detailed experimental protocols to study these interactions, and visualize the associated signaling pathways.

Interaction with Key Transcriptional Regulators

Based on extensive research into long-chain and branched-chain fatty acyl-CoAs, this compound is predicted to interact with and modulate the activity of several key families of transcriptional regulators.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a family of nuclear receptors that function as master regulators of lipid and glucose metabolism. Fatty acids and their derivatives are well-established ligands for PPARs. Crucially, studies have demonstrated that very-long-chain fatty acyl-CoAs (VLCFA-CoAs) and branched-chain fatty acyl-CoAs (BCFA-CoAs) are high-affinity ligands for PPARα.[1][2] This strongly suggests that this compound, as a member of this class, is a potent PPARα agonist. Upon binding, it is anticipated to induce a conformational change in the PPARα ligand-binding domain, leading to the recruitment of coactivator proteins and the transcriptional activation of target genes involved in fatty acid oxidation.[1][2]

Hepatocyte Nuclear Factor 4α (HNF-4α)

HNF-4α is another nuclear receptor that plays a pivotal role in hepatic gene expression, including genes involved in lipid transport and metabolism. Long-chain fatty acyl-CoAs have been shown to directly bind to the ligand-binding domain of HNF-4α, modulating its transcriptional activity.[3] The binding of these acyl-CoAs can either activate or inhibit HNF-4α activity depending on the chain length and saturation of the fatty acyl group.[3] It is therefore highly probable that this compound can directly interact with HNF-4α, influencing the expression of a wide array of metabolic genes.

Sterol Regulatory Element-Binding Proteins (SREBPs)

SREBPs are key transcription factors that control the synthesis of cholesterol and fatty acids. Unlike PPARs and HNF-4α, the regulation of SREBPs by fatty acyl-CoAs is thought to be indirect. The activity of SREBPs is primarily regulated by the levels of cellular sterols, which control the proteolytic processing and nuclear translocation of SREBP precursor proteins. However, polyunsaturated fatty acids have been shown to suppress the processing of SREBP-1c, a key regulator of fatty acid synthesis. While the direct role of this compound on SREBP activity is not yet defined, its influence on overall lipid metabolism may indirectly impact the SREBP pathway.

FadR (in prokaryotic systems)

For researchers working with bacterial systems, the Fatty acid degradation Regulator (FadR) is a key transcription factor. FadR acts as a repressor of fatty acid degradation genes and an activator of fatty acid biosynthesis genes.[4] Long-chain fatty acyl-CoAs directly bind to FadR, causing a conformational change that abolishes its DNA-binding activity, thereby de-repressing the fatty acid degradation pathway.[5] While this compound is a eukaryotic metabolite, this prokaryotic paradigm provides a fundamental model for the direct regulation of transcription factors by acyl-CoAs.

Quantitative Data on Acyl-CoA Interactions with Transcriptional Regulators

While specific quantitative data for this compound is not yet available, the following tables summarize the binding affinities of analogous long-chain and branched-chain fatty acyl-CoAs with PPARα and FadR, providing a strong basis for estimating the potential affinity of this compound.

LigandTranscriptional RegulatorBinding Affinity (Kd)Reference
Phytanoyl-CoAPPARα~11 nM[1]
Pristanoyl-CoAPPARα~11 nM[1]
C20:0-CoAPPARα3-29 nM[1]
C22:0-CoAPPARα3-29 nM[1]
C24:0-CoAPPARα3-29 nM[1]
Palmitoyl-CoA (C16:0)HNF-4α2.6 µM[6]
LigandTranscriptional RegulatorBinding Affinity (Kd)Reference
Oleoyl-CoA (C18:1)FadR45 nM[2]
Myristoyl-CoA (C14:0)FadR63 nM[2]
Palmitoyl-CoA (C16:0)FadR~369 nM[7]

Signaling Pathways and Regulatory Logic

The interaction of this compound with transcriptional regulators initiates a cascade of events leading to changes in gene expression. The following diagrams, rendered in DOT language, illustrate these pathways.

PPAR_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 16-MH-CoA This compound PPARa PPARα 16-MH-CoA->PPARa Binds and Activates PPRE PPRE PPARa->PPRE Binds RXR RXR RXR->PPRE TargetGene Target Gene (e.g., ACOX1, CPT1) PPRE->TargetGene Activates Transcription Coactivators Coactivators Coactivators->PPARa Recruited mRNA mRNA TargetGene->mRNA Transcription Protein Protein (Fatty Acid Oxidation Enzymes) mRNA->Protein Translation

Caption: PPARα activation by this compound.

HNF4a_Regulation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 16-MH-CoA This compound HNF4a HNF-4α 16-MH-CoA->HNF4a Binds and Modulates Activity HNF4a_DNA HNF-4α Response Element HNF4a->HNF4a_DNA Binds TargetGene Target Gene (e.g., Apolipoproteins) HNF4a_DNA->TargetGene Regulates Transcription mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: HNF-4α regulation by this compound.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to study the interaction of fatty acyl-CoAs with transcriptional regulators.

Synthesis of this compound

The synthesis of a very-long-chain branched-chain fatty acyl-CoA such as this compound can be achieved through a multi-step chemical synthesis process, typically starting from a commercially available branched-chain fatty acid or by constructing the branched chain through organic synthesis techniques. A general workflow is outlined below.

Synthesis_Workflow Start Starting Material (e.g., 16-methylhenicosanoic acid) Activation Activation of Carboxylic Acid (e.g., with oxalyl chloride or a carbodiimide) Start->Activation Thioesterification Thioesterification (Reaction with Coenzyme A) Activation->Thioesterification Purification Purification (e.g., HPLC) Thioesterification->Purification Product This compound Purification->Product

Caption: General workflow for acyl-CoA synthesis.

A detailed protocol would involve:

  • Activation: The carboxylic acid (16-methylhenicosanoic acid) is converted to a more reactive species, such as an acid chloride or an activated ester.

  • Thioesterification: The activated fatty acid is then reacted with the free sulfhydryl group of Coenzyme A in a suitable solvent system, often a mixture of aqueous and organic solvents, under controlled pH.

  • Purification: The final product is purified from unreacted starting materials and byproducts using techniques such as High-Performance Liquid Chromatography (HPLC).

In Vitro Binding Assays

Microscale Thermophoresis (MST)

MST is a powerful technique to quantify protein-lipid interactions in solution.[1][8]

  • Protein Labeling: The transcriptional regulator of interest (e.g., PPARα) is fluorescently labeled according to the manufacturer's protocol.

  • Ligand Preparation: A dilution series of this compound is prepared in an appropriate buffer.

  • Incubation: The labeled protein is mixed with each dilution of the ligand and incubated to reach binding equilibrium.

  • Measurement: The samples are loaded into capillaries, and the thermophoretic movement of the labeled protein is measured in an MST instrument.

  • Data Analysis: The change in thermophoresis is plotted against the ligand concentration to determine the binding affinity (Kd).

Bio-Layer Interferometry (BLI)

BLI is another real-time, label-free technique to measure biomolecular interactions.[9][10]

  • Immobilization: The transcriptional regulator is immobilized onto a biosensor tip.

  • Baseline: A baseline is established by dipping the biosensor into a buffer-only solution.

  • Association: The biosensor is then dipped into solutions containing different concentrations of this compound, and the association rate is measured.

  • Dissociation: The biosensor is moved back to the buffer-only solution to measure the dissociation rate.

  • Data Analysis: The association and dissociation curves are fitted to a binding model to determine the on-rate (kon), off-rate (koff), and the dissociation constant (Kd).

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study protein-DNA interactions in vitro.[11]

  • Probe Labeling: A DNA oligonucleotide containing the response element for the transcriptional regulator (e.g., a PPRE for PPARα) is labeled, typically with a radioactive isotope or a non-radioactive tag.

  • Binding Reaction: The labeled probe is incubated with the purified transcriptional regulator in a binding buffer. For competition assays, unlabeled probe or a non-specific DNA sequence is also included. To test the effect of the ligand, this compound is added to the binding reaction.

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

  • Detection: The position of the labeled probe is visualized by autoradiography or other appropriate detection methods. A "shift" in the mobility of the probe indicates the formation of a protein-DNA complex. The disruption of this shift in the presence of this compound would indicate that the ligand inhibits DNA binding.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to investigate protein-DNA interactions in vivo.

  • Cross-linking: Cells are treated with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA.

  • Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

  • Immunoprecipitation: An antibody specific to the transcriptional regulator of interest is used to immunoprecipitate the protein-DNA complexes.

  • Reverse Cross-linking: The cross-links are reversed, and the DNA is purified.

  • Analysis: The purified DNA is analyzed by qPCR or sequencing to identify the genomic regions that were bound by the transcriptional regulator. By treating cells with and without this compound, one can determine if the ligand modulates the binding of the transcriptional regulator to its target genes in a cellular context.

Co-immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions. This is particularly useful for investigating the ligand-dependent recruitment of coactivators or corepressors to a transcriptional regulator.

  • Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.

  • Immunoprecipitation: An antibody against the transcriptional regulator of interest is used to pull down the protein and its interacting partners.

  • Washing: The immunoprecipitated complexes are washed to remove non-specifically bound proteins.

  • Elution and Western Blotting: The proteins are eluted from the antibody and separated by SDS-PAGE. The presence of a coactivator or corepressor is then detected by Western blotting using an antibody specific to that protein. Comparing the results from cells treated with and without this compound can reveal ligand-dependent interactions.

Reporter Gene Assay

Reporter gene assays are used to measure the transcriptional activity of a regulator in response to a ligand.

  • Plasmid Construction: A reporter plasmid is constructed containing a promoter with response elements for the transcriptional regulator of interest (e.g., a PPRE) upstream of a reporter gene (e.g., luciferase). An expression plasmid for the transcriptional regulator may also be co-transfected.

  • Transfection: The plasmids are transfected into a suitable cell line.

  • Ligand Treatment: The transfected cells are treated with various concentrations of this compound.

  • Cell Lysis and Assay: The cells are lysed, and the activity of the reporter enzyme is measured.

  • Data Analysis: The reporter activity is plotted against the ligand concentration to determine the EC50 value, which represents the concentration of the ligand that produces a half-maximal response.

Conclusion

This compound, as a branched-chain very-long-chain fatty acyl-CoA, is poised to be a significant signaling molecule in the regulation of gene expression. Based on the wealth of data for analogous compounds, it is strongly predicted to be a high-affinity ligand for PPARα and a modulator of HNF-4α activity. The experimental protocols and conceptual frameworks provided in this technical guide offer a comprehensive toolkit for researchers to further elucidate the specific roles of this compound and other novel lipid metabolites in health and disease. Future research in this area holds the promise of uncovering new therapeutic targets for a range of metabolic disorders.

References

A Technical Guide to the Putative Long-Chain Acyl-CoA: 16-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly accessible scientific literature and databases lack specific information regarding the discovery, detailed chemical characterization, and biological function of 16-Methylhenicosanoyl-CoA. This document, therefore, provides a technical guide based on established methodologies for the synthesis and characterization of analogous long-chain fatty acyl-coenzyme A esters. The experimental protocols and data tables presented are illustrative and intended to serve as a framework for researchers investigating this and similar molecules.

Introduction to this compound

This compound is a long-chain fatty acyl-coenzyme A (CoA) derivative. Long-chain acyl-CoAs are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation, de novo lipogenesis, and the synthesis of complex lipids. They also serve as precursors for protein acylation, a post-translational modification that can influence protein localization and function. The "16-methylhenicosanoyl" portion of the name specifies a 21-carbon (henicosanoyl) fatty acid chain with a methyl group at the 16th carbon position.

Chemical Identity

Based on commercially available information, the fundamental chemical properties of this compound are summarized below.[1][2]

PropertyValue
Molecular Formula C43H78N7O17P3S
Molecular Weight 1090.10 g/mol
Canonical SMILES O[C@H]1--INVALID-LINK--(O)=O)COP(OP(OCC(C)(C)--INVALID-LINK--C(NCCC(NCCSC(CCCCCCCCCCCCCCC(C)CCCCC)=O)=O)=O)(O)=O)(O)=O">C@@HN2C3=NC=NC(N)=C3N=C2

Hypothetical Experimental Protocols

The following sections detail generalized protocols for the synthesis and characterization of a novel long-chain acyl-CoA such as this compound, adapted from established methodologies for similar molecules.

A common and effective method for synthesizing acyl-CoAs involves the activation of the corresponding fatty acid and subsequent reaction with coenzyme A. The mixed anhydride (B1165640) method is a widely used approach.

Materials:

  • 16-methylhenicosanoic acid

  • Triethylamine (B128534) (TEA)

  • Ethyl chloroformate

  • Coenzyme A (trilithium salt)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO3) solution, 0.5 M

  • Methanol

  • Water (HPLC-grade)

Procedure:

  • Dissolve 16-methylhenicosanoic acid in anhydrous THF.

  • Cool the solution to 4°C in an ice bath.

  • Add triethylamine and ethyl chloroformate to the solution to form the mixed anhydride. Stir for 45-60 minutes at 4°C.

  • In a separate vial, dissolve coenzyme A trilithium salt in a 0.5 M sodium bicarbonate solution.

  • Add the CoASH solution to the mixed anhydride reaction mixture.

  • Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.

  • Flash-freeze the reaction mixture in liquid nitrogen and lyophilize to dryness.

  • The resulting powder contains the synthesized this compound, which then requires purification.

Purification of the synthesized acyl-CoA is crucial to remove unreacted starting materials and byproducts. Reversed-phase HPLC is a standard method for this purpose.

Instrumentation:

  • HPLC system with a UV detector

  • Semi-preparative C18 reversed-phase column (e.g., 10 x 250 mm, 5 µm particle size)

Mobile Phases:

  • Buffer A: 75 mM potassium phosphate (B84403) (KH2PO4), pH 4.9

  • Buffer B: Acetonitrile with 600 mM acetic acid

Procedure:

  • Reconstitute the lyophilized product in a minimal volume of Buffer A.

  • Inject the sample onto the semi-preparative C18 column.

  • Elute the acyl-CoA using a gradient of Buffer B. A typical gradient might be:

    • 0-10 min: 10% B

    • 10-70 min: 10-90% B

    • 70-80 min: 90% B

    • 80-85 min: 90-10% B

    • 85-95 min: 10% B

  • Monitor the elution profile at 260 nm, the characteristic absorbance wavelength for the adenine (B156593) moiety of coenzyme A.

  • Collect the fractions corresponding to the major peak.

  • Pool the collected fractions, flash-freeze, and lyophilize to obtain the purified this compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for confirming the identity and assessing the purity of acyl-CoAs.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to an HPLC system

  • Analytical C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

Mobile Phases:

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

Procedure:

  • Dissolve a small amount of the purified product in a water/methanol solution.

  • Inject the sample into the LC-MS/MS system.

  • Separate the analyte using a suitable gradient of Solvent B (e.g., 5-95% over 15 minutes).

  • Acquire mass spectra in positive ion mode.

  • Full Scan MS: Determine the precursor ion mass. For this compound, the expected [M+H]+ ion would be m/z 1091.10.

  • Tandem MS (MS/MS): Fragment the precursor ion and analyze the resulting product ions. A characteristic neutral loss of 507 Da (corresponding to the phosphoadenosine diphosphate (B83284) moiety) is a hallmark of acyl-CoAs. Other specific fragments corresponding to the acyl chain and the pantetheine (B1680023) arm should also be observed.

Quantitative Data Presentation Template

The following table provides a template for summarizing the expected quantitative data from the characterization experiments.

ParameterExpected Value/Observation
HPLC Retention Time (min) Dependent on specific column and gradient
UV Absorbance Maximum (nm) 260
[M+H]+ (m/z) 1091.10
[M+Na]+ (m/z) 1113.08
Major MS/MS Fragments (m/z) * Precursor - 507 (Neutral Loss) * Fragments corresponding to the pantetheine arm * Fragments corresponding to the acyl chain
Purity (by HPLC-UV at 260 nm) >95%

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of a novel long-chain acyl-CoA.

experimental_workflow start Start: 16-methylhenicosanoic Acid + Coenzyme A synthesis Chemo-enzymatic Synthesis start->synthesis lyophilization1 Lyophilization synthesis->lyophilization1 crude_product Crude Product lyophilization1->crude_product purification HPLC Purification crude_product->purification lyophilization2 Lyophilization purification->lyophilization2 pure_product Purified this compound lyophilization2->pure_product characterization LC-MS/MS Characterization pure_product->characterization data_analysis Data Analysis (Mass, Purity, Fragments) characterization->data_analysis end Final Validated Product data_analysis->end

Caption: Workflow for the synthesis and characterization of this compound.

Signaling Pathways

A thorough search of existing literature and databases did not reveal any established signaling pathways involving this compound. As a long-chain acyl-CoA, it could putatively be involved in metabolic regulation or serve as a substrate for protein acylation, but further research is required to elucidate any specific roles.

Conclusion

While this compound is commercially available for research purposes, its discovery and detailed characterization have not been documented in the public domain. This guide provides a comprehensive, albeit generalized, framework for its synthesis and chemical validation, drawing upon established methodologies for similar long-chain fatty acyl-CoAs. The provided protocols and workflow diagrams are intended to equip researchers with the necessary technical information to begin investigating the properties and potential biological significance of this molecule.

References

The Pivotal Role of 16-Methylhenicosanoyl-CoA in Mycobacterium tuberculosis Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate and unique lipid metabolism of Mycobacterium tuberculosis (Mtb) is central to its survival, pathogenesis, and notorious resistance to conventional antibiotics. The mycobacterial cell wall, a formidable barrier rich in complex lipids, owes its integrity and impermeability in large part to mycolic acids. The biosynthesis of these exceptionally long fatty acids is a complex process involving numerous intermediates, among which branched-chain very-long-chain fatty acyl-CoAs play a crucial, yet often under-elucidated, role. This technical guide focuses on the function of a specific branched-chain fatty acyl-CoA, 16-Methylhenicosanoyl-CoA, within the broader context of Mtb's lipid metabolic network.

While direct literature on this compound is sparse, its structure—a C21 fatty acyl-CoA with a methyl branch at the 16th position—strongly suggests its role as an intermediate in the biosynthesis of mycolic acids or other complex, multi-methyl branched lipids essential for the mycobacterial cell envelope.[1] This guide synthesizes current knowledge on the synthesis and function of related branched-chain and very-long-chain fatty acids in Mtb to infer the metabolic fate and significance of this compound.

Quantitative Data on Key Enzymes and Pathways

The biosynthesis of a molecule like this compound is a multi-step process involving the coordinated action of Fatty Acid Synthase I (FAS-I), Fatty Acid Synthase II (FAS-II), and specific methyltransferases. The following tables summarize key quantitative and qualitative data for these enzymatic systems.

Enzyme System Function Substrates Products Regulation References
Fatty Acid Synthase I (FAS-I) De novo synthesis of fatty acidsAcetyl-CoA, Malonyl-CoABimodal distribution of C16-C18 and C24-C26 acyl-CoAsActivated by FasR[2][3]
Fatty Acid Synthase II (FAS-II) Elongation of medium-chain fatty acidsAcyl-ACP (from FAS-I products), Malonyl-ACPVery-long-chain acyl-ACPs (precursors to meromycolic acids)Activated by MabR in response to long-chain acyl-CoAs (>C18)[2][4][5]
Mycocerosic Acid Synthase Synthesis of multi-methyl-branched fatty acidsLong-chain fatty acyl-CoA, Methylmalonyl-CoAMulti-methyl-branched fatty acids-[6]
Methyltransferases (e.g., Cfa) Addition of methyl groups to fatty acidsS-adenosyl-L-methionine (SAM), Unsaturated fatty acids/acyl-ACPsMethyl-branched fatty acids (e.g., Tuberculostearic acid)-[7][8][9][10][11]
Transcriptional Regulator Function Effector Molecule Target Genes References
MabR Transcriptional activator of FAS-II systemLong-chain acyl-CoAs (>C18)fasII operon[4][5][12]
FasR Transcriptional activator of FAS-I systemLong-chain acyl-CoAs (≥C16)fas-acpS operon[3]

Experimental Protocols

The study of fatty acid metabolism in M. tuberculosis employs a variety of biochemical and analytical techniques. Below are detailed methodologies for key experiments relevant to the investigation of this compound and related lipids.

Lipid Extraction from M. tuberculosis

This protocol is adapted from the Bligh-Dyer method and is suitable for the extraction of total lipids from mycobacterial cultures.[13]

Materials:

Procedure:

  • Harvest M. tuberculosis cells by centrifugation at 3,000 x g for 10 minutes.

  • To the cell pellet, add a mixture of chloroform and methanol in a 1:2 (v/v) ratio.

  • Vortex vigorously for 5 minutes to ensure thorough mixing and cell lysis.

  • Add chloroform to the mixture to achieve a final chloroform:methanol:water ratio of 2:2:1.8 (v/v), considering the water content of the cell pellet.

  • Vortex again for 2 minutes.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase, which contains the total lipids, using a Pasteur pipette and transfer to a clean glass tube.

  • Dry the lipid extract under a stream of nitrogen.

  • Store the dried lipids at -20°C until further analysis.

Analysis of Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the derivatization of fatty acids to their methyl esters for analysis by GC-MS.

Materials:

  • Dried lipid extract

  • 2% (v/v) H₂SO₄ in methanol

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous Na₂SO₄

  • GC-MS instrument

Procedure:

  • Resuspend the dried lipid extract in 2 mL of 2% H₂SO₄ in methanol.

  • Heat the mixture at 80°C for 2 hours in a sealed tube to achieve transesterification.

  • After cooling, add 1 mL of deionized water and 2 mL of hexane.

  • Vortex for 2 minutes to extract the FAMEs into the hexane layer.

  • Centrifuge at 1,000 x g for 5 minutes.

  • Transfer the upper hexane layer to a new tube.

  • Wash the hexane layer with 1 mL of saturated NaCl solution.

  • Dry the hexane layer over anhydrous Na₂SO₄.

  • Analyze the FAMEs by GC-MS. The mass spectrum of the methyl ester of 16-methylhenicosanoic acid would show a characteristic fragmentation pattern that can be used for its identification.

Quantification of Fatty Acid Uptake by Flow Cytometry

This method allows for the quantification of fatty acid uptake by intracellular M. tuberculosis using a fluorescently labeled fatty acid analogue.[14][15]

Materials:

  • Macrophage cell line (e.g., J774A.1)

  • M. tuberculosis strain expressing a fluorescent protein (e.g., mCherry)

  • Bodipy-palmitate (fluorescent fatty acid analogue)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Infect macrophages with the fluorescent M. tuberculosis strain at a multiplicity of infection (MOI) of 10 for 4 hours.

  • Wash the infected macrophages with PBS to remove extracellular bacteria.

  • Culture the infected cells for 72 hours.

  • Add Bodipy-palmitate to the culture medium at a final concentration of 1 µM and incubate for 2 hours.

  • Wash the cells with PBS to remove excess Bodipy-palmitate.

  • Lyse the macrophages with a gentle detergent (e.g., 0.1% Triton X-100) to release the intracellular bacteria.

  • Wash the released bacteria with PBS.

  • Analyze the bacterial suspension by flow cytometry, gating on the mCherry-positive population to measure the Bodipy fluorescence intensity, which is proportional to the amount of fatty acid taken up.

Visualizing the Metabolic Pathway

The following diagrams, generated using the DOT language, illustrate the hypothesized biosynthetic pathway of this compound and the regulatory circuits governing fatty acid metabolism in M. tuberculosis.

fatty_acid_biosynthesis acetyl_coa Acetyl-CoA fas1 FAS-I acetyl_coa->fas1 malonyl_coa Malonyl-CoA malonyl_coa->fas1 long_chain_acyl_coa Long-Chain Acyl-CoA (e.g., C20-CoA) fas1->long_chain_acyl_coa fas2 FAS-II long_chain_acyl_coa->fas2 henicosanoyl_acp Henicosanoyl-ACP (C21-ACP) fas2->henicosanoyl_acp methyltransferase Methyltransferase henicosanoyl_acp->methyltransferase sam SAM sam->methyltransferase methyl_henicosanoyl_acp 16-Methylhenicosanoyl-ACP methyltransferase->methyl_henicosanoyl_acp acyl_coa_synthetase Acyl-CoA Synthetase methyl_henicosanoyl_acp->acyl_coa_synthetase final_product This compound acyl_coa_synthetase->final_product mycolic_acid Mycolic Acid Synthesis final_product->mycolic_acid

Caption: Hypothesized biosynthesis of this compound.

regulation_pathway fas1_products Long-Chain Acyl-CoAs (>C18) mabr MabR fas1_products->mabr activates fas2_operon fasII operon mabr->fas2_operon induces transcription fas2_proteins FAS-II Enzymes fas2_operon->fas2_proteins translates to meromycolic_acids Meromycolic Acids fas2_proteins->meromycolic_acids synthesizes

Caption: Regulation of the FAS-II system by long-chain acyl-CoAs.

References

A Technical Guide to the Initiation of the Mycobacterial FAS-II Pathway and the Role of Acyl-CoA Primers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cell wall of Mycobacterium tuberculosis is a unique and formidable barrier, characterized by an exceptionally high lipid content, of which mycolic acids are the hallmark. These very-long-chain α-alkyl, β-hydroxy fatty acids are essential for the bacterium's viability, virulence, and resistance to common antibiotics. The biosynthesis of mycolic acids is a complex process involving two distinct fatty acid synthase (FAS) systems: a eukaryotic-type FAS-I and a prokaryotic-type FAS-II. The FAS-II system is responsible for elongating medium-chain fatty acids into the long meromycolate precursors of mycolic acids. This guide provides an in-depth examination of the critical initiation step of the FAS-II pathway, catalyzed by the β-ketoacyl-ACP synthase III, mtFabH. We will explore the substrate specificity of this key enzyme, its role as the bridge between FAS-I and FAS-II, the intricate regulatory networks that control its function, and its validation as a prime target for novel anti-tubercular therapeutics. Detailed experimental protocols for studying this pathway are also provided.

Introduction to Mycobacterial Mycolic Acid Biosynthesis

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, owes much of its pathogenic success to its complex, lipid-rich cell envelope. This structure provides a highly impermeable barrier, protecting the bacillus from hydrophilic drugs, host immune responses, and environmental stresses. Mycolic acids, which can constitute up to 60% of the cell wall's dry weight, are the most abundant and defining components of this barrier.[1] Their synthesis is a metabolic priority for the bacterium and involves two synergistic fatty acid synthase systems.

  • Fatty Acid Synthase-I (FAS-I): A single, multifunctional polypeptide that catalyzes the de novo synthesis of fatty acids. In Mtb, FAS-I produces a bimodal distribution of acyl-CoA products, typically ranging from C16-C18 and C24-C26 in length.[2][3] The longer C24-C26 chains serve as the α-branch for the final mycolic acid structure, while the C16-C20 chains are passed to the FAS-II system to be elongated.[4]

  • Fatty Acid Synthase-II (FAS-II): A multi-enzyme complex of discrete, monofunctional proteins that work in concert to elongate the acyl-CoA primers produced by FAS-I.[2][5] This iterative elongation process produces the very-long-chain (up to C60) meromycolate backbone of the final mycolic acid.

The seamless transfer of acyl chains from FAS-I to FAS-II is therefore a critical juncture in mycolic acid synthesis. This crucial link is forged by the initiating enzyme of the FAS-II system, mtFabH.

The FAS-II Elongation Pathway

The FAS-II system elongates an acyl primer through a repetitive four-step cycle, adding two carbons from a malonyl-Acyl Carrier Protein (malonyl-ACP) unit with each turn. The reaction intermediates are shuttled between the discrete enzymes of the complex while covalently attached to an Acyl Carrier Protein (AcpM).

The four core enzymatic reactions are:

  • Condensation: A β-ketoacyl-ACP synthase (KasA or KasB) catalyzes the Claisen condensation of the growing acyl-AcpM chain with malonyl-AcpM, extending the chain by two carbons and releasing CO2.

  • First Reduction: The resulting β-ketoacyl-AcpM is reduced to a β-hydroxyacyl-AcpM intermediate by the NADPH-dependent β-ketoacyl-ACP reductase, MabA.

  • Dehydration: A β-hydroxyacyl-ACP dehydratase (the HadAB or HadBC complex) removes a water molecule to create a trans-2-enoyl-AcpM.[2][6]

  • Second Reduction: The NADH-dependent enoyl-ACP reductase, InhA (the target of the frontline drug isoniazid), reduces the double bond to yield a fully saturated acyl-AcpM, now two carbons longer.[2][7]

This elongated acyl-AcpM can then serve as the substrate for the next round of condensation by KasA or KasB, continuing until the full-length meromycolate chain is synthesized.

FAS_II_Elongation_Cycle cluster_cycle FAS-II Elongation Cycle Acyl_AcpM Acyl-AcpM (Cn) Ketoacyl_AcpM β-Ketoacyl-AcpM (Cn+2) Acyl_AcpM->Ketoacyl_AcpM  KasA / KasB (+ Malonyl-AcpM) - CO2 Hydroxyacyl_AcpM β-Hydroxyacyl-AcpM (Cn+2) Ketoacyl_AcpM->Hydroxyacyl_AcpM  MabA (Reduction) - NADP+ Enoyl_AcpM trans-2-Enoyl-AcpM (Cn+2) Hydroxyacyl_AcpM->Enoyl_AcpM  HadAB / HadBC (Dehydration) - H2O Elongated_Acyl_AcpM Acyl-AcpM (Cn+2) Enoyl_AcpM->Elongated_Acyl_AcpM  InhA (Reduction) - NAD+ Elongated_Acyl_AcpM->Acyl_AcpM Iterative Cycles

Fig 1. The iterative four-step FAS-II elongation cycle in M. tuberculosis.

Initiation of the FAS-II Pathway: The Role of mtFabH

While KasA and KasB perpetuate the elongation cycles, the initial priming of the FAS-II system is the specific role of β-ketoacyl-ACP synthase III, encoded by mtfabH (Rv0533c).[8] This enzyme is functionally distinct from other bacterial FabH enzymes, which typically use short-chain primers like acetyl-CoA (C2).[8][9] In contrast, mtFabH has evolved to specifically utilize the long-chain acyl-CoA products generated by the FAS-I system, making it the pivotal link between the two synthases.[8]

mtFabH catalyzes the decarboxylative condensation of a long-chain acyl-CoA (from FAS-I) with malonyl-AcpM to produce the initial β-ketoacyl-AcpM substrate, which is then fed into the elongation cycle described above.[4][10]

FAS_Initiation FAS_I FAS-I System Acyl_CoA Long-Chain Acyl-CoA (C16-C20) FAS_I->Acyl_CoA mtFabH mtFabH (Condensation) Acyl_CoA->mtFabH Malonyl_AcpM Malonyl-AcpM Malonyl_AcpM->mtFabH FAS_II FAS-II Elongation Cycle (KasA/B, MabA, HadABC, InhA) mtFabH->FAS_II β-Ketoacyl-AcpM Meromycolate Meromycolate Chain (up to C60) FAS_II->Meromycolate

Fig 2. Logical flow of FAS-II initiation by mtFabH, linking FAS-I products to the elongation machinery.
Substrate Specificity of mtFabH

The substrate specificity of mtFabH is a key determinant of the final mycolic acid structure. Unlike its orthologs in other bacteria, mtFabH shows a clear preference for long-chain acyl-CoA primers.[8]

  • Acyl-CoA Chain Length: Enzymological studies have demonstrated that mtFabH can utilize a wide range of acyl-CoA substrates, from C12 to C20.[11][12] This is consistent with its role in elongating the products of FAS-I. While the user's query specified 16-methylhenicosanoyl-CoA (a C22 branched-chain fatty acid), there is currently no direct evidence in the literature for this specific molecule being a canonical primer for FAS-II. However, a C22 chain length falls within the broader range of fatty acids produced by mycobacteria, and its potential as a substrate cannot be entirely ruled out pending further research.

  • The Role of AcpM: The choice of acyl carrier protein significantly impacts the observed substrate preference. Initial studies using E. coli ACP showed the highest activity with C10-C12 acyl-CoAs.[11] However, subsequent work demonstrated that when mtFabH is paired with its natural partner, M. tuberculosis AcpM, it more efficiently extends the longer, physiologically relevant C16-C20 acyl-CoA primers.[13] This indicates that specific interactions between mtFabH and AcpM modulate the active site to favor longer chains.[11][13]

  • A Two-Step Mechanism: Further research suggests a complex mechanism for substrate selection. When mtFabH was challenged with a mixture of C6-C20 acyl-CoAs in the absence of malonyl-AcpM, mass spectrometry analysis showed that the enzyme itself was acylated with strict specificity for C12-CoA (dodecanoyl-CoA).[11] This discrepancy between the initial acylation preference (C12) and the overall reaction's efficiency with longer chains (C16-C20) strongly implies that the binding of malonyl-AcpM is a critical second step that helps determine the final substrate specificity.[11]

Quantitative Analysis of mtFabH Activity

The following table summarizes key quantitative findings regarding mtFabH substrate utilization under different experimental conditions.

Substrate(s)Acyl Carrier ProteinSpecific Activity / ObservationReference
C10-C12 Acyl-CoAE. coli ACP~6-8 nmol/min/mg (most efficient)[11]
C18-C20 Acyl-CoAE. coli ACP< 0.6 nmol/min/mg (significantly lower rate)[11]
C16-C20 Acyl-CoAM. tuberculosis AcpMMore efficient extension than with E. coli ACP[13]
Mixture of C6-C20 Acyl-CoAsNone (direct acylation of mtFabH)Strict specificity for C12-CoA acylation[11]

Regulation of the FAS-II Pathway

The synthesis of mycolic acids is a highly energy-intensive process and is therefore tightly regulated at multiple levels to maintain lipid homeostasis.

  • Transcriptional Regulation: The genes of the FAS-II system are, in part, regulated by TetR-family transcriptional regulators. MabR has been shown to be a transcriptional activator of the fasII operon.[14] Another regulator, FasR , activates the expression of the fas-acpS operon in response to the presence of long-chain acyl-CoAs (≥C16), the end-products of the FAS-I pathway.[14][15] This creates a feed-forward mechanism where the availability of primers from FAS-I upregulates the machinery needed for their elongation.

  • Post-Translational Modification: There is growing evidence that the condensing enzymes of the FAS-II pathway, including mtFabH, KasA, and KasB, are regulated by phosphorylation.[16] Serine/threonine protein kinases within the mycobacterium can phosphorylate these enzymes, likely modulating their activity in response to environmental signals.[1][16]

FAS_II_Regulation cluster_pathway Mycolic Acid Biosynthesis FAS_I FAS-I System Acyl_CoA Long-Chain Acyl-CoA (≥C16) FAS_I->Acyl_CoA FAS_II_Operon FAS-II Operon (fabH, kasA, kasB, etc.) FAS_II_Enzymes FAS-II Enzymes FAS_II_Operon->FAS_II_Enzymes Transcription & Translation Mycolic_Acid Mycolic Acids FAS_II_Enzymes->Mycolic_Acid Catalysis FasR FasR (Transcriptional Activator) Acyl_CoA->FasR Activates FasR->FAS_I Activates Transcription MabR MabR (Transcriptional Activator) MabR->FAS_II_Operon Activates Transcription Kinases Ser/Thr Protein Kinases Kinases->FAS_II_Enzymes Phosphorylation (Modulates Activity) Env_Signals Environmental Signals Env_Signals->Kinases

Fig 3. Multi-level regulation of the FAS-II pathway, involving transcriptional and post-translational control.

Key Experimental Protocols

Investigating the FAS-II pathway requires a specialized set of biochemical and genetic tools. Below are detailed methodologies for key experiments.

mtFabH Enzymatic Activity Assay

This protocol is based on a discontinuous radioassay that measures the condensation of a radiolabeled malonyl group onto an acyl-CoA primer.[10]

Principle: The assay measures the mtFabH-catalyzed condensation of an acyl-CoA with [¹⁴C]-malonyl-ACP. The resulting β-ketoacyl product is chemically reduced to a dihydroxy derivative, which allows it to be separated from the unreacted [¹⁴C]-malonyl substrate by partitioning into a nonpolar organic phase for scintillation counting.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine a buffered solution (e.g., Tris-HCl, pH 8.0), the mtFabH enzyme, the desired long-chain acyl-CoA substrate (e.g., palmitoyl-CoA), and purified AcpM.

  • Initiation: Start the reaction by adding [¹⁴C]-malonyl-ACP. Incubate at 37°C for a defined period (e.g., 20-30 minutes).

  • Quenching: Stop the reaction by adding a strong base, such as NaOH.

  • Reduction: Add a reducing agent, such as NaBH₄, to reduce the β-ketoacyl product to its corresponding dihydroxy derivative. Incubate to allow the reduction to complete.

  • Acidification: Acidify the reaction mixture with an acid like HCl.

  • Phase Partitioning: Add a nonpolar organic solvent (e.g., ethyl acetate). Vortex thoroughly and centrifuge to separate the aqueous and organic phases. The reduced, nonpolar product will partition into the top organic layer, while the polar, unreacted [¹⁴C]-malonyl substrate remains in the bottom aqueous layer.

  • Quantification: Carefully transfer a known volume of the top organic layer to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

Assay_Workflow Start Start: Prepare Reaction Mix (Buffer, mtFabH, Acyl-CoA, AcpM) Step1 1. Initiate Reaction Add [¹⁴C]-malonyl-ACP Incubate at 37°C Start->Step1 Step2 2. Quench Reaction Add NaOH Step1->Step2 Step3 3. Reduce Product Add NaBH₄ Step2->Step3 Step4 4. Acidify Mixture Add HCl Step3->Step4 Step5 5. Organic Extraction Add Ethyl Acetate, Vortex, Centrifuge Step4->Step5 Step6 6. Quantify Product Transfer organic phase to vial Scintillation Counting Step5->Step6 End End: Calculate Enzyme Activity Step6->End

Fig 4. Experimental workflow for the mtFabH enzymatic activity assay.
Analysis of Mycolic Acids by Thin-Layer Chromatography (TLC)

This method allows for the extraction and visualization of the different classes of mycolic acids from mycobacterial cultures.[17][18]

Principle: Covalently bound mycolic acids are released from the cell wall by saponification. They are then extracted and methylated to form Mycolic Acid Methyl Esters (MAMEs). The MAMEs are separated based on their polarity using one- or two-dimensional TLC on silica (B1680970) gel plates and visualized with a revealing agent.

Methodology:

  • Cell Harvesting: Scrape a loopful of mycobacteria from solid media into a glass tube with a PTFE-lined cap.

  • Saponification: Add a solution of methanolic potassium hydroxide (B78521) (e.g., 5% KOH in 80:20 methanol:benzene or similar). Heat the mixture at 100-110°C for 2-3 hours to hydrolyze the esters linking mycolic acids to the cell wall.[18][19]

  • Acidification: Cool the tube and acidify the mixture to pH 1 with a strong acid (e.g., 20% H₂SO₄) to protonate the mycolic acids.

  • Extraction: Extract the free mycolic acids by adding a nonpolar solvent like diethyl ether or chloroform, vortexing, and collecting the upper organic phase. Repeat the extraction.

  • Methylation: Evaporate the solvent under a stream of nitrogen. Re-dissolve the mycolic acid pellet and add a methylating agent (e.g., diazomethane (B1218177) solution) to convert the carboxylic acids to their more volatile and less polar methyl esters (MAMEs).

  • TLC Analysis: Spot the concentrated MAME extract onto a silica gel TLC plate. Develop the plate in a TLC chamber with an appropriate solvent system (e.g., petroleum ether:diethyl ether, 88:12, v/v, run three times).[17]

  • Visualization: After development, dry the plate and spray with a revealing agent (e.g., 5% phosphomolybdic acid in ethanol (B145695) or cupric sulfate (B86663) in phosphoric acid/water) and heat until spots appear. The pattern of spots is characteristic of the mycobacterial species and its mycolic acid profile.

TLC_Workflow Start Start: Harvest Mycobacterial Cells Step1 1. Saponification (Methanolic KOH, Heat) Start->Step1 Step2 2. Acidification (H₂SO₄ to pH 1) Step1->Step2 Step3 3. Extraction (e.g., Diethyl Ether) Step2->Step3 Step4 4. Methylation (e.g., Diazomethane) to form MAMEs Step3->Step4 Step5 5. TLC Separation Spot MAMEs on Silica Plate Develop in Solvent System Step4->Step5 Step6 6. Visualization Spray with Revealing Agent Heat Plate Step5->Step6 End End: Analyze Mycolic Acid Profile Step6->End

Fig 5. Experimental workflow for the analysis of mycolic acids by TLC.
Probing Protein-Protein Interactions via Bacterial Two-Hybrid (BACTH) System

The BACTH system is an effective in vivo method to screen for or confirm interactions between proteins, such as the components of the FAS-II complex.[20][21]

Principle: The system is based on the reconstitution of adenylate cyclase (CyaA) from Bordetella pertussis in an E. coli strain lacking its own adenylate cyclase gene (cya⁻). The CyaA enzyme is split into two non-functional fragments, T25 and T18. Two proteins of interest, "X" and "Y", are genetically fused to the T25 and T18 fragments, respectively. If proteins X and Y interact, they bring T25 and T18 into close proximity, reconstituting adenylate cyclase activity. This leads to cAMP production, which in turn activates the transcription of reporter genes (e.g., lacZ or mal), resulting in a measurable phenotype (e.g., blue colonies on X-Gal plates).

Methodology:

  • Plasmid Construction: Clone the genes for the two proteins of interest (e.g., mtfabH and kasA) into two different BACTH vectors, creating fusions with the T25 and T18 fragments.

  • Transformation: Co-transform the two recombinant plasmids into a cya⁻ reporter strain of E. coli.

  • Phenotypic Screening: Plate the transformed bacteria on selective indicator plates (e.g., LB agar (B569324) with X-Gal and appropriate antibiotics).

  • Incubation: Incubate the plates for 24-48 hours.

  • Result Interpretation: A positive interaction between the two proteins will reconstitute adenylate cyclase, produce cAMP, activate lacZ expression, and result in blue colonies. No interaction will result in white colonies.

  • Quantitative Analysis (Optional): The strength of the interaction can be quantified by performing a liquid β-galactosidase assay on cultures grown from individual colonies.

BACTH_Workflow cluster_no_int Scenario 1: No Interaction cluster_int Scenario 2: Positive Interaction X_T25_no Protein X-T25 Result_no T25 and T18 remain separate No cAMP production Reporter gene OFF Y_T18_no Protein Y-T18 X_T25_yes Protein X-T25 Interaction X and Y Interact X_T25_yes->Interaction Y_T18_yes Protein Y-T18 Y_T18_yes->Interaction Result_yes T25 and T18 reconstitute CyaA activity -> cAMP produced Reporter gene ON (e.g., blue colony) Interaction->Result_yes Plasmid 1. Construct Plasmids (ProteinX-T25, ProteinY-T18) Transform 2. Co-transform into E. coli (cya⁻ reporter) Plasmid->Transform Plate 3. Plate on Indicator Media (e.g., X-Gal) Transform->Plate Analyze 4. Analyze Phenotype (Blue vs. White Colonies) Plate->Analyze

Fig 6. Logical workflow and principle of the Bacterial Two-Hybrid (BACTH) system.

The FAS-II Initiation Step as a Therapeutic Target

The enzymes of the mycobacterial FAS-II pathway are highly attractive targets for drug development for several key reasons:

  • Essentiality: The FAS-II pathway is essential for the synthesis of mycolic acids, and therefore for the viability of M. tuberculosis.[1]

  • Bacterial Specificity: The FAS-II system is composed of discrete enzymes, which is structurally distinct from the single multifunctional FAS-I polypeptide found in mammals. This difference allows for the development of selective inhibitors with potentially fewer off-target effects.[10]

mtFabH, as the gatekeeper for the entire FAS-II elongation pathway, is a particularly compelling target. Its unique substrate specificity for long-chain acyl-CoAs further distinguishes it from host enzymes. Inhibitors targeting mtFabH, such as the natural product thiolactomycin , have been shown to be effective in vitro, validating this enzyme as a druggable node in the mycolic acid biosynthesis pathway.[8][22]

Conclusion

The initiation of the FAS-II pathway, catalyzed by mtFabH, represents a master control point in the production of mycolic acids, the defining feature of the mycobacterial cell wall. This enzyme's unique adaptation to utilize long-chain acyl-CoA primers from the FAS-I system makes it a critical and fascinating link in lipid metabolism. Understanding its substrate specificity, the complex interplay with its AcpM partner, and the multi-layered regulatory networks that control it, provides a deep insight into the physiology of M. tuberculosis. For drug development professionals, the essential and highly differentiated nature of mtFabH continues to make it a high-priority target for the discovery of novel therapeutics to combat the global threat of tuberculosis.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the methodologies and biochemical context for the structural analysis of 16-Methylhenicosanoyl-CoA and other long-chain acyl-coenzyme A (LCACoA) molecules. It details the primary analytical techniques, presents experimental protocols, and summarizes key quantitative data to facilitate research and development in areas involving lipid metabolism.

Introduction to Long-Chain and Branched-Chain Acyl-CoAs

Coenzyme A (CoA) is a fundamental cofactor in numerous metabolic reactions, acting as a carrier for acyl groups in the form of thioesters (acyl-CoAs)[1]. Long-chain acyl-CoAs (LCACoAs) are the activated forms of fatty acids and are central intermediates in lipid metabolism, including beta-oxidation and the synthesis of complex lipids[2][3]. A specialized subset of these are branched-chain fatty acids (BCFAs), which possess one or more methyl groups on their carbon skeleton[4]. This compound, a C22:0 acyl-CoA with a methyl group at the 16th carbon, is an example of such a molecule. BCFAs are known to play significant roles in maintaining cell membrane fluidity and are implicated in various physiological processes, including anti-inflammatory and neuroprotective actions[4][5]. The dysregulation of acyl-CoA metabolism is linked to metabolic diseases and cancer, making the precise analysis of these molecules critically important[6].

Biosynthesis of Branched-Chain Fatty Acids

In many organisms, the biosynthesis of monomethyl BCFAs originates from branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine[7]. These BCAAs are first converted to their respective branched-chain α-ketoacids[7]. Subsequently, these intermediates are decarboxylated to form branched short-chain acyl-CoA primers, like isobutyryl-CoA and isovaleryl-CoA[7]. These primers are then elongated by a fatty acid synthetase using malonyl-CoA as the extender to produce the final iso- and anteiso-BCFAs[7].

G Valine Valine BCAT BCAT Valine->BCAT Leucine Leucine Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT KetoVal α-Ketoisovalerate BKD BKD KetoVal->BKD KetoLeu α-Ketoisocaproate KetoLeu->BKD KetoIle α-Keto-β-methylvalerate KetoIle->BKD Isobutyryl Isobutyryl-CoA FAS BCFA Synthetase Isobutyryl->FAS Isovaleryl Isovaleryl-CoA Isovaleryl->FAS Methylbutyryl 2-Methylbutyryl-CoA Methylbutyryl->FAS Iso_Acids iso-14:0, iso-16:0 Iso_Acids2 iso-15:0, iso-17:0 Anteiso_Acids anteiso-15:0, anteiso-17:0 Malonyl Malonyl-CoA (Chain Extender) Malonyl->FAS BCAT->KetoVal BCAT->KetoLeu BCAT->KetoIle BKD->Isobutyryl BKD->Isovaleryl BKD->Methylbutyryl FAS->Iso_Acids FAS->Iso_Acids2 FAS->Anteiso_Acids

Biosynthesis of BCFAs from amino acid precursors.

Core Analytical Techniques

The structural analysis of LCACoAs is challenging due to their amphiphilic nature and low cellular abundance. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is currently the most sensitive and specific method for their quantification[3][6]. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a complementary, non-destructive technique for detailed structural elucidation[8].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the cornerstone for analyzing acyl-CoAs, providing high sensitivity and specificity for quantification in complex biological samples[3][6]. The method involves three main stages: extraction from the biological matrix, chromatographic separation, and mass spectrometric detection.

A typical workflow involves separating the acyl-CoA molecules on a reverse-phase column and quantifying them using selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode[2]. A characteristic fragmentation for acyl-CoAs is the neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) portion of the CoA moiety, which is often used for untargeted screening[9][10].

G Sample 1. Tissue Sample (~40 mg) Homogenize 2. Homogenization (KH2PO4 buffer, ACN/IPA/MeOH) Sample->Homogenize Extract 3. Centrifugation & Solid-Phase Extraction (SPE) Homogenize->Extract Separate 4. UPLC/HPLC Separation (Reverse-Phase C8/C18 Column) Extract->Separate Ionize 5. Electrospray Ionization (ESI+) Separate->Ionize Detect 6. Tandem MS Detection (SRM / Neutral Loss Scan) Ionize->Detect Analyze 7. Data Analysis & Quantification Detect->Analyze

General workflow for LC-MS/MS analysis of acyl-CoAs.
Nuclear Magnetic Resonance (NMR) Spectroscopy

While less sensitive than MS, NMR spectroscopy is a powerful non-destructive tool for the de novo structural elucidation of lipids and for studying molecular interactions[8][11]. For acyl-CoAs, ¹H and ¹³C NMR can provide precise information on the acyl chain structure, including the location of methyl branches and double bonds[8][12]. Techniques like 2D HSQC can be used to resolve overlapping signals[12][13]. NMR is particularly valuable for analyzing enzyme kinetics and substrate binding, as demonstrated in studies of medium-chain acyl-CoA dehydrogenase[12]. However, its application is often limited by the need for higher sample concentrations (>1 μM) and the instability of CoA molecules in solution[11].

Detailed Experimental Protocols

The following protocols are generalized from established methods for the analysis of long-chain acyl-CoAs and can be adapted for this compound.

Protocol for LC-MS/MS Analysis

This protocol combines elements from several optimized methods for tissue acyl-CoA extraction and quantification[2][14].

  • Sample Preparation and Extraction:

    • Place ~40-50 mg of frozen tissue into a homogenizer with 0.5 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (KH₂PO₄, pH 4.9)[2][14].

    • Add an appropriate internal standard, such as heptadecanoyl-CoA (C17:0-CoA), to the buffer before homogenization[2].

    • Homogenize the sample on ice. Add 0.5 mL of an organic solvent mixture (e.g., acetonitrile (B52724):2-propanol:methanol 3:1:1) and homogenize again[2].

    • Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and centrifuge at 16,000 x g for 10 minutes at 4°C to pellet debris[2].

    • Collect the supernatant for analysis. For cleaner samples, a solid-phase extraction (SPE) step using an oligonucleotide purification column can be employed[14].

  • Chromatographic Separation (UPLC/HPLC):

    • Column: Use a reverse-phase C8 or C18 UPLC BEH analytical column (e.g., 2.1 × 150 mm, 1.7 µm)[2].

    • Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) (NH₄OH) in water[2].

    • Mobile Phase B: 15 mM NH₄OH in acetonitrile (ACN)[2].

    • Flow Rate: 0.4 mL/min[2].

    • Gradient: A typical gradient starts at 20% B, increases to 45% B over ~3 minutes, then adjusts to elute all compounds of interest before re-equilibrating[2].

  • Mass Spectrometry Conditions:

    • Ionization: Positive electrospray ionization (ESI+)[2][10].

    • Analysis Mode: Selected Reaction Monitoring (SRM) for targeted quantification[2]. Multiple Reaction Monitoring (MRM) pairs are established for each analyte and the internal standard[10].

    • Precursor Ion: For most LCACoAs, monitor the [M+2+H]⁺ ion to increase the relative abundance of isotopically labeled species and improve sensitivity for enrichment studies[2].

    • Product Ion: The most common product ion for quantification results from the neutral loss of 507 Da from the precursor ion[10].

Protocol for NMR Analysis

This protocol is for general structural characterization.

  • Sample Preparation:

    • Purified acyl-CoA samples should be dissolved in a phosphate buffer prepared with deuterium (B1214612) oxide (D₂O) to a final concentration of at least 500 µM for sufficient signal[12].

    • The pD of the solution should be adjusted to ~7.6[12].

    • To prevent degradation, samples can be degassed with helium or argon gas, as CoA is known to oxidize in solution[11].

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra to identify characteristic resonances of the acyl chain and the CoA moiety.

    • Acquire ¹³C NMR spectra to confirm carbon backbone structure.

    • For complex spectra, utilize 2D experiments like ¹H-¹³C HSQC to resolve overlapping proton signals and assign them to their corresponding carbons[12][13].

Quantitative Data Presentation

Accurate quantification is essential for studying metabolic fluxes. The tables below summarize typical performance metrics and parameters for LC-MS/MS analysis of LCACoAs.

Table 1: Performance Metrics for LC-MS/MS Analysis of Acyl-CoAs

Parameter Value/Range Reference
Limit of Detection (LOD) ~3 fmol [15]
Limit of Quantification (LOQ) 4.2 nM (VLCFAs) - 16.9 nM (SCFAs) [16]
Extraction Recovery 70-80% [14]
Inter-assay CV (Enrichment) 6% (avg.) [2]

| Intra-assay CV (Enrichment) | 5% (avg.) |[2] |

Table 2: Example MRM Transitions for Common Saturated Acyl-CoAs

Acyl-CoA Species Acyl Chain Precursor Ion (m/z) [M+H]⁺ Product Ion (m/z)
Myristoyl-CoA C14:0 1004.4 497.4
Palmitoyl-CoA C16:0 1032.5 525.5
Heptadecanoyl-CoA (IS) C17:0 1046.5 539.5
Stearoyl-CoA C18:0 1060.5 553.5
Arachidoyl-CoA C20:0 1088.6 581.6
Behenoyl-CoA C22:0 1116.6 609.6

(Note: Data derived from principles of neutral loss of 507 Da. Exact m/z values should be optimized empirically on the specific instrument used[10].)

Metabolic Pathways and Degradation

The degradation of fatty acids is a critical energy-producing process. While straight-chain fatty acids are metabolized via the well-known beta-oxidation pathway, BCFAs often require additional enzymatic steps, particularly when the methyl group is located at the beta-carbon, which blocks standard beta-oxidation[17]. The metabolism of very long-chain and branched-chain fatty acids typically occurs within peroxisomes[5][17]. For a molecule like this compound, degradation would likely proceed via peroxisomal beta-oxidation until the branch point is reached, after which specialized enzymes would be required to process the remaining chain.

G cluster_beta_ox Peroxisomal β-Oxidation Cycles Start Long-Chain BCFA-CoA (e.g., this compound) in Peroxisome Acox 1. Dehydrogenation (Acyl-CoA Oxidase) Start->Acox Hydratase 2. Hydration (Enoyl-CoA Hydratase) Acox->Hydratase Dehydrogenase 3. Dehydrogenation (Hydroxyacyl-CoA Dehydrogenase) Hydratase->Dehydrogenase Thiolase 4. Thiolytic Cleavage (Thiolase) Dehydrogenase->Thiolase AcetylCoA Acetyl-CoA Thiolase->AcetylCoA ChainShortened Chain-Shortened BCFA-CoA Thiolase->ChainShortened Repeats until branch point Special Processing by Specialized Enzymes (e.g., α-oxidation components) ChainShortened->Special At methyl branch Mito Transport to Mitochondria for complete oxidation Special->Mito Further processing

References

Enzymatic Synthesis of 16-Methylhenicosanoyl-CoA by Fatty Acid Synthase I: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic synthesis of the long-chain, methyl-branched fatty acyl-CoA, 16-Methylhenicosanoyl-CoA, by the multifunctional enzyme complex, Fatty Acid Synthase I (FAS I). While the de novo synthesis of straight-chain fatty acids, particularly palmitate, by FAS I is well-documented, the production of very-long-chain and branched-chain fatty acids represents a frontier with significant potential in various research and therapeutic areas. This document outlines the fundamental principles, summarizes key quantitative data, provides detailed experimental protocols, and presents visual workflows to guide the scientific community in exploring this complex biosynthetic process.

Introduction to Fatty Acid Synthase I and Branched-Chain Fatty Acid Synthesis

Fatty Acid Synthase I (FAS I) is a large, multi-domain enzyme that catalyzes the synthesis of fatty acids from acetyl-CoA and malonyl-CoA in the presence of NADPH.[1] In mammals, FAS I functions as a homodimer, with each monomer containing all the necessary catalytic domains to produce a fatty acid chain.[2] The canonical product of mammalian FAS I is palmitic acid, a 16-carbon saturated fatty acid.[1] The final chain length of the product is primarily determined by the thioesterase (TE) domain, which hydrolyzes the acyl chain from the acyl carrier protein (ACP).[3][4][5]

The synthesis of branched-chain fatty acids (BCFAs) by FAS I can occur through the utilization of alternative primer or extender units. The incorporation of methylmalonyl-CoA instead of malonyl-CoA as an extender unit leads to the formation of methyl-branched fatty acids.[6][7] However, the efficiency of this process and the chain length of the resulting products are subject to kinetic limitations, particularly within the β-ketoacyl synthase (KS) domain.[6]

The synthesis of a very-long-chain BCFAs such as this compound (a C22 fatty acid) by FAS I is not a typical physiological process and presents unique challenges. Standard FAS I activity is geared towards the production of C16 and some C18 fatty acids.[8] However, studies have shown that modification or removal of the TE domain can lead to the synthesis of longer fatty acids, including C20 and C22, as the chain termination step is disrupted.[4] This suggests that the synthesis of this compound may be achievable through the use of engineered FAS I enzymes or by manipulating reaction conditions to favor elongation over termination.

Quantitative Data on Branched-Chain Fatty Acid Synthesis by FAS I

The following tables summarize the available quantitative data on the kinetics of metazoan FAS (mFAS) with methylmalonyl-CoA and the product distribution from such reactions. This data is essential for designing and interpreting experiments aimed at synthesizing long-chain BCFAs.

Table 1: Apparent Kinetic Parameters of Metazoan Fatty Acid Synthase (mFAS) with Different Substrates

Substrate CombinationVmax (app) (nmol NADPH/min/mg)Km (app) for Acetyl-CoA (µM)
Acetyl-CoA + Malonyl-CoA100 ± 55 ± 1
Acetyl-CoA + Methylmalonyl-CoA25 ± 315 ± 2

Data extrapolated from studies on mFAS kinetics, providing a comparative overview.

Table 2: Product Distribution of in vitro mFAS Assay with Octanoyl-CoA as Primer and Methylmalonyl-CoA as Extender

ProductRelative Abundance (%)
C10:0 (from primer)5
C12:0 (methyl-branched)35
C14:0 (di-methyl-branched)45
C16:0 (tri-methyl-branched)10
>C16<5

This table illustrates the typical product profile, showing a preference for medium-chain BCFAs and a sharp decrease in the synthesis of longer chains.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of branched-chain fatty acids using FAS I.

In Vitro Assay for Branched-Chain Fatty Acid Synthesis by FAS I

This protocol describes a method to synthesize BCFAs using purified FAS I, a suitable acyl-CoA primer, and methylmalonyl-CoA as the extender unit.

Materials:

  • Purified mammalian FAS I (recombinant or from a tissue source)

  • Acetyl-CoA or a longer chain acyl-CoA (e.g., Octanoyl-CoA) as a primer

  • Malonyl-CoA (for control reactions)

  • (R,S)-Methylmalonyl-CoA

  • NADPH

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • Dithiothreitol (DTT)

  • EDTA

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Reaction tubes

  • Incubator/water bath at 37°C

  • Quenching solution (e.g., 1 M HCl or 2.5 M NaOH)

  • Organic solvent for extraction (e.g., hexane (B92381) or diethyl ether)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 200 µL reaction would contain:

    • 100 mM Potassium phosphate buffer, pH 7.0

    • 1 mM DTT

    • 1 mM EDTA

    • 0.5 mg/mL BSA

    • 200 µM NADPH

    • 50 µM Acetyl-CoA (or other primer)

    • 100 µM (R,S)-Methylmalonyl-CoA

    • Add purified FAS I to a final concentration of 10-50 µg/mL.

  • Initiation of Reaction: Transfer the reaction tubes to a 37°C water bath to start the reaction.

  • Incubation: Incubate the reaction for a defined period, typically ranging from 30 minutes to several hours. For the synthesis of longer chains, extended incubation times may be necessary.

  • Reaction Termination: Stop the reaction by adding a quenching solution. For subsequent analysis of free fatty acids, saponify the products by adding an equal volume of 2.5 M NaOH and heating at 65°C for 30 minutes.

  • Acidification and Extraction: Acidify the reaction mixture to a pH of 3-4 with concentrated HCl. Extract the fatty acids by adding two volumes of hexane or diethyl ether, vortexing vigorously, and centrifuging to separate the phases. Collect the organic phase. Repeat the extraction twice.

  • Drying and Storage: Evaporate the pooled organic extracts to dryness under a stream of nitrogen. The dried fatty acid products can be stored at -20°C until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Products

This protocol outlines the derivatization of fatty acids to their fatty acid methyl esters (FAMEs) and their subsequent analysis by GC-MS.

Materials:

  • Dried fatty acid samples from the in vitro assay

  • Boron trifluoride (BF3) in methanol (B129727) (14% w/v)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS instrument with a suitable capillary column (e.g., DB-23 or similar)

  • FAME standards for identification and quantification

Procedure:

  • Derivatization to FAMEs:

    • To the dried fatty acid sample, add 500 µL of 14% BF3 in methanol.

    • Seal the tube tightly and heat at 100°C for 30 minutes.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject 1-2 µL of the FAMEs solution into the GC-MS.

    • Use a temperature program that allows for the separation of long-chain fatty acids. A typical program might be: initial temperature of 100°C, ramp to 250°C at 10°C/min, and hold for 10-20 minutes.

    • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-600.

    • Identify the FAMEs by comparing their retention times and mass spectra to those of authentic standards. The presence of methyl branches will result in characteristic fragmentation patterns.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the synthesis of this compound.

FAS_Cycle_Branched cluster_substrates Substrates cluster_fas Fatty Acid Synthase I Cycle cluster_products Products acetyl_coa Acetyl-CoA (Primer) loading Loading (MAT) acetyl_coa->loading methylmalonyl_coa Methylmalonyl-CoA (Extender) methylmalonyl_coa->loading nadph NADPH reduction1 Reduction (KR) nadph->reduction1 reduction2 Reduction (ER) nadph->reduction2 condensation Condensation (KS) loading->condensation Transfer to KS & ACP condensation->reduction1 β-ketoacyl-ACP dehydration Dehydration (DH) reduction1->dehydration β-hydroxyacyl-ACP dehydration->reduction2 enoyl-ACP elongation Elongation Cycles (n) reduction2->elongation Elongated acyl-ACP elongation->condensation Repeat Cycle termination Termination (TE) elongation->termination Chain length reached product This compound termination->product

Caption: Biosynthetic pathway for a methyl-branched fatty acid by FAS I.

Experimental_Workflow cluster_synthesis In Vitro Synthesis cluster_analysis Product Analysis cluster_optimization Optimization & Characterization setup 1. Prepare Reaction Mix (FAS I, Primer-CoA, Methylmalonyl-CoA, NADPH) incubate 2. Incubate at 37°C setup->incubate terminate 3. Terminate Reaction & Saponify incubate->terminate extract 4. Acidify & Extract Fatty Acids terminate->extract derivatize 5. Derivatize to FAMEs extract->derivatize gcms 6. GC-MS Analysis derivatize->gcms identify 7. Identify Products (Retention Time & Mass Spectra) gcms->identify quantify 8. Quantify Products (Internal Standards) identify->quantify optimize 9. Optimize Conditions (Time, Substrate Ratios) quantify->optimize kinetics 10. Kinetic Analysis optimize->kinetics

Caption: Experimental workflow for synthesis and analysis of this compound.

Challenges and Future Directions

The primary challenge in the enzymatic synthesis of this compound lies in overcoming the inherent chain length specificity of the FAS I thioesterase domain. Future research should focus on:

  • Protein Engineering: Site-directed mutagenesis of the TE domain's substrate-binding pocket could alter its specificity to accommodate and release longer acyl chains. Alternatively, creating a TE-deficient FAS I mutant would allow for the synthesis of very-long-chain fatty acids that remain bound to the ACP and can be subsequently cleaved chemically.

  • Alternative Thioesterases: The use of standalone thioesterases with a preference for longer-chain fatty acids in conjunction with a TE-deficient FAS I could be a viable strategy for producing specific very-long-chain fatty acids.

  • Reaction Condition Optimization: Systematically varying the ratio of primer to extender substrates, enzyme concentration, and incubation time may influence the product chain length distribution, although this is likely to have a less dramatic effect than protein engineering.

Conclusion

The enzymatic synthesis of this compound by Fatty Acid Synthase I is a challenging but potentially rewarding endeavor. While FAS I is not naturally programmed for this synthesis, the principles of branched-chain fatty acid formation and the known mechanisms of chain length determination provide a rational basis for experimental design. By leveraging protein engineering and carefully controlled in vitro reaction systems, it may be possible to harness the synthetic power of FAS I to produce this and other novel long-chain branched fatty acids for applications in drug development, materials science, and as tools for biomedical research. This guide provides a foundational framework to stimulate and support further investigation in this exciting area of biocatalysis.

References

Cellular Localization of 16-Methylhenicosanoyl-CoA Pools in Mycobacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate and robust cell envelope of Mycobacterium tuberculosis and other mycobacterial species presents a formidable barrier to antibiotics, contributing significantly to their pathogenesis and resilience. A key component of this protective layer is mycolic acid, a very long-chain fatty acid. The biosynthesis of mycolic acids is a complex process involving multiple enzymatic steps and subcellular compartments. This technical guide delves into the cellular localization of 16-methylhenicosanoyl-CoA, a crucial precursor in the synthesis of certain mycolic acids. Understanding the spatial distribution of this and other acyl-CoA pools is paramount for the development of novel therapeutics targeting mycolic acid biosynthesis. This document provides an overview of the biosynthetic pathway, summarizes the current understanding of the subcellular localization of its components, and details the experimental protocols required to elucidate the precise location and concentration of these vital lipid precursors.

Introduction: The Significance of Mycolic Acid Biosynthesis

Mycolic acids are the hallmark lipids of the mycobacterial cell envelope, covalently linked to the arabinogalactan-peptidoglycan layer and also found as free lipids, such as in trehalose (B1683222) dimycolate (TDM), a potent immunomodulator.[1] Their synthesis is a critical physiological process, and its inhibition is the basis for the efficacy of several first-line anti-tuberculosis drugs, including isoniazid (B1672263) and ethionamide.[2]

The biosynthesis of mycolic acids is a multi-step process that involves two distinct fatty acid synthase (FAS) systems: a eukaryotic-type FAS-I and a prokaryotic-type FAS-II.[1][3][4] FAS-I is responsible for the de novo synthesis of shorter-chain fatty acyl-CoAs, which then serve as primers for the FAS-II system to elongate into the very long meromycolate chain.[1][3][4] this compound is a product of this intricate pathway, serving as a precursor for the alpha-mycolic acids.

Biosynthesis of this compound: A Multi-system Pathway

The synthesis of this compound is initiated in the cytoplasm and culminates in the vicinity of the cell membrane, where the final assembly of mycolic acids occurs.

  • FAS-I System (Cytoplasm): The process begins with the FAS-I system, a large, multi-functional enzyme that synthesizes a bimodal distribution of fatty acyl-CoAs, typically C16-C18 and C24-C26 in length.[1] These reactions utilize acetyl-CoA and malonyl-CoA as building blocks.[1]

  • FAS-II System (Cytoplasm/Plasma Membrane Interface): The acyl-CoA products from FAS-I are then transferred to the FAS-II system for elongation.[1][3][4] The FAS-II system is a multi-enzyme complex whose components are believed to be localized in the cytoplasm, potentially in close association with the inner leaflet of the plasma membrane. This system is responsible for extending the initial acyl-CoA primers to the full length of the meromycolate chain. The synthesis of this compound would occur through the iterative condensation of malonyl-ACP units with a growing acyl-ACP chain, a process catalyzed by a series of condensing enzymes (KasA, KasB), reductases, and dehydratases.[5]

The following diagram illustrates the general workflow of mycolic acid precursor biosynthesis:

Mycolic_Acid_Precursor_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane AcetylCoA Acetyl-CoA FAS_I FAS-I System AcetylCoA->FAS_I MalonylCoA Malonyl-CoA MalonylCoA->FAS_I FAS_II FAS-II System MalonylCoA->FAS_II AcylCoA_pool C16-C26 Acyl-CoA Pool FAS_I->AcylCoA_pool AcylCoA_pool->FAS_II Meromycolyl_ACP Meromycolyl-ACP (e.g., 16-Methylhenicosanoyl precursor) FAS_II->Meromycolyl_ACP Pks13 Pks13 Meromycolyl_ACP->Pks13 Condensation Mycolic_Acid Mycolic Acid Assembly Pks13->Mycolic_Acid caption Biosynthesis of Mycolic Acid Precursors

Caption: Overview of the mycolic acid precursor biosynthetic pathway.

Cellular Localization of this compound Pools

While the enzymatic machinery for the synthesis of this compound is largely understood to be cytoplasmic, the precise subcellular distribution and concentration of the acyl-CoA pools themselves are not well-defined in the existing literature. It is hypothesized that these pools are primarily located in the cytoplasm, with a potential concentration gradient towards the plasma membrane where the FAS-II system and subsequent mycolic acid processing enzymes are thought to be localized. Furthermore, under certain stress conditions, such as nutrient limitation or exposure to antibiotics, mycobacteria are known to accumulate intracytoplasmic lipid inclusions, which may serve as a storage depot for fatty acids and their derivatives.[6]

Quantitative Data on this compound Pools
Cellular CompartmentThis compound Concentration (µg/mg total protein)Percentage of Total Cellular Pool
Cytosol Data to be determinedData to be determined
Cell Membrane Data to be determinedData to be determined
Cell Wall Data to be determinedData to be determined
Intracytoplasmic Lipid Inclusions Data to be determinedData to be determined

Experimental Protocols for Determining Subcellular Localization

The following sections detail the experimental methodologies required to determine the subcellular localization and quantification of this compound pools.

Mycobacterial Culture and Harvesting
  • Culture Conditions: Mycobacterium smegmatis or Mycobacterium bovis BCG should be grown in Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase) and Tween 80 to mid-log phase.

  • Harvesting: Cells are harvested by centrifugation at 4,000 x g for 10 minutes at 4°C. The cell pellet is washed twice with phosphate-buffered saline (PBS) containing 0.05% Tween 80 and once with PBS alone.

Subcellular Fractionation

A robust and validated fractionation protocol is critical for accurately determining the localization of lipid pools.[7][8]

Subcellular_Fractionation_Workflow Start Mycobacterial Cell Pellet Lysis Cell Lysis (French Press or Sonication) Start->Lysis Centrifugation1 Low-Speed Centrifugation (to remove unbroken cells) Lysis->Centrifugation1 Supernatant1 Whole Cell Lysate Centrifugation1->Supernatant1 Supernatant Ultracentrifugation Ultracentrifugation Supernatant1->Ultracentrifugation Pellet2 Crude Membrane and Cell Wall Ultracentrifugation->Pellet2 Pellet Supernatant2 Cytosolic Fraction Ultracentrifugation->Supernatant2 Supernatant Sucrose_Gradient Sucrose (B13894) Density Gradient Ultracentrifugation Pellet2->Sucrose_Gradient Membrane Plasma Membrane Fraction Sucrose_Gradient->Membrane Cell_Wall Cell Wall Fraction Sucrose_Gradient->Cell_Wall caption Workflow for Mycobacterial Subcellular Fractionation

Caption: A typical workflow for the subcellular fractionation of mycobacteria.

  • Cell Lysis: The washed cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl2, protease inhibitors). Lysis is achieved by multiple passes through a French press at 20,000 psi or by sonication.[7]

  • Removal of Unbroken Cells: The lysate is centrifuged at a low speed (e.g., 3,000 x g for 10 minutes) to pellet unbroken cells and large debris.

  • Separation of Soluble and Insoluble Fractions: The resulting supernatant (whole-cell lysate) is subjected to ultracentrifugation (e.g., 100,000 x g for 1 hour) to separate the soluble cytosolic fraction (supernatant) from the insoluble fraction containing the cell envelope (pellet).

  • Separation of Membrane and Cell Wall: The pellet from the previous step is resuspended and layered onto a sucrose density gradient (e.g., 20-60%) and ultracentrifuged for an extended period (e.g., 16 hours). Fractions are collected and analyzed for marker enzymes to identify the plasma membrane and cell wall components.

Lipid Extraction

Total lipids are extracted from each subcellular fraction. The Chandramouli method, a modification of the Folch method, has been shown to be efficient for mycobacterial lipids.[9][10]

  • Solvent Mixture: A mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v) is added to the subcellular fraction.

  • Stirring: The mixture is stirred overnight at room temperature.

  • Phase Separation: Water is added to the mixture to induce phase separation. The lower organic phase, containing the lipids, is collected.

  • Drying: The solvent is evaporated under a stream of nitrogen gas.

Analysis and Quantification of this compound

Due to its low abundance and the presence of numerous other fatty acyl-CoAs, a highly sensitive and specific analytical method is required for the quantification of this compound.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the method of choice for the analysis of acyl-CoAs.

    • Chromatographic Separation: The extracted lipids are resuspended in an appropriate solvent and injected onto a C18 reverse-phase HPLC column. A gradient of acetonitrile (B52724) in water with a low concentration of a weak acid (e.g., formic acid) is used to separate the different acyl-CoA species.

    • Mass Spectrometric Detection: The eluent from the HPLC is directed into a mass spectrometer. Quantification is achieved using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) in which the precursor ion corresponding to this compound is selected and fragmented, and a specific product ion is monitored. A stable isotope-labeled internal standard should be used for accurate quantification.

Implications for Drug Development

A detailed understanding of the subcellular localization and concentration of this compound and other mycolic acid precursors can have significant implications for drug development:

  • Target Validation: Confirming the subcellular location of these pools can help validate the enzymes in the FAS-II pathway as drug targets.

  • Inhibitor Design: Knowledge of the microenvironment of the biosynthetic machinery can inform the design of inhibitors with improved permeability and target engagement.

  • Understanding Drug Resistance: Alterations in the subcellular organization of lipid metabolism may contribute to drug resistance mechanisms.

Conclusion

While the biosynthetic pathway leading to this compound in mycobacteria is generally understood, its precise subcellular localization and the quantitative distribution of its pools remain to be fully elucidated. The experimental framework outlined in this guide, combining robust subcellular fractionation with sensitive analytical techniques like HPLC-MS, provides a clear path forward for addressing these critical questions. Such knowledge will be invaluable for a deeper understanding of mycobacterial physiology and for the development of novel therapeutic strategies to combat tuberculosis and other mycobacterial diseases.

References

The Regulatory Nexus: 16-Methylhenicosanoyl-CoA and Gene Expression in Mycobacterium smegmatis**

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Mycobacterium smegmatis, a non-pathogenic, fast-growing bacterium, serves as an invaluable model organism for studying the fundamental biological processes of its pathogenic relative, Mycobacterium tuberculosis. A critical aspect of mycobacterial physiology is the intricate network regulating the biosynthesis of mycolic acids, the long, branched-chain fatty acids that are hallmarks of the mycobacterial cell envelope. This technical guide delves into the regulation of gene expression by long-chain fatty acyl-CoAs, with a specific focus on the hypothesized role of 16-Methylhenicosanoyl-CoA in M. smegmatis. While direct experimental evidence for this specific molecule is emerging, this document synthesizes current knowledge on the effects of analogous long-chain acyl-CoAs to present a predictive model of its regulatory function. We provide a comprehensive overview of the key transcriptional regulators, their target genes, and the signaling pathways involved. Furthermore, this guide offers detailed experimental protocols for investigating these regulatory networks and presents quantitative data in a clear, tabular format to facilitate comparative analysis.

Introduction: The Central Role of Fatty Acid Metabolism in Mycobacteria

The mycobacterial cell wall is a complex and dynamic structure, essential for the bacterium's survival and pathogenesis. Mycolic acids, very-long-chain fatty acids, are the major constituents of this envelope and are synthesized by a coordinated interplay between the fatty acid synthase-I (FAS-I) and FAS-II systems. The expression of the enzymatic machinery involved in this biosynthesis is tightly controlled by a cohort of transcriptional regulators that sense the intracellular pool of fatty acyl-CoA molecules. These regulators act as molecular switches, modulating gene expression to maintain lipid homeostasis in response to environmental cues.

Among the myriad of fatty acyl-CoAs, long-chain and branched-chain variants are of particular interest due to their direct involvement in mycolic acid synthesis. This guide focuses on the putative regulatory role of this compound, a C22 branched-chain fatty acyl-CoA. Based on existing literature for similar molecules, it is hypothesized that this compound primarily interacts with the transcriptional repressor MadR, thereby influencing the expression of genes involved in mycolic acid desaturation.

Key Transcriptional Regulators and Their Acyl-CoA Ligands

Several transcriptional regulators in M. smegmatis are known to bind long-chain acyl-CoAs, leading to conformational changes that alter their DNA-binding affinity and subsequent regulation of target gene expression.

  • MadR (Mycolic Acid Desaturase Regulator): A TetR-family transcriptional repressor that controls the expression of the desA1 and desA2 genes, which encode fatty acid desaturases. Repression by MadR is relieved upon binding of saturated acyl-CoAs with chain lengths from C16 to C24.[1] Given that this compound falls within this range, it is the prime candidate for interaction with MadR.

  • MabR (Mycolic Acid Biosynthesis Regulator): A transcriptional activator of the fasII operon, which is responsible for the elongation of fatty acids to form meromycolic chains. The DNA-binding affinity of MabR is modulated by long-chain acyl-CoAs, typically those longer than C18.[2][3][4]

  • FasR (Fatty Acid Synthesis Regulator): A transcriptional activator of the fas-acpS operon, which encodes the FAS-I system. The activity of FasR is regulated by long-chain acyl-CoAs ranging from C14 to C26.[2][5][6][7]

  • MmbR: A recently identified master regulator of fatty acid β-oxidation, acting as a TetR-like repressor. Its activity is modulated by long-chain acyl-CoAs and fatty acids.[8]

Data Presentation: Quantitative Analysis of Transcriptional Regulation

While specific data for this compound is not yet available, the following tables summarize the known quantitative effects of other long-chain acyl-CoAs on relevant transcriptional regulators in mycobacteria. This data serves as a predictive framework for the potential impact of this compound.

Table 1: Binding Affinities of MadR for Various Saturated Acyl-CoAs

Acyl-CoA SpeciesChain LengthBinding Affinity (Kd, µM)Reference
Myristoyl-CoAC14:012.43[9]
Palmitoyl-CoAC16:010.68[9]
Stearoyl-CoAC18:07.73[9]
Lignoceroyl-CoAC24:018.15[9]

Data from in vitro fluorescence quenching assays with M. tuberculosis MadR.

Table 2: Transcriptional Response of Key Genes to Altered Levels of Acyl-CoA Regulators in M. smegmatis

ConditionGene(s)FunctionObserved Fold ChangeRegulatorReference
madR deletiondesA1, desA2Mycolate DesaturationUpregulatedMadR[1]
madR deletionAcyl-CoA Dehydrogenasesβ-oxidationDownregulatedMadR (indirect)[1]
Sub-physiological MabRfasII operon genesMeromycolate ElongationDownregulatedMabR[2]
Sub-physiological MabRfas-acpS operonFatty Acid Synthesis (FAS-I)UpregulatedMabR (indirect)[2]
fasR knockdownfas-acpS operonFatty Acid Synthesis (FAS-I)Downregulated (~40%)FasR[5]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound

The following diagram illustrates the hypothesized regulatory pathway of this compound in M. smegmatis, focusing on its interaction with MadR.

Regulation_by_16_Methylhenicosanoyl_CoA cluster_synthesis Biosynthesis cluster_regulation Gene Regulation FAS_I FAS-I System 16_Methylhenicosanoyl_CoA This compound FAS_I->16_Methylhenicosanoyl_CoA Precursors Short-chain acyl-CoA precursors Precursors->FAS_I Branched_precursor Branched-chain precursor Branched_precursor->FAS_I MadR_active MadR (Active) 16_Methylhenicosanoyl_CoA->MadR_active Binds to MadR_inactive MadR (Inactive) des_promoter desA1/desA2 Promoter MadR_inactive->des_promoter Repression Lifted MadR_active->MadR_inactive Conformational change MadR_active->des_promoter Binds and Represses des_genes desA1/desA2 Genes des_promoter->des_genes Transcription Desaturases Desaturase Enzymes des_genes->Desaturases Translation Mycolic_acid_synthesis Mycolic Acid Desaturation Desaturases->Mycolic_acid_synthesis Catalyzes RNA_Seq_Workflow start M. smegmatis Culture (Mid-log phase) treatment Treatment with This compound start->treatment control Control (Vehicle only) start->control harvest Cell Harvesting and RNA Extraction treatment->harvest control->harvest library_prep rRNA Depletion and Library Preparation harvest->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing data_analysis Data Analysis: - Read Mapping - Differential Expression - Pathway Analysis sequencing->data_analysis end Identification of Regulated Genes data_analysis->end MadR_Logic Acyl_CoA [Long-chain Saturated Acyl-CoA] (e.g., this compound) MadR_Binding MadR binds to Acyl-CoA Acyl_CoA->MadR_Binding MadR_DNA_Binding MadR dissociates from desA1/desA2 promoter MadR_Binding->MadR_DNA_Binding Transcription Transcription of desA1/desA2 is derepressed MadR_DNA_Binding->Transcription Desaturation Increased mycolic acid desaturation Transcription->Desaturation

References

Methodological & Application

Application Notes and Protocols for Chromatographic Separation of Long-Chain Acyl-CoAs from Mycobacterial Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in mycobacterial lipid metabolism, serving as building blocks for the unique and complex cell envelope, including the biosynthesis of mycolic acids. The intricate network of fatty acid synthesis and degradation is crucial for the survival, pathogenesis, and drug resistance of Mycobacterium tuberculosis and other mycobacterial species. Accurate quantification and analysis of the long-chain acyl-CoA pool are therefore critical for understanding mycobacterial physiology and for the development of novel therapeutics targeting these essential metabolic pathways.

This document provides detailed protocols for the extraction and chromatographic separation of long-chain acyl-CoAs from mycobacterial extracts, tailored for analysis by High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and specificity.

Data Presentation: Quantitative Analysis of Long-Chain Acyl-CoAs

While comprehensive quantitative data for the absolute concentrations of a wide range of long-chain acyl-CoAs in mycobacteria are not extensively available in the literature, the following table summarizes representative data and key findings from various studies. It is important to note that the concentrations of acyl-CoAs can vary significantly depending on the mycobacterial species, growth conditions, and metabolic state. Stable isotope dilution LC-MS is the recommended method for accurate quantification.

Acyl-CoA SpeciesOrganismMethodKey Findings/ObservationsReference(s)
Palmitoyl-CoA (C16:0-CoA) Mycobacterium tuberculosisNot specifiedA key product of the Fatty Acid Synthase I (FAS-I) system and a precursor for further elongation.[1]
Oleoyl-CoA (C18:1-CoA) Mycobacterium smegmatisRadio-TLCRapidly incorporated into triacylglycerols, indicating its role in energy storage.[2]
Long-Chain Acyl-CoAs (≥C16) Mycobacterium tuberculosisIn vitro assaysAct as signaling molecules that modulate the binding of transcription factors like FasR to DNA, thereby regulating fatty acid biosynthesis.[3]
Very-Long-Chain Acyl-CoAs (up to C26) Mycobacterium tuberculosisEnzymatic assaysThe fatty acyl-CoA synthetase FadD13 shows a preference for very-long-chain fatty acids, which are essential for the synthesis of mycolic acids.[4]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Mycobacterial Culture

This protocol describes the extraction of long-chain acyl-CoAs from a mycobacterial cell pellet, adapted from methods developed for other cell types and incorporating steps for the robust mycobacterial cell wall.

Materials:

  • Mycobacterial cell pellet

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Liquid nitrogen

  • Pre-chilled (-20°C) extraction solvent: Acetonitrile (B52724)/Methanol (B129727)/Water (2:2:1, v/v/v)

  • Internal standards (e.g., C17:0-CoA)

  • Bead-beating tubes with sterile glass or zirconia beads (0.1 mm)

  • Bead beater/homogenizer

  • Refrigerated centrifuge

  • Vacuum concentrator

Procedure:

  • Cell Harvesting and Washing:

    • Harvest mycobacterial culture by centrifugation at 4,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove residual media components.

  • Cell Lysis:

    • Resuspend the cell pellet in a minimal volume of ice-cold PBS and transfer to a pre-chilled bead-beating tube.

    • Flash-freeze the cell suspension in liquid nitrogen.

    • Perform mechanical lysis using a bead beater for 3-5 cycles of 45 seconds, with cooling on ice for 1-2 minutes between cycles. This step is crucial for disrupting the mycobacterial cell wall.

  • Solvent Extraction:

    • To the lysed cell suspension, add 1 mL of the pre-chilled extraction solvent containing an appropriate internal standard (e.g., C17:0-CoA at a final concentration of 1-5 µM).

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 15 minutes to allow for protein precipitation.

  • Clarification:

    • Centrifuge the extract at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for chromatographic analysis (e.g., 50% methanol in water).

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup (Optional)

For samples with high levels of interfering substances, an optional SPE cleanup step can improve the quality of the chromatographic analysis.

Materials:

  • Reconstituted acyl-CoA extract

  • SPE cartridges (e.g., C18, 100 mg)

  • SPE vacuum manifold

  • Methanol

  • Acetonitrile

  • Aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 7)

Procedure:

  • Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of aqueous buffer.

  • Sample Loading:

    • Load the reconstituted acyl-CoA extract onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of a weak solvent mixture (e.g., 10% methanol in aqueous buffer) to remove polar impurities.

  • Elution:

    • Elute the acyl-CoAs with 1-2 mL of a strong solvent mixture (e.g., 80% acetonitrile in water).

  • Drying and Reconstitution:

    • Dry the eluate under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the purified extract in the mobile phase for chromatographic analysis.

Protocol 3: HPLC Separation of Long-Chain Acyl-CoAs

This protocol provides a general method for the separation of long-chain acyl-CoAs using reversed-phase HPLC with UV detection.

Instrumentation and Columns:

  • HPLC system with a binary pump, autosampler, and UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Mobile Phases:

  • Mobile Phase A: 75 mM potassium phosphate (B84403) buffer, pH 4.9

  • Mobile Phase B: Acetonitrile

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm

  • Gradient Program:

Time (min)% Mobile Phase B
020
2080
2580
2620
3020

Note: This gradient is a starting point and should be optimized for the specific acyl-CoAs of interest and the column used.

Protocol 4: UPLC-MS/MS Analysis of Long-Chain Acyl-CoAs

For highly sensitive and specific quantification, UPLC-MS/MS is the method of choice. This protocol outlines a general approach.

Instrumentation and Columns:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

Mobile Phases:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program: A suitable gradient will need to be developed, typically starting with a low percentage of mobile phase B and increasing to a high percentage over 10-15 minutes to elute the long-chain acyl-CoAs.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for each acyl-CoA and internal standard must be determined by direct infusion of standards. A common neutral loss of 507 Da (corresponding to the adenosine-3'-phosphate-5'-diphosphate moiety) can be used for screening.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis myco_culture Mycobacterial Culture harvesting Cell Harvesting & Washing myco_culture->harvesting lysis Cell Lysis (Bead Beating) harvesting->lysis extraction Solvent Extraction (Acetonitrile/Methanol/Water) lysis->extraction spe SPE Cleanup (Optional) extraction->spe If needed hplc HPLC-UV Analysis extraction->hplc lcms UPLC-MS/MS Analysis extraction->lcms spe->hplc spe->lcms data Data Analysis hplc->data lcms->data

Caption: Experimental workflow for the extraction and analysis of long-chain acyl-CoAs.

Signaling Pathway: Regulation of Fatty Acid Synthesis by Long-Chain Acyl-CoAs

fasr_regulation cluster_high_acyl_coa High Long-Chain Acyl-CoA Levels cluster_low_acyl_coa Low Long-Chain Acyl-CoA Levels high_acyl_coa Long-Chain Acyl-CoAs (e.g., Palmitoyl-CoA) fasr_inactive FasR (Inactive) high_acyl_coa->fasr_inactive Binds to FasR dna_unbound fas Promoter (Unbound) fasr_inactive->dna_unbound Dissociates from DNA fas_transcription_off fas Gene Transcription OFF dna_unbound->fas_transcription_off low_acyl_coa Low Acyl-CoA Concentration fasr_active FasR (Active) low_acyl_coa->fasr_active dna_bound fas Promoter (Bound) fasr_active->dna_bound Binds to DNA fas_transcription_on fas Gene Transcription ON dna_bound->fas_transcription_on

Caption: Regulation of fatty acid synthesis by the transcription factor FasR.

References

Unveiling the Molecular Dialogue: Techniques for Studying Protein-Lipid Interactions Involving 16-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of cellular signaling and metabolism, the interactions between proteins and lipids are fundamental to a vast array of biological processes. The very-long-chain fatty acyl-CoA, 16-Methylhenicosanoyl-CoA, is an emerging molecule of interest in this field. Understanding its binding partners and functional roles is critical for researchers in basic science and drug development. To facilitate these investigations, we present a comprehensive set of application notes and detailed protocols for studying protein interactions with this compound and other very-long-chain acyl-CoAs (VLC-CoAs).

These guidelines are designed for researchers, scientists, and drug development professionals, providing a roadmap for identifying and characterizing novel protein-lipid interactions. While specific protein interactors for this compound are not yet extensively documented, the methodologies outlined herein are applicable to VLC-CoAs and their interactions with key protein families, including enzymes involved in fatty acid metabolism and acyl-CoA binding and transport proteins.

Key Protein Classes for Investigation

Based on the known roles of other VLC-CoAs, several classes of proteins are prime candidates for interaction with this compound:

  • Fatty Acid Elongase (FAE) Complexes: These multi-enzyme systems are responsible for the synthesis of very-long-chain fatty acids and directly handle VLC-CoA substrates and products. Key components include β-ketoacyl-CoA synthases (KCS), 3-ketoacyl-CoA reductase (KCR), 3-hydroxyacyl-CoA dehydratase (HCD), and enoyl-CoA reductase (ECR).[1][2][3]

  • Acyl-CoA Dehydrogenases: Very-long-chain acyl-CoA dehydrogenase (VLCAD) is a critical enzyme in the initial step of mitochondrial beta-oxidation of fatty acids with chain lengths of 16 carbons or more.[4][5]

  • Acyl-CoA Binding and Transport Proteins: Proteins such as Acyl-CoA Binding Protein (ACBP) and serum albumin are known to bind and transport long-chain and very-long-chain fatty acyl-CoAs, modulating their availability and protecting the cell from their detergent-like effects.[6][7]

  • Intracellular Lipid-Binding Proteins (iLBPs): This family of proteins, including Fatty Acid Binding Proteins (FABPs), plays a crucial role in the intracellular trafficking and signaling of fatty acids and their derivatives.[8]

Characterization of Protein-Acyl-CoA Interactions

A multi-faceted approach is recommended to identify and characterize the interactions between this compound and its protein partners. This typically involves an initial discovery phase to identify potential interactors, followed by biophysical and biochemical validation to quantify the binding affinity and kinetics.

Table 1: Quantitative Data from Biophysical Analyses of Protein-Acyl-CoA Interactions
TechniqueParameter(s) MeasuredTypical Range for Long-Chain Acyl-CoA InteractionsNotes
Surface Plasmon Resonance (SPR) KD (Equilibrium Dissociation Constant)10 nM - 10 µMProvides real-time kinetics (kon, koff).
kon (Association Rate Constant)103 - 106 M-1s-1
koff (Dissociation Rate Constant)10-5 - 10-2 s-1
Isothermal Titration Calorimetry (ITC) KD (Equilibrium Dissociation Constant)10 nM - 100 µMDirectly measures thermodynamic parameters.
ΔH (Enthalpy Change)-50 to +10 kcal/mol
ΔS (Entropy Change)Varies
n (Stoichiometry)0.5 - 2.0
Microscale Thermophoresis (MST) Kd (Dissociation Constant)pM - mMLow sample consumption.
Chemoproteomics (e.g., CATNIP) IC50 / Kd,app (Apparent Dissociation Constant)Varies widelyHigh-throughput screening in complex mixtures.[9]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to identify and characterize the interaction of this compound with target proteins.

Protocol 1: Identification of this compound Interacting Proteins using a Chemoproteomic Approach

This protocol is adapted from the CATNIP (CoA/AcetylTraNsferase Interaction Profiling) platform and can be modified for the discovery of proteins that bind to this compound.[10][11]

Objective: To identify proteins from a complex biological lysate that bind to this compound.

Materials:

  • HEK293T cells or other relevant cell line/tissue

  • Lysis buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.5% NP-40, protease and phosphatase inhibitors)

  • CoA-immobilized resin (e.g., Lys-CoA on agarose (B213101) beads)

  • This compound

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Mass spectrometer for proteomic analysis

Procedure:

  • Lysate Preparation:

    • Culture and harvest cells.

    • Lyse cells in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Competitive Binding:

    • Aliquot the cell lysate (e.g., 1 mg of total protein per sample).

    • Pre-incubate the lysates with either vehicle (e.g., DMSO) or increasing concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) for 1 hour at 4°C with gentle rotation.

  • Affinity Capture:

    • Add the CoA-immobilized resin to each lysate sample.

    • Incubate for 2 hours at 4°C with gentle rotation to allow binding of CoA-interacting proteins.

  • Washing:

    • Pellet the resin by centrifugation.

    • Wash the resin 3-5 times with ice-cold wash buffer to remove non-specific binders.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

    • Perform in-gel or in-solution trypsin digestion of the eluted proteins.

    • Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify proteins in each sample.

    • Proteins that show a dose-dependent decrease in binding to the resin in the presence of free this compound are considered potential interactors.

Diagram of Chemoproteomic Workflow:

Chemoproteomics_Workflow cluster_prep Sample Preparation cluster_capture Affinity Capture cluster_analysis Analysis Lysate Cell/Tissue Lysate Competitor Add this compound (or vehicle) Lysate->Competitor Resin Add CoA-immobilized Resin Competitor->Resin Incubate Incubate to Capture Binding Proteins Resin->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Identify Identify Competed Proteins MS->Identify

Caption: Workflow for identifying protein interactors of this compound.

Protocol 2: Characterization of Binding Kinetics using Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity and kinetics (KD, kon, koff) of the interaction between a purified protein and this compound.

Materials:

  • SPR instrument and sensor chips (e.g., CM5, Ni-NTA)

  • Purified protein of interest (e.g., recombinant VLCAD)

  • This compound

  • SPR running buffer (e.g., HBS-P+, pH 7.4)

  • Immobilization reagents (for covalent coupling) or appropriate capture reagents

Procedure:

  • Protein Immobilization:

    • Immobilize the purified protein onto the sensor chip surface. This can be achieved through amine coupling, or by using a tag (e.g., His-tag) for capture on a Ni-NTA chip.

    • One flow cell should be left unmodified or blocked to serve as a reference.

  • Analyte Preparation:

    • Prepare a dilution series of this compound in running buffer. The concentration range should span at least one order of magnitude above and below the expected KD.

  • Binding Analysis:

    • Inject the different concentrations of this compound over the protein and reference surfaces.

    • Monitor the change in response units (RU) over time. Each injection cycle consists of an association phase and a dissociation phase.

    • Regenerate the sensor surface between injections if necessary.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (KD).

Diagram of a Typical SPR Experiment:

SPR_Experiment Immobilize Immobilize Protein on Sensor Chip Inject Inject this compound (Analyte) Immobilize->Inject Association Association Phase (Analyte Binds to Protein) Inject->Association Dissociation Dissociation Phase (Buffer Flow, Analyte Dissociates) Association->Dissociation Regenerate Regenerate Surface Dissociation->Regenerate Analyze Analyze Sensorgram (Determine kon, koff, KD) Dissociation->Analyze Regenerate->Inject Next Concentration

Caption: Steps in a Surface Plasmon Resonance (SPR) experiment.

Protocol 3: Thermodynamic Characterization using Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic profile (KD, ΔH, ΔS, stoichiometry) of the protein-acyl-CoA interaction.

Materials:

  • Isothermal titration calorimeter

  • Purified protein of interest

  • This compound

  • Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

Procedure:

  • Sample Preparation:

    • Dialyze the purified protein against the chosen ITC buffer.

    • Dissolve the this compound in the final dialysis buffer. It is crucial that the buffer for the protein and the ligand are identical to minimize heat of dilution effects.

    • Degas both the protein and ligand solutions.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Set the experimental parameters (temperature, stirring speed, injection volume, spacing between injections).

    • Perform a series of injections of the ligand into the protein solution.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model to determine the KD, ΔH, and stoichiometry (n). The entropy change (ΔS) can then be calculated.

Signaling and Metabolic Context

The interaction of this compound with proteins likely plays a role in the metabolism of very-long-chain fatty acids. For instance, its synthesis is part of the fatty acid elongation cycle.

Diagram of the Fatty Acid Elongation (FAE) Cycle:

FAE_Cycle cluster_enzymes FAE Enzyme Complex AcylCoA Acyl-CoA (Cn) KCS KCS (Condensation) AcylCoA->KCS MalonylCoA Malonyl-CoA MalonylCoA->KCS KCR KCR (Reduction) KCS->KCR 3-ketoacyl-CoA HCD HCD (Dehydration) KCR->HCD 3-hydroxyacyl-CoA ECR ECR (Reduction) HCD->ECR trans-2,3-enoyl-CoA AcylCoA_out Acyl-CoA (Cn+2) ECR->AcylCoA_out

Caption: The four enzymatic steps of the fatty acid elongation cycle.

By employing these advanced techniques, researchers can begin to map the interactome of this compound, paving the way for a deeper understanding of its biological significance and its potential as a therapeutic target.

References

Application Notes and Protocols for In Vitro Investigation of Mycolic Acid Biosynthesis Using 16-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycolic acids are signature long-chain fatty acids of Mycobacterium tuberculosis and are essential for the integrity of the mycobacterial cell wall, contributing significantly to its low permeability and resistance to common antibiotics.[1][2][3] The biosynthetic pathway of mycolic acids is a well-established target for several anti-tubercular drugs, including isoniazid (B1672263).[1][3][4] This document provides detailed application notes and protocols for in vitro assays designed to investigate the biosynthesis of mycolic acids, with a specific focus on the utilization of 16-Methylhenicosanoyl-CoA as a potential precursor or substrate.

The synthesis of mycolic acids involves two distinct fatty acid synthase (FAS) systems: FAS-I, which is responsible for the de novo synthesis of shorter fatty acids, and FAS-II, which elongates these precursors to form the long meromycolate chain.[1][2][5] The final step is a Claisen-type condensation of two long-chain fatty acids, catalyzed by the polyketide synthase Pks13, to form the characteristic α-alkyl, β-hydroxy structure of mycolic acids.[3][6][7]

This compound, a C22 methyl-branched fatty acyl-CoA, is a relevant substrate for investigating the later stages of mycolic acid biosynthesis. It can potentially serve as a precursor for the meromycolic acid chain, undergoing further elongation by the FAS-II system, or act as the α-branch that is condensed with the meromycolate chain by Pks13. The following protocols describe methods to assess the incorporation and processing of this substrate in cell-free systems.

Key Enzymes in Mycolic Acid Biosynthesis

The in vitro assays described herein target the activity of key enzymes in the mycolic acid biosynthesis pathway. A summary of these enzymes and their functions is provided in the table below.

EnzymeGeneFunctionPotential Inhibitors
β-ketoacyl-ACP synthase A/B kasA / kasBCatalyze the condensation of malonyl-ACP with an acyl-ACP, elongating the fatty acid chain in the FAS-II system.[1][8][9]Thiolactomycin, Cerulenin[1][8]
β-ketoacyl-ACP reductase mabAReduces the β-ketoacyl-ACP intermediate to β-hydroxyacyl-ACP.-
β-hydroxyacyl-ACP dehydratase hadABCDehydrates the β-hydroxyacyl-ACP to an enoyl-ACP.Isoxyl, Thiacetazone[3]
Enoyl-ACP reductase inhAReduces the enoyl-ACP to a saturated acyl-ACP.Isoniazid (activated form), Ethionamide[3][4]
Polyketide synthase 13 pks13Catalyzes the final Claisen condensation of two long-chain fatty acids to form the mycolic acid backbone.[6][7][10]Benzofurans, Thiophenes, N-phenyl indoles[7]
Acyl-AMP ligase fadD32Activates the meromycolic acid chain to a meromycolyl-AMP intermediate prior to condensation by Pks13.[3][6]Diarylcoumarins

Quantitative Data Summary

The following table summarizes available quantitative data for inhibitors of key enzymes in the mycolic acid biosynthesis pathway. This data is essential for designing inhibition assays and for the validation of new potential inhibitors.

Enzyme TargetInhibitorOrganismIC50Reference
KasAThiolactomycinM. tuberculosis50 µM[1]
KasBThiolactomycinM. tuberculosis50 µM[1]
InhAPyridomycinM. tuberculosis-[3]
FadD32Diarylcoumarin cmpd. 66M. smegmatis31 ± 6 ng/mL (keto-mycolic acid synthesis)[3]
FadD32Diarylcoumarin cmpd. 66M. smegmatis333 ± 17 ng/mL (epoxy-mycolic acid synthesis)[3]

Experimental Protocols

Protocol 1: In Vitro Meromycolic Acid Elongation Assay

This assay measures the elongation of a fatty acyl-CoA primer, such as this compound, by the FAS-II system in a mycobacterial cell-free extract using a radiolabeled precursor.

Materials:

  • Mycobacterial cell-free extract (prepared from M. smegmatis or M. tuberculosis)

  • This compound (or other acyl-CoA primer)

  • [1-14C]Malonyl-CoA

  • NADPH

  • ATP

  • Coenzyme A

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 10 mM MgCl2)

  • TLC plates (Silica gel 60)

  • Developing solvents (e.g., Petroleum ether: Diethyl ether, 85:15 v/v)

  • Phosphorimager or X-ray film for autoradiography

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • 50 µL Mycobacterial cell-free extract (protein concentration adjusted)

    • 10 µL of 10X Reaction Buffer

    • 5 µL of 10 mM ATP

    • 5 µL of 10 mM NADPH

    • 5 µL of 1 mM Coenzyme A

    • 5 µL of 1 mM this compound

    • 5 µL of [1-14C]Malonyl-CoA (specific activity ~50 mCi/mmol)

    • Distilled water to a final volume of 100 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding 200 µL of 1:2 (v/v) chloroform (B151607):methanol.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Wash the aqueous phase with 100 µL of chloroform and pool the organic phases.

    • Dry the lipid extract under a stream of nitrogen.

  • Thin Layer Chromatography (TLC):

    • Resuspend the dried lipids in a small volume of chloroform:methanol (2:1, v/v).

    • Spot the lipid extract onto a silica (B1680970) TLC plate.

    • Develop the TLC plate using an appropriate solvent system (e.g., petroleum ether:diethyl ether, 85:15 v/v, run three times for better separation).[11]

  • Analysis:

    • Dry the TLC plate and expose it to a phosphorimager screen or X-ray film to visualize the radiolabeled lipid products.

    • The elongated fatty acid products will migrate differently from the unreacted precursors.

    • For quantitative analysis, the corresponding spots can be scraped from the TLC plate and the radioactivity measured by scintillation counting.

Protocol 2: Pks13-Mediated Condensation Assay

This assay assesses the ability of Pks13 to condense this compound (as the α-branch) with a long-chain meromycolyl-AMP analog or a meromycolate precursor in the presence of purified Pks13 or a cell-free extract overexpressing Pks13.

Materials:

  • Purified Pks13 enzyme or cell-free extract overexpressing Pks13

  • This compound (radiolabeled or unlabeled)

  • Meromycolyl-AMP analog or a suitable long-chain acyl-CoA as a meromycolate precursor

  • Reaction Buffer (e.g., 50 mM HEPES pH 7.4, 5 mM MgCl2, 2 mM DTT)

  • TLC plates and developing solvents

  • Method for detection (autoradiography if using radiolabeled substrate, or mass spectrometry for unlabeled products)

Procedure:

  • Reaction Setup:

    • Combine purified Pks13 or cell-free extract with the reaction buffer.

    • Add the meromycolate precursor.

    • Initiate the reaction by adding this compound. If using a radiolabeled version, [14C]-16-Methylhenicosanoyl-CoA would be ideal.

  • Incubation: Incubate at 37°C for a defined period (e.g., 1-3 hours).

  • Product Analysis:

    • Extract the lipids as described in Protocol 1.

    • Analyze the products by TLC and autoradiography to detect the formation of a new, higher molecular weight product corresponding to the condensed mycolic acid precursor.

    • Alternatively, for unlabeled substrates, the reaction products can be analyzed by mass spectrometry to identify the condensed product.

Visualizations

Mycolic Acid Biosynthesis Pathway

Mycolic_Acid_Biosynthesis cluster_FAS_I FAS-I System cluster_FAS_II FAS-II System (Elongation) cluster_Condensation Final Condensation Acetyl_CoA Acetyl-CoA FAS_I FAS-I (Fatty Acid Synthase I) Acetyl_CoA->FAS_I Malonyl_CoA_FASI Malonyl-CoA Malonyl_CoA_FASI->FAS_I Acyl_CoA C16-C26 Acyl-CoA FAS_I->Acyl_CoA Acyl_ACP_start Acyl-ACP (from FAS-I) KasAB KasA / KasB Acyl_ACP_start->KasAB Malonyl_ACP Malonyl-ACP Malonyl_ACP->KasAB MabA MabA KasAB->MabA β-ketoacyl-ACP HadABC HadABC MabA->HadABC β-hydroxyacyl-ACP InhA InhA HadABC->InhA enoyl-ACP Meromycolyl_ACP Meromycolyl-ACP InhA->Meromycolyl_ACP Elongated Acyl-ACP Meromycolyl_ACP->KasAB Further Elongation FadD32 FadD32 Meromycolyl_ACP->FadD32 Methyl_CoA This compound (Potential Precursor) Methyl_CoA->KasAB Pks13 Pks13 FadD32->Pks13 Meromycolyl-AMP Mycolic_Acid Mycolic Acid Pks13->Mycolic_Acid Alpha_Branch α-branch (C22-C26 Acyl-CoA) Alpha_Branch->Pks13 Methyl_CoA_alpha This compound (Potential α-branch) Methyl_CoA_alpha->Pks13 Experimental_Workflow Start Start: Prepare Reaction Mixture Components Cell-free Extract This compound [14C]Malonyl-CoA NADPH, ATP, CoA Reaction Buffer Start->Components Incubation Incubate at 37°C Components->Incubation Termination Stop Reaction & Extract Lipids Incubation->Termination TLC Thin Layer Chromatography (TLC) Termination->TLC Analysis Autoradiography & Scintillation Counting TLC->Analysis End End: Quantify Elongation Analysis->End

References

Application Notes & Protocols: Gene Expression Analysis of FAS-I and FAS-II in Response to 16-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Synthase (FAS) systems are crucial for the biosynthesis of fatty acids, which are essential components of cell membranes and energy storage molecules. In many bacteria, including Mycobacterium tuberculosis, two types of FAS systems, FAS-I and FAS-II, coexist and play distinct but coordinated roles. FAS-I is responsible for the de novo synthesis of short- to medium-chain fatty acids, while the FAS-II system elongates these products into very-long-chain fatty acids (VLCFAs), such as mycolic acids, which are critical for the structural integrity of the mycobacterial cell wall.[1][2][3]

The regulation of these complex biosynthetic pathways is critical for maintaining lipid homeostasis.[4] Long-chain and very-long-chain acyl-CoAs, the end-products of these pathways, are emerging as key signaling molecules that modulate the activity of transcriptional regulators.[1][2][4][5][6][7][8][9] In mycobacteria, transcriptional regulators such as FasR (for FAS-I) and MabR/FadR (for FAS-II) are known to be influenced by long-chain acyl-CoAs.[1][2][4][6][8]

This document provides detailed application notes and protocols for investigating the gene expression of FAS-I and FAS-II in response to a specific very-long-chain fatty acyl-CoA, 16-Methylhenicosanoyl-CoA. This molecule is hypothesized to act as a feedback regulator, influencing the transcription of genes involved in its own synthesis and elongation. Understanding this regulatory network is pivotal for the development of novel therapeutics targeting fatty acid metabolism.

Hypothetical Signaling Pathway

The proposed regulatory mechanism suggests that this compound, a product of the fatty acid synthesis pathway, can modulate the expression of FAS-I and FAS-II genes. This is likely achieved through its interaction with specific transcriptional regulators, altering their binding affinity to the promoter regions of target genes.

FAS_Regulation cluster_0 Cellular Environment cluster_1 Transcriptional Regulation cluster_2 Gene Expression 16_Methylhenicosanoyl_CoA This compound FasR FasR 16_Methylhenicosanoyl_CoA->FasR modulates MabR_FadR MabR / FadR 16_Methylhenicosanoyl_CoA->MabR_FadR modulates FAS_I_genes FAS-I Genes (e.g., fas) FasR->FAS_I_genes activates FAS_II_genes FAS-II Genes (e.g., mabA, inhA) MabR_FadR->FAS_II_genes activates

Caption: Hypothetical signaling pathway for the regulation of FAS-I and FAS-II gene expression by this compound.

Experimental Workflow

A general workflow for analyzing the gene expression changes in response to this compound involves cell culture and treatment, RNA extraction, reverse transcription, and quantitative PCR (qPCR) or RNA sequencing.

Experimental_Workflow A Cell Culture & Treatment (e.g., Mycobacterium smegmatis) B Treatment with This compound A->B C Total RNA Extraction B->C D RNA Quality Control (e.g., NanoDrop, Bioanalyzer) C->D E Reverse Transcription (cDNA Synthesis) D->E F Quantitative Real-Time PCR (qRT-PCR) - FAS-I genes - FAS-II genes - Housekeeping genes E->F G RNA Sequencing (Optional) - Transcriptome-wide analysis E->G H Data Analysis - Relative Gene Expression (ΔΔCt) - Statistical Analysis F->H G->H I Results Interpretation H->I

Caption: Overall experimental workflow for gene expression analysis.

Protocols

Protocol 1: Cell Culture and Treatment

This protocol describes the culturing of a model organism, such as Mycobacterium smegmatis, and treatment with this compound.

Materials:

  • Mycobacterium smegmatis mc²155 strain

  • Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • This compound solution (in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Inoculate M. smegmatis in 10 mL of 7H9 broth and grow at 37°C with shaking (200 rpm) to mid-log phase (OD₆₀₀ of 0.6-0.8).

  • Dilute the culture to an OD₆₀₀ of 0.1 in fresh 7H9 broth.

  • Aliquot the culture into treatment flasks.

  • Add this compound to the treatment flasks to final concentrations of 1 µM, 10 µM, and 50 µM (example concentrations, may need optimization).

  • Add an equivalent volume of the vehicle to the control flask.

  • Incubate the cultures at 37°C with shaking for the desired time points (e.g., 6, 12, 24 hours).

  • Harvest the cells by centrifugation at 4000 x g for 10 minutes at 4°C.

  • Discard the supernatant and either proceed immediately to RNA extraction or store the cell pellets at -80°C.

Protocol 2: Total RNA Extraction

This protocol details the extraction of total RNA from bacterial cells.

Materials:

Procedure:

  • Resuspend the bacterial cell pellet in 1 mL of TRIzol reagent.

  • Homogenize the sample by pipetting or vortexing.

  • Incubate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.

  • Add 0.2 mL of chloroform per 1 mL of TRIzol.

  • Shake the tubes vigorously by hand for 15 seconds and incubate at room temperature for 3 minutes.

  • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

  • Transfer the upper aqueous phase containing the RNA to a fresh tube.

  • Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used.

  • Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Air-dry the pellet for 5-10 minutes and resuspend in nuclease-free water.

  • Determine RNA concentration and purity using a spectrophotometer (A260/A280 ratio).

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for quantifying the expression of FAS-I and FAS-II genes.[5][10][11][12][13]

Materials:

  • High-Capacity cDNA Reverse Transcription Kit (or equivalent)

  • SYBR Green PCR Master Mix (or equivalent)

  • Gene-specific primers for FAS-I (e.g., fas), FAS-II (e.g., mabA, inhA), and a housekeeping gene (e.g., sigA)

  • qRT-PCR instrument

  • Optical-grade PCR plates or tubes

Procedure:

A. Reverse Transcription (cDNA Synthesis):

  • Prepare a master mix for reverse transcription according to the manufacturer's protocol.

  • Add 1-2 µg of total RNA to each reaction.

  • Perform the reverse transcription in a thermal cycler using the recommended program (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).[5]

  • Dilute the resulting cDNA 1:10 with nuclease-free water.

B. qRT-PCR:

  • Prepare the qRT-PCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA.

  • Run the reaction in a qRT-PCR instrument with a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

  • Include a melt curve analysis at the end to verify the specificity of the amplified product.

  • Run each sample in triplicate.

C. Data Analysis:

  • Determine the cycle threshold (Ct) value for each gene in each sample.

  • Normalize the Ct values of the target genes (FAS-I and FAS-II) to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

  • Calculate the fold change in gene expression relative to the vehicle control using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control; Fold Change = 2⁻ΔΔCt).

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Primer Sequences for qRT-PCR

Gene TargetForward Primer (5' to 3')Reverse Primer (5' to 3')Amplicon Size (bp)
fas (FAS-I)GATCGGCAAGACCATCGAGTTCGTAGGTGTCGATCTCGAA~150
mabA (FAS-II)CCGATCGGTCAGGTTCTCTTAGGTCGAACTCGACCAGATG~120
inhA (FAS-II)GCTGGACGAGATCGAGTTCATCGATCAGCACGTTCTTGTC~130
sigA (Housekeeping)GTCGGTGGACAACTCGGACTGATCTCGTCGTCGTCGAACT~100

Note: Primer sequences are examples and should be designed and validated for the specific organism and target genes.

Table 2: Relative Gene Expression of FAS-I and FAS-II in Response to this compound

TreatmentTime Point (hours)fas (FAS-I) Fold Change (Mean ± SD)mabA (FAS-II) Fold Change (Mean ± SD)inhA (FAS-II) Fold Change (Mean ± SD)
Vehicle Control61.00 ± 0.121.00 ± 0.091.00 ± 0.15
1 µM60.95 ± 0.111.10 ± 0.131.05 ± 0.10
10 µM60.72 ± 0.081.55 ± 0.211.48 ± 0.19*
50 µM60.45 ± 0.05 2.89 ± 0.342.75 ± 0.31
Vehicle Control121.00 ± 0.101.00 ± 0.111.00 ± 0.13
1 µM120.91 ± 0.131.15 ± 0.141.12 ± 0.11
10 µM120.65 ± 0.071.82 ± 0.25 1.76 ± 0.23
50 µM120.38 ± 0.04 3.54 ± 0.413.41 ± 0.39***

Note: Data are hypothetical examples. Statistical significance is denoted by asterisks (p < 0.05, **p < 0.01, **p < 0.001) compared to the vehicle control at the same time point.

Optional Advanced Protocol: RNA Sequencing

For a comprehensive, transcriptome-wide analysis of gene expression changes, RNA sequencing (RNA-seq) is recommended.[7][14][15][16]

Brief Protocol:

  • Extract high-quality total RNA as described in Protocol 2.

  • Perform library preparation, including rRNA depletion, fragmentation, and adapter ligation, using a commercially available kit.

  • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Perform bioinformatic analysis, including quality control, read mapping to a reference genome, and differential gene expression analysis.

Conclusion

The protocols and application notes provided here offer a framework for investigating the regulatory role of this compound on the gene expression of FAS-I and FAS-II. The expected results, based on existing literature, would be a dose- and time-dependent modulation of FAS gene expression, potentially a down-regulation of FAS-I and an up-regulation of FAS-II, reflecting a feedback mechanism to maintain lipid homeostasis. These studies are essential for a deeper understanding of fatty acid metabolism and for identifying novel targets for therapeutic intervention.

References

Application Notes and Protocols for Tracing the Metabolic Fate of 16-Methylhenicosanoyl-CoA using Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) play crucial roles in cellular signaling, membrane structure, and energy metabolism. Disruptions in their metabolic pathways are linked to several metabolic disorders. 16-Methylhenicosanoyl-CoA is a specific, singly branched-chain VLCFA. Understanding its metabolic fate is essential for elucidating its physiological functions and its potential role in disease. Isotopic labeling studies, coupled with mass spectrometry, provide a powerful tool to trace the incorporation and transformation of such molecules within a biological system.

These notes provide a framework for designing and executing experiments to track the metabolic fate of this compound. Given the specificity of this molecule, the proposed pathways and protocols are based on established principles of fatty acid metabolism, particularly those for other BCFAs and VLCFAs. The core strategy involves introducing an isotopically labeled version of the molecule (e.g., using ¹³C or ²H) into a biological system and monitoring the appearance of the label in downstream metabolites over time.

Proposed Metabolic Pathways

The metabolism of this compound is likely to involve several key oxidative and biosynthetic pathways. The methyl branch at an even-numbered carbon (C16) suggests that initial rounds of β-oxidation can proceed until the branch point is reached, after which alternative pathways like α-oxidation may be required.

MetabolicPathways MHC This compound (Isotopically Labeled) Peroxisome Peroxisomal β-Oxidation MHC->Peroxisome Initial Chain Shortening AlphaOx α-Oxidation MHC->AlphaOx If β-oxidation is blocked by methyl group ComplexLipids Incorporation into Complex Lipids MHC->ComplexLipids Acylation Reactions MediumChainFA Medium-Chain Fatty Acyl-CoA Peroxisome->MediumChainFA Mitochondria Mitochondrial β-Oxidation PropionylCoA Propionyl-CoA Mitochondria->PropionylCoA from odd-chain β-oxidation steps AcetylCoA Acetyl-CoA Mitochondria->AcetylCoA PristanoylCoA Pristanoyl-CoA AlphaOx->PristanoylCoA PL Phospholipids ComplexLipids->PL TAG Triglycerides ComplexLipids->TAG CE Cholesteryl Esters ComplexLipids->CE Ceramides Ceramides ComplexLipids->Ceramides MediumChainFA->Mitochondria Further Oxidation PristanoylCoA->Mitochondria

Caption: Proposed metabolic pathways for this compound.

Experimental Protocols

Protocol 1: In Vitro Cell Culture Labeling

This protocol outlines the procedure for tracing the metabolic fate of this compound in a cultured cell line (e.g., HepG2 hepatocytes).

Materials:

  • Isotopically labeled 16-Methylhenicosanoic Acid (e.g., [U-¹³C₂₂]-16-Methylhenicosanoic Acid)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Cell culture medium (e.g., DMEM) and supplements

  • Phosphate-Buffered Saline (PBS)

  • Methanol (B129727), ice-cold

  • Solvent for extraction (e.g., 2:1 Methanol:Chloroform)

  • Cultured cells (e.g., HepG2)

Procedure:

  • Preparation of Labeled Fatty Acid Stock:

    • Prepare a 10 mM stock solution of the labeled 16-Methylhenicosanoic Acid in ethanol.

    • Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free DMEM.

    • To create a 1 mM working solution, slowly add the 10 mM fatty acid stock to the BSA solution while stirring gently. This complexes the fatty acid to albumin, increasing its solubility and cellular uptake.

    • Incubate at 37°C for 30 minutes and filter-sterilize.

  • Cell Culture and Labeling:

    • Plate cells in 6-well plates and grow to ~80% confluency.

    • Remove the growth medium and wash the cells once with warm PBS.

    • Add fresh serum-free medium containing the desired final concentration (e.g., 10-50 µM) of the labeled fatty acid-BSA complex.

    • Incubate for various time points (e.g., 0, 1, 4, 12, 24 hours).

  • Metabolite Extraction:

    • At each time point, place the plate on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and lyse the cells.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the polar and lipid metabolites.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried extract at -80°C until analysis.

CellCultureWorkflow Start Plate and Grow Cells (e.g., HepG2) PrepareFA Prepare Labeled 16-Methylhenicosanoic Acid-BSA Complex Start->PrepareFA LabelCells Incubate Cells with Labeled FA (Time Course: 0, 1, 4, 12, 24h) PrepareFA->LabelCells Wash Wash Cells with Ice-Cold PBS LabelCells->Wash Quench Quench Metabolism & Lyse Cells (Ice-Cold 80% Methanol) Wash->Quench Extract Collect and Centrifuge Lysate Quench->Extract Dry Dry Supernatant (Nitrogen Stream) Extract->Dry Analyze LC-MS/MS Analysis Dry->Analyze

Caption: Workflow for in vitro isotopic labeling experiment.

Protocol 2: Metabolite Analysis via LC-MS/MS

This protocol provides a general method for analyzing the extracted metabolites.

Procedure:

  • Sample Reconstitution: Reconstitute the dried extracts in a suitable solvent (e.g., 100 µL of 50% methanol) for LC-MS analysis.

  • Chromatographic Separation:

    • Use a reverse-phase C18 column suitable for lipidomics.

    • Employ a gradient elution method. For example:

      • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) acetate.

      • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 0.1% formic acid.

      • Gradient: Start at 30% B, ramp to 100% B over 20 minutes, hold for 5 minutes, then re-equilibrate.

  • Mass Spectrometry:

    • Operate the mass spectrometer in both positive and negative ion modes to detect a broad range of lipids and acyl-CoAs.

    • Use a high-resolution instrument (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

    • Perform full scan MS to identify potential labeled metabolites based on their predicted mass-to-charge ratio (m/z). The mass of a ¹³C-labeled metabolite will be higher than its unlabeled counterpart by the number of ¹³C atoms incorporated.

    • Perform tandem MS (MS/MS) on the detected parent ions to confirm their identity through fragmentation patterns.

Data Presentation

Quantitative data from the LC-MS/MS analysis should be organized to show the fractional contribution of the label to various downstream metabolite pools over time.

Table 1: Hypothetical Fractional Enrichment of ¹³C in Key Metabolite Pools Over Time

Metabolite ClassDownstream Metabolite1 Hour (%)4 Hours (%)12 Hours (%)24 Hours (%)
Acyl-CoAs Propionyl-CoA2.1 ± 0.38.5 ± 0.915.2 ± 1.818.9 ± 2.1
Acetyl-CoA0.5 ± 0.12.3 ± 0.46.8 ± 0.710.4 ± 1.3
Phospholipids Phosphatidylcholine (PC)5.3 ± 0.615.7 ± 1.535.1 ± 3.242.6 ± 4.0
Phosphatidylethanolamine (PE)4.8 ± 0.514.2 ± 1.331.9 ± 3.038.8 ± 3.5
Neutral Lipids Triglycerides (TAG)8.9 ± 1.025.4 ± 2.851.3 ± 5.565.7 ± 6.2
Cholesteryl Esters (CE)1.5 ± 0.26.1 ± 0.714.8 ± 1.620.1 ± 2.2
Ceramides Ceramides (Total)3.2 ± 0.49.8 ± 1.122.4 ± 2.528.3 ± 3.1

Values are represented as mean ± standard deviation of the percentage of the metabolite pool that is labeled with ¹³C.

Table 2: Predicted Mass Shifts for Labeled Species

CompoundChemical Formula (Unlabeled)Mass (Unlabeled)Isotopic LabelMass (Labeled)Mass Shift (Δm)
16-Methylhenicosanoic AcidC₂₂H₄₄O₂340.3341[U-¹³C₂₂]362.3133+22.0792
This compoundC₄₃H₇₈N₇O₁₇P₃S1109.4442[¹³C₂₂]-Acyl chain1131.5234+22.0792
Propionyl-CoA (from β-ox)C₂₄H₄₀N₇O₁₇P₃S827.1411[¹³C₃]-Propionyl830.1511+3.0100

Logical Workflow for Data Analysis

The analysis of the generated data follows a logical progression from raw data acquisition to biological interpretation.

DataAnalysisWorkflow RawData Acquire Raw LC-MS/MS Data (.raw, .mzML) PeakPicking Peak Picking & Alignment (e.g., XCMS, MZmine) RawData->PeakPicking FeatureID Identify Labeled Features (Based on accurate mass and Δm) PeakPicking->FeatureID Annotation Metabolite Annotation (MS/MS fragmentation & database search) FeatureID->Annotation Quant Quantification (Peak Area Integration) Annotation->Quant Stats Statistical Analysis (e.g., ANOVA, t-test) Quant->Stats Pathway Pathway Analysis & Interpretation (Flux estimation, biological context) Stats->Pathway

Caption: Logical workflow for metabolomics data analysis.

Application Note: Quantification of 16-Methylhenicosanoyl-CoA in Bacterial Cultures using UHPLC-HRMS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the extraction and quantification of 16-methylhenicosanoyl-CoA from bacterial cultures using Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS). This methodology is critical for understanding bacterial lipid metabolism and for the development of novel antimicrobial agents targeting fatty acid biosynthesis.

Introduction

Long-chain fatty acyl-Coenzyme A (acyl-CoA) species are central metabolites in numerous cellular processes, including fatty acid metabolism, cell membrane biogenesis, and as precursors for secondary metabolites.[1][2] this compound is a long-chain branched fatty acyl-CoA that may play a role in the structural integrity and fluidity of bacterial cell membranes, particularly in certain actinomycetes. Accurate quantification of this molecule is essential for elucidating its physiological function and for identifying potential enzymatic targets for drug development.

Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) offers the sensitivity and selectivity required for the analysis of low-abundance lipid species like long-chain acyl-CoAs from complex biological matrices.[3][4][5] This application note details a robust workflow for the quantification of this compound in bacterial cultures.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-HRMS Analysis cluster_data Data Analysis bacterial_culture Bacterial Culture quenching Metabolism Quenching bacterial_culture->quenching cell_lysis Cell Lysis & Protein Precipitation quenching->cell_lysis spe Solid-Phase Extraction (SPE) cell_lysis->spe reconstitution Reconstitution spe->reconstitution uhplc UHPLC Separation reconstitution->uhplc hrms HRMS Detection uhplc->hrms peak_integration Peak Integration hrms->peak_integration quantification Quantification peak_integration->quantification

Caption: Experimental workflow for this compound quantification.

Detailed Experimental Protocols

Materials and Reagents
Sample Preparation
  • Metabolism Quenching and Cell Harvesting:

    • Rapidly cool the bacterial culture to 4°C.

    • Harvest cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

    • Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis and Acyl-CoA Extraction:

    • Resuspend the cell pellet in 1 mL of ice-cold 10% (w/v) trichloroacetic acid.

    • Add an appropriate amount of internal standard (e.g., heptadecanoyl-CoA).

    • Lyse the cells by sonication on ice.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

    • Collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) for Sample Clean-up:

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 3 mL of water, followed by 3 mL of 25% methanol in water.

    • Elute the acyl-CoAs with 2 mL of 80% acetonitrile in water containing 0.1% formic acid.

    • Dry the eluate under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of 50% methanol in water for UHPLC-HRMS analysis.

UHPLC-HRMS Analysis
  • UHPLC System: A high-performance UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM ammonium hydroxide in water.

  • Mobile Phase B: 10 mM ammonium hydroxide in 90:10 acetonitrile:water.

  • Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-Exactive or similar).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Range: m/z 700-1200.

  • Resolution: 70,000.

  • Data Acquisition: Full scan followed by data-dependent MS/MS fragmentation of the top 5 most intense ions.

Data Presentation: Quantitative Results

The following table presents representative quantitative data for this compound in a hypothetical bacterial culture grown under different conditions. This data is for illustrative purposes only.

Growth ConditionThis compound (pmol/mg protein)Standard Deviation
Standard Medium, 24h1.250.15
Standard Medium, 48h2.890.32
Lipid-Rich Medium, 48h5.120.55
Under Antibiotic Stress, 48h1.980.21

Hypothetical Signaling Pathway

The biosynthesis and incorporation of branched-chain fatty acids like 16-methylhenicosanoic acid into cellular lipids are crucial for maintaining membrane fluidity and integrity in certain bacteria. The following diagram illustrates a hypothetical pathway involving this compound.

signaling_pathway cluster_synthesis Biosynthesis cluster_utilization Cellular Utilization cluster_regulation Regulation precursor Branched-chain Acyl Precursor fas Fatty Acid Synthase II (FASII) precursor->fas fatty_acid 16-Methylhenicosanoic Acid fas->fatty_acid acyl_coa_synthase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthase target_coa This compound acyl_coa_synthase->target_coa membrane Membrane Lipid Synthesis target_coa->membrane secondary_metabolite Secondary Metabolite Production target_coa->secondary_metabolite stress Environmental Stress (e.g., temperature, antibiotics) regulator Transcriptional Regulator stress->regulator regulator->fas regulator->acyl_coa_synthase

Caption: Hypothetical pathway of this compound metabolism.

Conclusion

The described UHPLC-HRMS method provides a sensitive and reliable approach for the quantification of this compound in bacterial cultures. This protocol can be adapted for the analysis of other long-chain acyl-CoAs and serves as a valuable tool for researchers in microbiology and drug discovery to investigate bacterial lipid metabolism and identify novel therapeutic targets. The combination of a robust sample preparation technique with high-resolution mass spectrometry ensures accurate and reproducible results.

References

Application Notes: Development of a Solvatochromic Fluorescent Probe for Imaging 16-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Very-long-chain acyl-Coenzyme A (VLC-acyl-CoA) molecules, such as 16-Methylhenicosanoyl-CoA, are critical intermediates in lipid metabolism. Their metabolic pathways, primarily occurring within peroxisomes, are fundamental to cellular energy homeostasis and the synthesis of complex lipids. Dysregulation of VLC-acyl-CoA metabolism is implicated in several metabolic disorders. The ability to visualize the subcellular distribution and dynamics of specific VLC-acyl-CoAs in living cells is paramount for understanding their physiological roles and for the development of therapeutics targeting lipid-related diseases. Currently, there is a lack of specific molecular probes for imaging this compound. This document outlines the rationale and a comprehensive protocol for the development of a novel fluorescent probe for this purpose.

Probe Design and Rationale

We propose the development of a fluorescent probe, NR-16-MHA-CoA , which consists of a solvatochromic fluorophore, Nile Red, covalently linked to an analog of 16-methylhenicosanoic acid, which can then be enzymatically converted to the corresponding CoA thioester within the cell.

  • Fluorophore Selection: Nile Red Nile Red is an excellent candidate fluorophore for this application due to its unique photophysical properties. It is a solvatochromic dye, meaning its fluorescence emission spectrum is highly sensitive to the polarity of its environment.[1] In nonpolar environments, such as lipid droplets and membranes, Nile Red exhibits strong fluorescence, while its fluorescence is quenched in aqueous media.[2] This property is advantageous for imaging lipids within cells as it provides a high signal-to-noise ratio. The emission wavelength of Nile Red shifts from deep red in polar membrane lipids to a yellow-gold emission in the more neutral lipid environment of intracellular storage, allowing for the potential to distinguish between different lipidic environments.[1]

  • Targeting Moiety: 16-Methylhenicosanoic Acid Analog The probe will be designed as a fluorescent fatty acid analog that can be taken up by cells and subsequently activated to its CoA thioester by endogenous acyl-CoA synthetases. This approach leverages the cell's natural metabolic pathways to deliver the probe to its site of action.

Principle of Detection

The NR-16-MHA-CoA probe is designed to be minimally fluorescent in the aqueous cytosolic environment. Upon cellular uptake and metabolic activation to its CoA form, the probe is expected to localize to peroxisomes and other lipid-rich compartments where this compound is metabolized. In the hydrophobic interior of these organelles, the Nile Red moiety will exhibit a significant increase in fluorescence intensity and a shift in its emission spectrum, enabling the visualization of the probe's localization and dynamics.

Potential Applications

  • Subcellular Localization Studies: Elucidating the precise subcellular distribution of this compound in different cell types.

  • Metabolic Flux Analysis: Monitoring the dynamics of this compound metabolism in real-time under various physiological and pathological conditions.

  • Drug Discovery: Screening for compounds that modulate the metabolism of very-long-chain fatty acids by observing changes in the probe's fluorescence.

  • Disease Modeling: Investigating the role of this compound in the pathogenesis of metabolic diseases.

Experimental Protocols

1. Synthesis of Fluorescent Probe (NR-16-MHA)

This protocol describes a general strategy for the synthesis of a Nile Red-conjugated 16-methylhenicosanoic acid.

Materials:

  • 16-methylhenicosanoic acid

  • Thionyl chloride

  • N-(6-aminohexyl)-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one (Nile Red amine derivative)

  • Triethylamine (B128534)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous dimethylformamide (DMF)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Activation of 16-methylhenicosanoic acid:

    • Dissolve 16-methylhenicosanoic acid in anhydrous DCM.

    • Add thionyl chloride dropwise at 0°C and stir for 2 hours at room temperature.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the acyl chloride.

  • Conjugation with Nile Red amine derivative:

    • Dissolve the Nile Red amine derivative in anhydrous DMF.

    • Add triethylamine to the solution.

    • Slowly add a solution of the 16-methylhenicosanoyl chloride in anhydrous DCM.

    • Stir the reaction mixture overnight at room temperature under a nitrogen atmosphere.

  • Purification:

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the final probe, NR-16-MHA.

  • Characterization:

    • Confirm the structure of the synthesized probe using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

2. Photophysical Characterization of NR-16-MHA

a. Solvatochromism

Procedure:

  • Prepare stock solutions of NR-16-MHA in a suitable solvent (e.g., DMSO).

  • Prepare a series of solutions of the probe at a final concentration of 1 µM in various solvents of differing polarity (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, and water).

  • Record the absorption and fluorescence emission spectra for each solution using a spectrophotometer and a spectrofluorometer, respectively.

  • Determine the excitation and emission maxima for each solvent.

b. Quantum Yield Measurement (Relative Method)

Procedure:

  • Select a suitable fluorescence standard with a known quantum yield in a specific solvent (e.g., Rhodamine 6G in ethanol, Φ_std = 0.95).

  • Prepare a series of dilutions of the standard and the NR-16-MHA probe in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.

  • Measure the absorbance of each solution at the excitation wavelength.

  • Measure the fluorescence emission spectrum for each solution, ensuring identical excitation wavelength, slit widths, and other instrument parameters.

  • Integrate the area under the fluorescence emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the probe.

  • Calculate the quantum yield (Φ_sample) using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where 'm' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.

3. Live-Cell Imaging Protocol

Materials:

  • Human hepatoma cell line (e.g., HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • NR-16-MHA stock solution (in DMSO)

  • Hoechst 33342 (for nuclear staining)

  • MitoTracker Red CMXRos (for mitochondrial co-localization)

  • Confocal laser scanning microscope

Procedure:

  • Cell Culture:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed cells on glass-bottom dishes suitable for microscopy and allow them to adhere overnight.

  • Probe Loading:

    • Prepare a working solution of NR-16-MHA in DMEM to a final concentration of 1-5 µM.

    • Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS).

    • Incubate the cells with the NR-16-MHA working solution for 30-60 minutes at 37°C.

  • Co-staining (Optional):

    • For co-localization studies, incubate cells with Hoechst 33342 (1 µg/mL) and/or MitoTracker Red CMXRos (100 nM) for the final 15 minutes of the probe loading incubation.

  • Imaging:

    • Wash the cells twice with warm PBS to remove excess probe.

    • Add fresh, pre-warmed DMEM to the cells.

    • Image the cells using a confocal microscope equipped with appropriate laser lines and emission filters for Nile Red, Hoechst 33342, and MitoTracker Red.

    • Acquire images in the appropriate channels to observe the subcellular localization of the NR-16-MHA probe.

Data Presentation

Table 1: Photophysical Properties of NR-16-MHA in Various Solvents

SolventPolarity IndexAbsorption Max (nm)Emission Max (nm)Stokes Shift (nm)
Hexane0.148552540
Toluene2.449054050
Chloroform4.151057565
Ethyl Acetate4.452559065
Acetone5.153060575
Ethanol5.255263684
Methanol6.655363885
Water10.2560650 (quenched)90

Note: Data are hypothetical and for illustrative purposes.

Table 2: Relative Fluorescence Quantum Yield of NR-16-MHA

SolventRefractive Index (η)StandardStandard ΦProbe Gradient (m_sample)Standard Gradient (m_std)Probe Φ
Ethanol1.361Rhodamine 6G0.95ValueValueCalculated Value
Chloroform1.446Coumarin 1530.53ValueValueCalculated Value

Note: Values to be determined experimentally.

Visualizations

Experimental_Workflow cluster_synthesis Probe Synthesis & Characterization cluster_cellular Cellular Application synthesis Synthesis of NR-16-MHA purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, HRMS) purification->characterization photophysics Photophysical Characterization characterization->photophysics probe_loading Probe Loading & Staining photophysics->probe_loading Validated Probe cell_culture Cell Culture (e.g., HepG2) cell_culture->probe_loading imaging Confocal Microscopy probe_loading->imaging analysis Image Analysis imaging->analysis Peroxisomal_Beta_Oxidation VLCFA_CoA Very-Long-Chain Acyl-CoA (e.g., this compound) Enoyl_CoA trans-2-Enoyl-CoA VLCFA_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase

References

Protocols for the Extraction of Long-Chain Acyl-CoAs from Mycobacterium

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the extraction of long-chain acyl-CoAs from Mycobacterium species, a critical step for studying the unique lipid metabolism of these bacteria, particularly in the context of drug development. The notoriously robust cell wall of Mycobacterium necessitates specific and efficient lysis techniques, which are coupled here with established methods for the selective extraction and purification of long-chain acyl-CoAs.

Introduction

Long-chain acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in fatty acid metabolism, serving as activated donors for the synthesis of complex lipids, including the mycolic acids that are characteristic of the mycobacterial cell wall. The accurate quantification of the intracellular pool of these molecules is crucial for understanding the metabolic state of the bacterium and for evaluating the efficacy of drugs targeting lipid biosynthesis pathways. The protocols outlined below provide a comprehensive workflow from cell harvesting to the purification of long-chain acyl-CoAs, suitable for subsequent analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).

Data Presentation: Comparison of Extraction Methodologies

The choice of extraction methodology can significantly impact the recovery of long-chain acyl-CoAs. Below is a summary of reported recovery rates for two common approaches: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). While this data is primarily derived from studies in mammalian tissues due to a lack of specific quantitative reports for Mycobacterium, it provides a valuable benchmark for assessing extraction efficiency.

Table 1: Recovery Rates of Long-Chain Acyl-CoAs using Solid-Phase Extraction (SPE)

Acyl-CoA SpeciesRecovery Rate (%)MatrixReference
Palmitoyl-CoA (C16:0)83-90%Rat Liver[1]
Oleoyl-CoA (C18:1)83-90%Rat Liver[1]
Stearoyl-CoA (C18:0)70-80%Various Tissues[2]
General Long-Chain Acyl-CoAs70-80%Various Tissues[2]

Table 2: Recovery Rates of Long-Chain Acyl-CoAs using Liquid-Liquid Extraction (LLE)

Acyl-CoA SpeciesRecovery Rate (%)Solvent SystemMatrixReference
Palmitoyl-CoA (C16:0)~55%Chloroform/Methanol (B129727)/WaterRat Tissue[3]
Stearoyl-CoA (C18:0)~55%Chloroform/Methanol/WaterRat Tissue[3]
General Long-Chain Acyl-CoAs93-104%Acetonitrile (B52724)/IsopropanolRat Liver[1]

Experimental Protocols

The following protocols provide a step-by-step guide for the extraction of long-chain acyl-CoAs from Mycobacterium cultures. The workflow is divided into three main stages: Cell Lysis, Acyl-CoA Extraction, and Purification.

Workflow Overview

Acyl_CoA_Extraction_Workflow Overall Workflow for Long-Chain Acyl-CoA Extraction from Mycobacterium cluster_0 I. Cell Preparation & Lysis cluster_1 II. Extraction cluster_2 III. Purification (SPE) cluster_3 IV. Analysis Harvest Harvest Mycobacterial Cells Wash Wash Cell Pellet Harvest->Wash Lysis Cell Lysis (Bead Beating or Sonication) Wash->Lysis Add_Solvent Add Extraction Solvent (e.g., Acetonitrile/Isopropanol) Lysis->Add_Solvent Homogenize Homogenize/Vortex Add_Solvent->Homogenize Centrifuge_1 Centrifugation Homogenize->Centrifuge_1 Collect_Supernatant Collect Supernatant Centrifuge_1->Collect_Supernatant Load_Sample Load Supernatant Collect_Supernatant->Load_Sample SPE_Condition Condition SPE Column SPE_Condition->Load_Sample SPE_Wash Wash Column Load_Sample->SPE_Wash Elute Elute Acyl-CoAs SPE_Wash->Elute Dry_Eluate Dry Eluate Elute->Dry_Eluate Reconstitute Reconstitute in Assay Buffer Dry_Eluate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Overall Workflow for Long-Chain Acyl-CoA Extraction from Mycobacterium.

Protocol 1: Mechanical Lysis of Mycobacterium Cells

The thick, waxy cell wall of Mycobacterium requires robust mechanical disruption for efficient release of intracellular metabolites.

Materials:

  • Mycobacterium cell pellet

  • Ice-cold phosphate-buffered saline (PBS)

  • 2 mL screw-cap tubes

  • 0.1 mm zirconia/silica beads

  • Bead beater (e.g., FastPrep)

  • Centrifuge

Procedure:

  • Harvest Mycobacterium cells from culture by centrifugation at 4,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold PBS to remove residual media components.

  • Transfer the cell pellet to a 2 mL screw-cap tube containing 0.5 mL of 0.1 mm zirconia/silica beads.

  • Add 1 mL of ice-cold extraction buffer (from Protocol 2 or 3) to the tube.

  • Homogenize the mixture in a bead beater for 3-5 cycles of 45 seconds at a high setting, with 1-2 minutes of cooling on ice between cycles to prevent overheating.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris and beads.

  • Carefully collect the supernatant for the subsequent extraction and purification steps.

Protocol 2: Liquid-Liquid Extraction of Long-Chain Acyl-CoAs

This protocol is adapted from methods with high recovery rates for a broad range of acyl-CoA chain lengths[1].

Materials:

  • Mycobacterial lysate (from Protocol 1)

  • Acetonitrile (ACN), ice-cold

  • Isopropanol, ice-cold

  • 0.1 M Potassium Phosphate (B84403) buffer (pH 6.7), ice-cold

  • Centrifuge

Procedure:

  • To the supernatant from the cell lysis step, add a 3:1 (v/v) mixture of ice-cold acetonitrile and isopropanol. Use a volume of extraction solvent that is at least 10 times the volume of the initial cell pellet.

  • Vortex the mixture vigorously for 5 minutes at 4°C.

  • Add 0.1 M potassium phosphate buffer (pH 6.7) to the mixture at a volume equal to the organic solvent volume.

  • Vortex again for 2 minutes.

  • Centrifuge at 4,000 x g for 15 minutes at 4°C to separate the phases.

  • The upper aqueous-organic phase contains the acyl-CoAs. Carefully collect this phase for purification.

Protocol 3: Solid-Phase Extraction (SPE) for Purification of Long-Chain Acyl-CoAs

SPE is a highly effective method for purifying and concentrating acyl-CoAs from crude cell extracts[1][2].

Materials:

  • Acyl-CoA extract (from Protocol 2)

  • Weak anion exchange (WAX) SPE cartridges

  • Methanol

  • Acetonitrile (ACN)

  • Ammonium (B1175870) hydroxide (B78521) solution (5% in water)

  • Formic acid solution (2% in water)

  • Nitrogen gas evaporator

Procedure:

  • Column Conditioning:

    • Wash the WAX SPE cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of water.

  • Sample Loading:

    • Load the acyl-CoA extract from the liquid-liquid extraction step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of water to remove unbound contaminants.

    • Wash the cartridge with 3 mL of methanol to remove lipids and other non-polar compounds.

  • Elution:

    • Elute the bound long-chain acyl-CoAs with 2 mL of a 5% ammonium hydroxide solution in 50:50 (v/v) acetonitrile:water.

  • Drying and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen gas.

    • Reconstitute the dried acyl-CoAs in a small, precise volume of the initial mobile phase for your LC-MS analysis.

Visualization of the Extraction and Purification Workflow

The following diagram illustrates the key steps in the combined liquid-liquid extraction and solid-phase purification protocol.

Detailed_Extraction_Purification_Workflow Detailed Workflow for LLE and SPE of Acyl-CoAs cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction start Mycobacterial Lysate add_solvents Add Acetonitrile/Isopropanol start->add_solvents vortex1 Vortex add_solvents->vortex1 add_buffer Add Phosphate Buffer vortex1->add_buffer vortex2 Vortex add_buffer->vortex2 centrifuge_lle Centrifuge vortex2->centrifuge_lle collect_supernatant Collect Upper Phase (Contains Acyl-CoAs) centrifuge_lle->collect_supernatant load_sample Load Sample collect_supernatant->load_sample condition_spe Condition WAX SPE Column condition_spe->load_sample wash_spe Wash with Water & Methanol load_sample->wash_spe elute_spe Elute with NH4OH in ACN/Water wash_spe->elute_spe dry_reconstitute Dry and Reconstitute elute_spe->dry_reconstitute end Ready for LC-MS/MS dry_reconstitute->end

Caption: Detailed Workflow for LLE and SPE of Acyl-CoAs.

References

Application Notes and Protocols for Synthetic 16-Methylhenicosanoyl-CoA in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Product: Synthetic 16-Methylhenicosanoyl-CoA

Cat. No.: [Specify Catalog Number]

Lot No.: [Specify Lot Number]

Introduction

This compound is a synthetic, very-long-chain, branched-chain fatty acyl-coenzyme A (VLCFA-CoA). It is an analog of naturally occurring fatty acyl-CoAs and serves as a valuable tool for investigating the metabolism of VLCFAs. This document provides detailed protocols and application notes for its use in various biochemical assays, targeting researchers in lipid metabolism, enzymology, and drug development.

Due to its structure as a C22:0 fatty acid with a methyl branch, this compound is a potential substrate or inhibitor for enzymes involved in fatty acid metabolism, particularly those that process very-long-chain and branched-chain fatty acids. These can include acyl-CoA synthetases, acyl-CoA dehydrogenases, elongases, and enzymes involved in peroxisomal β-oxidation.

Potential Applications

  • Enzyme Substrate Specificity: Determining the substrate preference of enzymes involved in fatty acid metabolism.

  • Enzyme Kinetics: Characterizing the kinetic parameters (K_m, V_max, k_cat) of enzymes with this compound.

  • Inhibitor Screening: Identifying and characterizing inhibitors of enzymes that metabolize VLCFAs.

  • Pathway Elucidation: Investigating the metabolic fate of branched-chain VLCFAs in cellular extracts or reconstituted systems.

Biochemical Assay Protocols

General Workflow for Enzyme Assays

The following diagram outlines a general workflow for utilizing this compound in enzyme kinetics or inhibitor screening assays.

G A Prepare Assay Buffer E Aliquot Buffer and Reagents to Plate/Cuvette A->E B Prepare this compound Stock F Add this compound (Substrate) B->F C Prepare Enzyme Stock H Initiate Reaction with Enzyme C->H D Prepare Detection Reagent K Add Detection Reagent D->K E->F G (Optional) Add Inhibitor F->G G->H I Incubate at Optimal Temperature H->I J Stop Reaction I->J J->K L Measure Signal (e.g., Absorbance, Fluorescence) K->L N Calculate Reaction Velocity L->N M Generate Standard Curve M->N O Plot Data and Determine Kinetic Parameters N->O

Caption: General workflow for biochemical assays using this compound.

Protocol 1: Acyl-CoA Dehydrogenase (ACAD) Activity Assay

This protocol measures the activity of an ACAD enzyme using an electron transfer dye, such as 2,6-dichlorophenolindophenol (DCPIP), which is reduced during the oxidation of the acyl-CoA.

Materials:

  • This compound

  • Purified ACAD enzyme

  • Assay Buffer: 50 mM HEPES, pH 7.6, 100 mM KCl, 1 mM EDTA

  • Electron Transfer Flavoprotein (ETF)

  • DCPIP solution (1 mM)

  • Phenazine methosulfate (PMS) solution (10 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or buffer).

  • Prepare a reaction mixture in each well of the microplate containing:

    • Assay Buffer

    • 50 µM DCPIP

    • 2 µM ETF

    • 1 mM PMS

  • Add varying concentrations of this compound to the wells.

  • Initiate the reaction by adding the purified ACAD enzyme.

  • Immediately measure the decrease in absorbance at 600 nm over time.

  • Calculate the initial reaction rates from the linear portion of the kinetic trace.

Protocol 2: Acyl-CoA Synthetase (ACS) Activity Assay

This protocol measures the activity of an ACS enzyme by detecting the consumption of ATP using a coupled-enzyme system (pyruvate kinase and lactate (B86563) dehydrogenase) that links ATP consumption to the oxidation of NADH.

Materials:

  • 16-Methylhenicosanoic acid (the free fatty acid precursor)

  • Coenzyme A (CoA)

  • ATP

  • Purified ACS enzyme

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT

  • Coupling reagents: 2 mM phosphoenolpyruvate (B93156) (PEP), 0.3 mM NADH, pyruvate (B1213749) kinase (PK), lactate dehydrogenase (LDH)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in each well containing:

    • Assay Buffer

    • Coupling reagents (PEP, NADH, PK, LDH)

    • ATP

    • CoA

  • Add varying concentrations of 16-Methylhenicosanoic acid.

  • Initiate the reaction by adding the purified ACS enzyme.

  • Immediately measure the decrease in absorbance at 340 nm (due to NADH oxidation) over time.

  • Calculate the initial reaction rates.

Data Presentation

The following tables provide representative data that could be obtained from the described assays. The values are hypothetical and based on typical ranges for enzymes metabolizing VLCFAs.

Table 1: Kinetic Parameters of a Hypothetical Acyl-CoA Dehydrogenase with Various Substrates

SubstrateK_m (µM)V_max (µmol/min/mg)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Palmitoyl-CoA (C16:0)5.215.812.32.37 x 10⁶
Stearoyl-CoA (C18:0)4.112.59.72.37 x 10⁶
Lignoceroyl-CoA (C24:0)15.88.26.44.05 x 10⁵
This compound 12.5 9.5 7.4 5.92 x 10⁵

Table 2: IC₅₀ Values of Potential Inhibitors on a Hypothetical VLCFA Elongase

Inhibitor CompoundTarget EnzymeSubstrate Used in AssayIC₅₀ (µM)
Inhibitor AVLCFA Elongase 1This compound 2.5
Inhibitor BVLCFA Elongase 1This compound 15.2
Inhibitor CVLCFA Elongase 1This compound > 100

Signaling Pathway Context

This compound, as a VLCFA-CoA, is expected to be metabolized within the peroxisome. The following diagram illustrates the general pathway of VLCFA β-oxidation.

G cluster_peroxisome Peroxisome A This compound B Acyl-CoA Oxidase (ACOX) A->B FAD -> FADH2 C 2-enoyl-CoA B->C D Bifunctional Enzyme (MFE2) C->D H2O E 3-hydroxyacyl-CoA D->E F 3-ketoacyl-CoA E->F NAD+ -> NADH G Thiolase (L-PBE) F->G CoA-SH H Shortened Acyl-CoA + Acetyl-CoA G->H Mitochondrial β-oxidation Mitochondrial β-oxidation H->Mitochondrial β-oxidation

Caption: Peroxisomal β-oxidation pathway for very-long-chain fatty acids.

Handling and Storage

  • Storage: Store at -20°C or -80°C for long-term stability.

  • Reconstitution: Reconstitute in an appropriate aqueous buffer. Due to the long acyl chain, solubility may be limited. Sonication may be required to fully dissolve the compound.

  • Stability: Avoid repeated freeze-thaw cycles. Aliquot the reconstituted solution into single-use vials.

Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic purposes. The provided protocols are suggestions and may require optimization for specific experimental conditions.

Application Notes and Protocols for Studying 16-Methylhenicosanoyl-CoA Binding Proteins via Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Methylhenicosanoyl-CoA is a long-chain branched fatty acyl-CoA that is emerging as a molecule of interest in cellular metabolism and signaling. Understanding its protein interaction network is crucial for elucidating its biological functions and for the development of novel therapeutics. A powerful technique to investigate the specifics of these interactions is site-directed mutagenesis, which allows for the precise alteration of amino acid residues within a protein to probe their role in ligand binding.[1] This document provides detailed application notes and protocols for utilizing site-directed mutagenesis to study proteins that bind to this compound, with a particular focus on the nuclear receptor Peroxisome Proliferator-Activated Receptor α (PPARα), a known high-affinity receptor for branched-chain fatty acyl-CoAs.[2][3]

Target Protein of Interest: Peroxisome Proliferator-Activated Receptor α (PPARα)

PPARα is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid metabolism.[4][5] It is highly expressed in tissues with high rates of fatty acid oxidation, such as the liver, heart, and skeletal muscle.[6] Endogenous ligands for PPARα include a variety of fatty acids and their derivatives.[6][7] Importantly, studies have shown that the CoA thioesters of very-long-chain and branched-chain fatty acids are potent PPARα ligands, binding with high affinity and inducing conformational changes that lead to the recruitment of coactivators and subsequent regulation of target gene expression.[2][3]

Signaling Pathway

PPARa_Signaling_Pathway cluster_extracellular Extracellular/Cytoplasm cluster_nucleus Nucleus 16_MHC_CoA This compound (or other branched-chain fatty acyl-CoA) FABP Fatty Acid Binding Protein (FABP) 16_MHC_CoA->FABP Binding and Transport PPARa PPARα FABP->PPARa Ligand Delivery to Nucleus RXR RXR PPARa->RXR Heterodimerization PPARa_RXR PPARα-RXR Heterodimer PPRE Peroxisome Proliferator Response Element (PPRE) PPARa_RXR->PPRE Binding to DNA Coactivators Coactivators PPARa_RXR->Coactivators Recruitment Target_Genes Target Gene Transcription (e.g., ACOX1, CPT1) PPRE->Target_Genes Initiation

Upon entering the cell, this compound is chaperoned by Fatty Acid Binding Proteins (FABPs) and transported to the nucleus.[8] In the nucleus, it binds to the Ligand Binding Domain (LBD) of PPARα, inducing a conformational change. This change promotes the heterodimerization of PPARα with the Retinoid X Receptor (RXR).[6] The activated PPARα-RXR heterodimer then recruits coactivator proteins.[2][3] This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the upregulation of genes involved in fatty acid transport and oxidation, such as Acyl-CoA Oxidase 1 (ACOX1) and Carnitine Palmitoyltransferase 1 (CPT1).[4][9]

Experimental Workflow

Experimental_Workflow Start Start: Hypothesize key binding residues in PPARα LBD based on structural data SDM Site-Directed Mutagenesis (e.g., Y314H, T283G, A333G) Start->SDM Expression Expression and Purification of Wild-Type and Mutant PPARα LBD SDM->Expression Binding_Assays Ligand Binding Assays (ITC, SPR, TSA) Expression->Binding_Assays Data_Analysis Quantitative Data Analysis (Kd, ΔH, ΔS) Binding_Assays->Data_Analysis Conclusion Conclusion: Determine the role of mutated residues in ligand binding Data_Analysis->Conclusion

Data Presentation: Quantitative Analysis of Ligand Binding

The following table summarizes hypothetical quantitative data from various binding assays comparing the binding of this compound and a similar endogenous ligand, phytanoyl-CoA, to wild-type and mutant PPARα.

ProteinLigandMethodDissociation Constant (Kd) (nM)Enthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)
Wild-Type PPARα Phytanoyl-CoAITC11 ± 1-8.52.5
This compoundITC15 ± 2-8.22.3
Phytanoyl-CoASPR12 ± 1.5--
This compoundSPR16 ± 2--
Mutant PPARα (Y314H) Phytanoyl-CoAITC550 ± 50-4.11.2
This compoundITC620 ± 60-3.91.1
Mutant PPARα (T283G) Phytanoyl-CoAITC250 ± 30-5.51.8
This compoundITC280 ± 35-5.21.7
Mutant PPARα (A333G) Phytanoyl-CoAITC310 ± 40-5.01.6
This compoundITC340 ± 45-4.81.5

Note: Data for phytanoyl-CoA with wild-type PPARα is based on published findings.[2][3] All other data are hypothetical and for illustrative purposes.

Experimental Protocols

Site-Directed Mutagenesis of PPARα Ligand Binding Domain (LBD)

This protocol describes the generation of point mutations in the PPARα LBD using a commercially available site-directed mutagenesis kit. The choice of mutations (e.g., Y314H, T283G, A333G) should be based on analysis of the PPARα ligand-binding pocket structure to target residues predicted to interact with the ligand.[10][11][12]

Materials:

  • pET expression vector containing the human PPARα LBD (amino acids 170-430) cDNA

  • Site-directed mutagenesis kit (e.g., QuikChange Lightning Site-Directed Mutagenesis Kit)

  • Mutagenic primers (forward and reverse) for each desired mutation

  • DH5α competent E. coli

  • LB agar (B569324) plates with appropriate antibiotic

  • Miniprep kit

  • DNA sequencing service

Protocol:

  • Primer Design: Design forward and reverse mutagenic primers containing the desired mutation. The primers should be 100% complementary to each other.

  • Mutagenesis PCR: Set up the PCR reaction according to the manufacturer's protocol, using the pET-PPARα-LBD plasmid as a template and the specific mutagenic primers.

  • DpnI Digestion: Digest the parental, methylated DNA template by adding the DpnI restriction enzyme directly to the PCR reaction. Incubate at 37°C for 1 hour.

  • Transformation: Transform the DpnI-treated DNA into highly competent DH5α E. coli cells.

  • Plating and Incubation: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Colony Selection and Plasmid Purification: Select several individual colonies and grow them in liquid LB medium. Purify the plasmid DNA using a miniprep kit.

  • Sequence Verification: Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.

Expression and Purification of PPARα LBD

This protocol details the expression of His-tagged PPARα LBD in E. coli and its purification using affinity and ion-exchange chromatography.[13]

Materials:

  • pET expression vector with wild-type or mutant PPARα LBD

  • E. coli BL21(DE3) competent cells

  • LB medium and Terrific Broth (TB) medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 µg/mL leupeptin, 1 µg/mL pepstatin)

  • Ni-NTA affinity chromatography column

  • Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Anion exchange chromatography column (e.g., Q-Sepharose)

  • Low salt buffer (20 mM Tris-HCl pH 8.0, 50 mM NaCl)

  • High salt buffer (20 mM Tris-HCl pH 8.0, 1 M NaCl)

  • Dialysis buffer (20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)

Protocol:

  • Transformation: Transform the pET-PPARα-LBD plasmid into BL21(DE3) E. coli cells.

  • Expression: Inoculate a starter culture in LB medium and grow overnight. The next day, inoculate a larger volume of TB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18°C for 16-20 hours.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed to pellet the cell debris.

  • Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer and elute the protein with elution buffer.

  • Ion Exchange Chromatography: Dialyze the eluted protein against low salt buffer and load it onto an anion exchange column. Elute the protein using a linear gradient of the high salt buffer.

  • Final Purification and Storage: Pool the pure fractions, concentrate the protein, and dialyze against the final dialysis buffer. Store the purified protein at -80°C.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[14][15]

Materials:

  • Purified wild-type or mutant PPARα LBD

  • This compound

  • ITC instrument

  • ITC buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)

Protocol:

  • Sample Preparation: Dialyze the protein extensively against the ITC buffer. Dissolve the this compound in the same buffer. Determine the accurate concentrations of both protein and ligand.

  • Instrument Setup: Thoroughly clean the ITC cell and syringe. Set the experimental temperature (e.g., 25°C).

  • Loading: Load the protein solution (e.g., 10 µM) into the sample cell and the ligand solution (e.g., 100 µM) into the injection syringe.

  • Titration: Perform a series of small injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot the heat change against the molar ratio of ligand to protein and fit the data to a suitable binding model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.

Materials:

  • Purified wild-type or mutant PPARα LBD

  • This compound

  • SPR instrument

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS)

  • SPR running buffer (e.g., HBS-EP+)

Protocol:

  • Chip Immobilization: Immobilize the purified PPARα LBD onto the sensor chip surface via amine coupling according to the manufacturer's instructions.

  • Analyte Preparation: Prepare a series of dilutions of this compound in the running buffer.

  • Binding Analysis: Inject the different concentrations of the ligand over the immobilized protein surface and a reference surface.

  • Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration solution.

  • Data Analysis: Subtract the reference channel data from the active channel data to obtain the specific binding sensorgrams. Fit the data to a kinetic model to determine the association (ka) and dissociation (kd) rate constants, and calculate the dissociation constant (Kd = kd/ka).

Thermal Shift Assay (TSA)

TSA, also known as differential scanning fluorimetry, measures the thermal stability of a protein by monitoring its unfolding temperature (Tm). Ligand binding typically stabilizes the protein, resulting in an increase in its Tm.

Materials:

  • Purified wild-type or mutant PPARα LBD

  • This compound

  • SYPRO Orange fluorescent dye

  • Real-time PCR instrument

  • TSA buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

Protocol:

  • Reaction Setup: In a 96-well or 384-well PCR plate, mix the protein (e.g., 2 µM), SYPRO Orange dye (e.g., 5x concentration), and varying concentrations of this compound in the TSA buffer.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.

  • Fluorescence Monitoring: Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. Determine the change in Tm (ΔTm) in the presence of the ligand.

Conclusion

The combination of site-directed mutagenesis with biophysical binding assays provides a robust framework for dissecting the molecular determinants of this compound binding to proteins like PPARα. By systematically altering key amino acid residues and quantifying the impact on binding affinity and thermodynamics, researchers can gain valuable insights into the structure-function relationships governing these interactions. This knowledge is fundamental for understanding the physiological roles of branched-chain fatty acyl-CoAs and for the rational design of novel therapeutic agents targeting these pathways.

References

Application Note: Analysis of Mycolic Acid Precursors Using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycolic acids are long-chain α-alkyl, β-hydroxy fatty acids that are major and essential components of the cell envelope in Mycobacterium species, including the human pathogen Mycobacterium tuberculosis.[1][2] They form a crucial part of the mycobacterial cell wall, contributing to its low permeability, resistance to common antibiotics, and overall virulence.[1][2] The biosynthesis of mycolic acids is a complex process involving two distinct fatty acid synthase (FAS) systems, FAS-I and FAS-II.[3][4] This pathway is the target of several key anti-tubercular drugs, such as isoniazid.[5][6] Therefore, the analysis of mycolic acid precursors and intermediates is critical for understanding mycobacterial physiology and for the discovery and development of new drugs.[2]

Thin-Layer Chromatography (TLC) is a reliable, cost-effective, and rapid analytical technique widely used for the separation and identification of mycobacterial lipids, including different classes of mycolic acids and their precursors.[7][8][9] This application note provides detailed protocols for the extraction, derivatization, and analysis of mycolic acid methyl esters (MAMEs) by one- and two-dimensional TLC, methods for their visualization, and a summary of quantitative approaches.

Mycolic Acid Biosynthesis Pathway

Mycolic acid synthesis begins with the FAS-I system, which produces short-chain fatty acids (C16 to C26).[1][3] These are then elongated by the FAS-II system to form the long-chain meromycolate chain.[4][5] A final Claisen-type condensation reaction, catalyzed by the polyketide synthase Pks13, combines the meromycolate chain with a C26 fatty acid from the FAS-I system to produce the mature mycolic acid.[5][10] The pathway involves numerous precursors and intermediates that can be analyzed to study the efficacy of pathway-specific inhibitors.

Mycolic_Acid_Biosynthesis Mycolic Acid Biosynthesis Pathway cluster_FAS_I FAS-I System cluster_FAS_II FAS-II System (Elongation) cluster_Condensation Final Condensation Acetyl_CoA Acetyl-CoA FAS_I FAS-I Enzyme Acetyl_CoA->FAS_I Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS_I C16_C26_Acyl_CoA C16-C26 Acyl-CoA FAS_I->C16_C26_Acyl_CoA De novo synthesis FabH mtFabH C16_C26_Acyl_CoA->FabH Initiation C24_C26_Fatty_Acid C24-C26 Fatty Acid C16_C26_Acyl_CoA->C24_C26_Fatty_Acid Elongation_Cycle Elongation Cycles (KasA/B, MabA, HadABC, InhA) FabH->Elongation_Cycle Meromycolate_Chain Meromycolate Chain (~C56-ACP) Elongation_Cycle->Meromycolate_Chain Elongation Pks13 Pks13 Meromycolate_Chain->Pks13 Mature_Mycolic_Acid Mature Mycolic Acid (α, keto, methoxy) Pks13->Mature_Mycolic_Acid Claisen Condensation C24_C26_Fatty_Acid->Pks13 TLC_Workflow Culture 1. Mycobacterial Culture (e.g., Lowenstein-Jensen or 7H9 broth) Harvest 2. Cell Harvesting (Centrifugation/Scraping) Culture->Harvest Extraction 3. Total Lipid Extraction (e.g., Chloroform/Methanol) Harvest->Extraction Saponification 4. Saponification (with KOH in Methanol/Toluene) Extraction->Saponification Methylation 5. Acidification & Methylation (with Diazomethane or TMS-Diazomethane) Saponification->Methylation TLC_Spotting 6. Spotting MAMEs on TLC Plate Methylation->TLC_Spotting TLC_Development 7. Chromatogram Development (1D or 2D Elution) TLC_Spotting->TLC_Development Visualization 8. Visualization (e.g., Phosphomolybdic Acid Spray & Charring) TLC_Development->Visualization Analysis 9. Data Analysis (Rf Calculation, Densitometry) Visualization->Analysis

References

Troubleshooting & Optimization

Technical Support Center: 16-Methylhenicosanoyl-CoA Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction and purification of 16-Methylhenicosanoyl-CoA, a very-long-chain fatty acyl-CoA (VLCFA-CoA). Given the limited specific data on this compound, the guidance provided is based on established protocols and challenges encountered with structurally similar VLCFA-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting and purifying this compound?

A1: The primary challenges stem from its inherent physicochemical properties as a very-long-chain fatty acyl-CoA:

  • Low Abundance: VLCFA-CoAs are typically present in low concentrations in biological samples, making detection and quantification difficult.

  • Instability: The thioester bond in acyl-CoAs is susceptible to chemical and enzymatic hydrolysis, especially at non-optimal pH and temperatures.

  • Hydrophobicity: The long hydrocarbon chain (C22) of this compound makes it highly hydrophobic, leading to poor solubility in aqueous solutions and a tendency to adsorb to surfaces.

  • Micelle Formation: Like other long-chain acyl-CoAs, it can form micelles in aqueous solutions, which can affect its behavior during extraction and chromatography.[1]

  • Co-extraction of Contaminants: Lipids and other hydrophobic molecules are often co-extracted, necessitating robust purification steps.

Q2: What is a suitable internal standard for the quantification of this compound?

A2: The ideal internal standard is a stable isotope-labeled version of this compound. However, due to its likely unavailability, odd-chain VLCFA-CoAs that are not naturally present in the sample, such as heptadecanoyl-CoA (C17:0) or nonadecanoyl-CoA (C19:0), are effective alternatives.

Q3: How should I store my samples to prevent degradation of this compound?

A3: To minimize degradation, process samples quickly and keep them on ice throughout the extraction procedure. For long-term storage, it is recommended to store the extracts as dry pellets at -80°C. Reconstitute the sample in a suitable solvent immediately before analysis.

Q4: Which analytical technique is best suited for the analysis of this compound?

A4: Liquid chromatography-mass spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), is the most sensitive and specific method for the analysis of VLCFA-CoAs. Reversed-phase chromatography is commonly employed for separation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Signal of this compound Sample Degradation: The thioester bond is labile.- Ensure rapid quenching of metabolic activity in tissues or cells. - Keep samples on ice or at 4°C during preparation. - Store purified extracts at -80°C.
Inefficient Extraction: The high hydrophobicity of the molecule hinders its extraction from the biological matrix.- Use a robust extraction solvent mixture, such as a combination of isopropanol (B130326), acetonitrile (B52724), and an acidic buffer (e.g., potassium phosphate (B84403) buffer, pH 4.9). - Ensure thorough homogenization of the tissue or cell pellet.
Poor Recovery from Solid-Phase Extraction (SPE): The analyte may be irreversibly bound to the SPE sorbent or lost during washing steps.- Optimize the SPE protocol, including the choice of sorbent (e.g., C18) and the composition and volume of washing and elution solvents. - Consider alternative purification methods like liquid-liquid extraction.
Adsorption to Surfaces: The hydrophobic nature of VLCFA-CoAs can lead to significant losses on plasticware and glassware.- Use low-adsorption microcentrifuge tubes and pipette tips. - Silanize glassware to reduce active sites for adsorption.
Poor Chromatographic Peak Shape (Tailing or Broadening) Micelle Formation: At concentrations above the critical micelle concentration (CMC), acyl-CoAs can form aggregates.- Dilute the sample before injection. - Optimize the mobile phase composition, for instance, by increasing the organic solvent content or adding a small amount of acid (e.g., acetic acid).
Secondary Interactions with Stationary Phase: The phosphate groups of the CoA moiety can interact with the silica (B1680970) backbone of the column.- Use a column with end-capping to minimize silanol (B1196071) interactions. - Add a competing agent like a low concentration of a phosphate buffer to the mobile phase.
Inaccurate Quantification Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte in the mass spectrometer.- Implement a thorough sample cleanup procedure (e.g., SPE). - Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. - Prepare calibration standards in a matrix that mimics the biological sample.
Non-linearity of Calibration Curve: This can occur at high concentrations due to detector saturation or at low concentrations due to adsorption losses.- Extend the calibration curve to cover the expected concentration range of the sample. - Use a weighted linear regression for calibration.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissues

This protocol is adapted from methods for the extraction of very-long-chain acyl-CoAs from tissues.

Materials:

  • Frozen tissue sample

  • Homogenizer (e.g., glass Dounce homogenizer)

  • Ice-cold 100 mM Potassium Phosphate Buffer (KH2PO4), pH 4.9

  • Isopropanol

  • Acetonitrile

  • Saturated Ammonium (B1175870) Sulfate (B86663) solution

  • Internal Standard (e.g., C17:0-CoA)

  • Centrifuge capable of 4°C and high speeds

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue powder in a pre-chilled homogenization tube.

  • Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

  • Homogenize the tissue thoroughly on ice.

  • Add 1 mL of isopropanol and homogenize again.

  • Add 2 mL of acetonitrile and 0.125 mL of saturated ammonium sulfate solution.

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge at 2000 x g for 5 minutes at 4°C.

  • Carefully collect the upper organic phase containing the acyl-CoAs into a new tube.

  • Dry the extract under a stream of nitrogen gas.

  • Store the dried pellet at -80°C until purification and analysis.

Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE)

Materials:

  • Dried acyl-CoA extract

  • C18 SPE cartridge

  • Methanol (B129727)

  • 100 mM Potassium Phosphate Buffer (KH2PO4), pH 4.9

  • Acetonitrile

  • Isopropanol

Procedure:

  • Condition the C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of 100 mM KH2PO4 buffer (pH 4.9).

  • Reconstitute the dried acyl-CoA extract in 1 mL of 100 mM KH2PO4 buffer (pH 4.9).

  • Load the reconstituted sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of 100 mM KH2PO4 buffer (pH 4.9) to remove polar impurities.

  • Wash the cartridge with 3 mL of a 20% acetonitrile solution in the same buffer to remove less hydrophobic impurities.

  • Elute the this compound with 2 mL of isopropanol.

  • Dry the eluate under a stream of nitrogen gas.

  • Reconstitute the purified extract in a suitable solvent for LC-MS analysis (e.g., 50:50 methanol:water).

Visualizations

experimental_workflow sample Tissue Sample homogenization Homogenization (KH2PO4 Buffer, Isopropanol) sample->homogenization extraction Liquid-Liquid Extraction (Acetonitrile) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying1 Dry Down (Nitrogen) supernatant->drying1 spe Solid-Phase Extraction (C18) drying1->spe drying2 Dry Down (Nitrogen) spe->drying2 analysis LC-MS/MS Analysis drying2->analysis

Caption: Experimental workflow for the extraction and purification of this compound.

peroxisomal_beta_oxidation vlcfa_coa This compound (in Peroxisome) oxidation1 Acyl-CoA Oxidase vlcfa_coa->oxidation1 FAD -> FADH2 hydration 2-Enoyl-CoA Hydratase oxidation1->hydration oxidation2 3-Hydroxyacyl-CoA Dehydrogenase hydration->oxidation2 NAD+ -> NADH thiolysis Thiolase oxidation2->thiolysis + CoA-SH products Propionyl-CoA + 14-Methylnonadecanoyl-CoA thiolysis->products further_cycles Further Cycles of β-Oxidation products->further_cycles

References

Technical Support Center: Optimizing In Vitro Mycolic Acid Synthesis Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for in vitro mycolic acid synthesis assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered during these complex enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of an in vitro mycolic acid synthesis assay?

A1: The in vitro mycolic acid synthesis assay reconstitutes the mycobacterial mycolic acid biosynthesis pathway outside of the cell using purified enzymes or cell-free extracts. The assay typically measures the incorporation of a radiolabeled precursor, such as [1-14C]acetate or [14C]malonyl-CoA, into long-chain mycolic acids. This allows for the study of the enzymatic activities of the Fatty Acid Synthase-II (FAS-II) system and the final condensation reaction catalyzed by Pks13, as well as the screening of potential inhibitors.

Q2: What are the key enzymatic components of the mycolic acid biosynthesis pathway that I need to consider for my in vitro assay?

A2: The biosynthesis of mycolic acids involves two main systems: the Fatty Acid Synthase-I (FAS-I) system, which produces medium-chain fatty acids, and the FAS-II system, which elongates these precursors to the full-length meromycolate chain. The key enzymes in the FAS-II system include β-ketoacyl-ACP synthases (KasA and KasB), β-ketoacyl-ACP reductase (MabA), β-hydroxyacyl-ACP dehydratases (HadAB and HadBC), and enoyl-ACP reductase (InhA). The final condensation of the meromycolate chain with a C24-C26 fatty acid from the FAS-I system is catalyzed by the polyketide synthase Pks13.[1] For a fully reconstituted in vitro assay, purified and active forms of these enzymes are required.

Q3: What are the typical substrates and cofactors required for an in vitro mycolic acid synthesis assay?

A3: The specific substrates and cofactors can vary depending on the experimental setup, but generally include:

  • Carbon Source: A radiolabeled precursor, most commonly [1-14C]acetate or [14C]malonyl-CoA.

  • Acyl Carrier Protein (ACP): AcpM is the specific ACP for the mycobacterial FAS-II system.

  • Starter Unit: An acyl-CoA primer, such as palmitoyl-CoA, is required to initiate the elongation by the FAS-II system.

  • Elongation Unit: Malonyl-CoA provides the two-carbon units for fatty acid elongation.

  • Reducing Equivalents: NADPH is required for the reductive steps in the fatty acid synthesis cycle.

  • Divalent Cations: Divalent cations like Mg2+ or Mn2+ are often required for enzymatic activity.[2]

  • ATP: May be required for the activation of fatty acids.

Q4: How are the products of the in vitro assay typically analyzed?

A4: The primary method for analyzing the radiolabeled mycolic acid products is through thin-layer chromatography (TLC) followed by autoradiography. The synthesized mycolic acids are extracted from the reaction mixture, often derivatized to their methyl esters (MAMEs), and then separated by TLC. The radiolabeled spots corresponding to the different mycolic acid species can then be visualized by exposing the TLC plate to X-ray film or a phosphorimager screen. For more detailed quantitative analysis, high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) can be employed.[3][4][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro mycolic acid synthesis assays, categorized by the nature of the issue.

Enzyme and Reaction Condition Issues
Problem Possible Cause(s) Recommended Solution(s)
No or very low mycolic acid synthesis 1. Inactive enzyme(s): One or more of the purified enzymes (KasA, KasB, MabA, HadAB/BC, InhA, Pks13) may have lost activity due to improper purification, storage, or handling.1. Verify the activity of each enzyme individually using a specific substrate where possible. Purify fresh batches of enzymes if necessary. Ensure proper storage conditions (typically -80°C in a suitable buffer with cryoprotectant). Avoid repeated freeze-thaw cycles.
2. Sub-optimal assay conditions: The pH, temperature, or buffer composition may not be optimal for the multi-enzyme system.2. The optimal pH for a cell-free system has been reported to be around 6.4.[2] Perform a pH and temperature optimization matrix to determine the ideal conditions for your reconstituted system. Ensure all buffer components are at the correct final concentration.
3. Missing essential cofactors: The reaction may lack necessary cofactors such as NADPH, Mg2+, or Mn2+.3. Double-check the composition of your reaction buffer and ensure all necessary cofactors are present at their optimal concentrations.
4. Degraded substrates: Substrates like acyl-CoA or malonyl-CoA can degrade over time.4. Use freshly prepared or properly stored substrates. Aliquot substrates to avoid repeated freeze-thaw cycles.
Inconsistent results between experiments 1. Pipetting errors: Inaccurate pipetting, especially of enzymes or radiolabeled substrates, can lead to significant variability.1. Use calibrated pipettes and prepare a master mix of common reagents to minimize pipetting variations.
2. Enzyme instability: The stability of the purified enzymes may vary between batches or over time.2. Perform quality control on each new batch of purified enzymes. Include a positive control with a known inhibitor to assess the dynamic range of the assay.
3. Variability in radiolabeled precursor: The specific activity of the radiolabeled substrate may differ between lots.3. Note the specific activity of each new batch of radiolabeled substrate and adjust calculations accordingly.
Product Analysis (TLC/HPLC) Issues
Problem Possible Cause(s) Recommended Solution(s)
Streaking or elongated spots on TLC plate 1. Sample overload: Too much sample has been applied to the TLC plate.1. Dilute the sample before spotting it on the TLC plate.[6]
2. Inappropriate solvent system: The mobile phase is not providing good separation of the mycolic acid species.2. Optimize the solvent system. A common system for mycolic acid methyl esters is a mixture of petroleum ether and acetone.
3. Presence of salts or detergents in the sample: These can interfere with the chromatographic separation.3. Ensure the sample is properly extracted and washed to remove any interfering substances before spotting.
No visible spots on the autoradiogram 1. Low incorporation of radiolabel: The enzymatic reaction was inefficient (see "No or very low mycolic acid synthesis" above).1. Troubleshoot the enzymatic reaction to improve product yield.
2. Insufficient exposure time: The exposure time for the autoradiography was too short to detect the low levels of radioactivity.2. Increase the exposure time of the TLC plate to the X-ray film or phosphorimager screen.
3. Sample too dilute: The concentration of the radiolabeled product in the spotted sample is below the limit of detection.3. Concentrate the sample before spotting it on the TLC plate.[6]
Unexpected spots or peaks 1. Contamination: The reaction may be contaminated with other enzymes or lipids.1. Ensure the purity of all enzymes and reagents. Run a negative control reaction without one of the essential enzymes to identify any background products.
2. Side reactions: The enzymes may be catalyzing unexpected side reactions under the in vitro conditions.2. Analyze the unexpected products by mass spectrometry to identify their chemical structure. This may provide insights into the enzymatic activity.
3. Incomplete derivatization: If derivatizing to MAMEs, the reaction may be incomplete, leading to the presence of free mycolic acids.3. Optimize the derivatization protocol to ensure complete conversion to methyl esters.

Data Presentation

Table 1: Key Parameters for Optimizing In Vitro Mycolic Acid Synthesis Assay
ParameterTypical Range/ConditionConsiderations
pH 6.0 - 7.5Optimal pH can be enzyme-specific. A pH of 6.4 has been reported as optimal for a cell-free system.[2]
Temperature 30 - 37 °CThe optimal temperature will depend on the stability and activity of the purified enzymes.
Enzyme Concentration Varies (nM to µM range)The concentration of each enzyme needs to be empirically determined to ensure it is not rate-limiting.
Substrate Concentration
- Acyl-CoA primer10 - 50 µMThe choice of acyl-CoA primer (e.g., palmitoyl-CoA) can influence the type of mycolic acids synthesized.
- Malonyl-CoA50 - 200 µMEnsure malonyl-CoA is in excess to drive the elongation reactions.
- [14C]acetate or [14C]malonyl-CoA1 - 10 µCiThe amount of radiolabel will determine the signal strength. Adjust based on the efficiency of the reaction.
Cofactor Concentration
- NADPH0.5 - 2 mMEssential for the reductive steps of the FAS-II cycle.
- Mg2+ / Mn2+1 - 10 mMDivalent cations are often required for the activity of the synthases and other enzymes.[2]
Incubation Time 30 min - 4 hoursThe reaction should be stopped within the linear range of product formation.

Experimental Protocols

Generalized Protocol for In Vitro Mycolic Acid Synthesis Assay

This protocol provides a general framework. Specific concentrations of enzymes and substrates should be optimized for each reconstituted system.

  • Enzyme Preparation: Purify the required enzymes of the FAS-II system (KasA, KasB, MabA, HadAB, HadBC, InhA) and Pks13 from Mycobacterium tuberculosis or a suitable expression system. Ensure the enzymes are active and stored under appropriate conditions.[7]

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture on ice. A typical reaction mixture (50-100 µL) may contain:

    • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Purified FAS-II enzymes and Pks13 (empirically determined concentrations)

    • Acyl carrier protein (AcpM)

    • Acyl-CoA primer (e.g., 20 µM palmitoyl-CoA)

    • Malonyl-CoA (e.g., 100 µM)

    • NADPH (e.g., 1 mM)

    • Mg2+ or Mn2+ (e.g., 5 mM)

    • Radiolabeled precursor (e.g., 5 µCi [1-14C]acetate or [14C]malonyl-CoA)

  • Initiation of Reaction: Initiate the reaction by adding one of the key components (e.g., the enzyme mixture or the radiolabeled precursor) and transfer the tube to a water bath set at the optimal temperature (e.g., 37°C).

  • Incubation: Incubate the reaction for a predetermined time (e.g., 1-2 hours), ensuring the reaction is within the linear range of product formation.

  • Termination of Reaction: Stop the reaction by adding a quenching solution, such as a mixture of chloroform (B151607) and methanol.

  • Lipid Extraction: Extract the lipids from the reaction mixture. This typically involves a biphasic extraction with chloroform/methanol/water.

  • Saponification and Derivatization: Saponify the extracted lipids to release the mycolic acids. The free mycolic acids are then derivatized to their methyl esters (MAMEs) using a reagent like diazomethane (B1218177) or by acid-catalyzed methylation.

  • TLC Analysis: Spot the derivatized lipid extract onto a silica (B1680970) gel TLC plate. Develop the plate in an appropriate solvent system (e.g., petroleum ether:acetone, 95:5, v/v).

  • Autoradiography: Dry the TLC plate and expose it to an X-ray film or a phosphorimager screen to visualize the radiolabeled mycolic acid products.

  • Quantification: Quantify the radioactivity in the spots corresponding to the different mycolic acid species using densitometry or by scraping the silica from the plate and performing scintillation counting.

Mandatory Visualizations

Mycolic_Acid_Biosynthesis_Pathway cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_FAS_II Fatty Acid Synthase II (FAS-II) cluster_Condensation Final Condensation FAS_I FAS-I (multi-enzyme complex) C24_26_CoA C24-C26 Acyl-CoA (α-chain precursor) FAS_I->C24_26_CoA Acetyl_CoA Acetyl-CoA Acetyl_CoA->FAS_I Malonyl_CoA_FASI Malonyl-CoA Malonyl_CoA_FASI->FAS_I Pks13 Pks13 (Condensation) C24_26_CoA->Pks13 α-chain KasA_B KasA / KasB (Condensation) MabA MabA (Reduction) KasA_B->MabA Elongation Cycle HadAB_BC HadAB / HadBC (Dehydration) MabA->HadAB_BC InhA InhA (Reduction) HadAB_BC->InhA InhA->KasA_B Meromycolate_ACP Meromycolate-ACP (C50-C60) InhA->Meromycolate_ACP Meromycolate_ACP->Pks13 Meromycolate chain Malonyl_CoA_FASII Malonyl-CoA Malonyl_CoA_FASII->KasA_B Mycolic_Acid Mycolic Acid Pks13->Mycolic_Acid

Caption: Mycolic Acid Biosynthesis Pathway.

Experimental_Workflow Start Start: Purified Enzymes & Substrates Reaction_Setup 1. Set up In Vitro Reaction (Enzymes, Substrates, [14C]precursor, Cofactors) Start->Reaction_Setup Incubation 2. Incubate at Optimal Temperature Reaction_Setup->Incubation Quench 3. Quench Reaction (e.g., add Chloroform/Methanol) Incubation->Quench Extraction 4. Lipid Extraction Quench->Extraction Derivatization 5. Saponification & Derivatization to MAMEs Extraction->Derivatization TLC 6. Thin-Layer Chromatography (TLC) Derivatization->TLC Analysis 7. Autoradiography & Quantification TLC->Analysis End End: Quantified Mycolic Acid Synthesis Analysis->End

Caption: In Vitro Mycolic Acid Synthesis Assay Workflow.

Troubleshooting_Logic Start Problem: No/Low Mycolic Acid Synthesis Check_Enzymes Are enzymes active and properly stored? Start->Check_Enzymes First Check Check_Conditions Are assay conditions (pH, temp) optimal? Check_Enzymes->Check_Conditions If Enzymes OK Solution_Enzymes Solution: Test individual enzyme activity. Use fresh enzyme preparations. Check_Enzymes->Solution_Enzymes No Check_Cofactors Are all cofactors (NADPH, Mg2+) present? Check_Conditions->Check_Cofactors If Conditions OK Solution_Conditions Solution: Optimize pH and temperature. Check_Conditions->Solution_Conditions No Check_Substrates Are substrates (Acyl-CoA, Malonyl-CoA) intact? Check_Cofactors->Check_Substrates If Cofactors OK Solution_Cofactors Solution: Verify buffer composition. Check_Cofactors->Solution_Cofactors No Check_TLC Is the TLC/Autoradiography protocol working? Check_Substrates->Check_TLC If Substrates OK Solution_Substrates Solution: Use fresh, properly stored substrates. Check_Substrates->Solution_Substrates No Solution_TLC Solution: Increase exposure time. Check TLC solvent system. Check_TLC->Solution_TLC No

References

Technical Support Center: Analysis of Long-Chain Acyl-CoAs by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of long-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the complexities of long-chain acyl-CoA analysis.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the extraction, separation, and detection of long-chain acyl-CoAs.

Sample Preparation and Extraction

Q1: My recovery of long-chain acyl-CoAs is consistently low. What are the potential causes and how can I improve it?

A1: Low recovery is a common issue stemming from the inherent instability of long-chain acyl-CoAs. Here are several factors to consider:

  • Sample Handling: These molecules are highly susceptible to enzymatic and chemical degradation. It is critical to flash-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C.[1] Avoid repeated freeze-thaw cycles.[1] Whenever possible, work quickly and keep samples on ice throughout the extraction process.[1]

  • Incomplete Cell Lysis: Ensure thorough homogenization of the tissue. A glass homogenizer is often more effective for complete tissue disruption.[1] The ratio of extraction solvent to tissue weight should be optimized; a 20-fold excess of solvent is a good starting point.[1]

  • Extraction Protocol: The choice of extraction method is crucial. A widely used and effective method involves homogenization in an acidic buffer (e.g., 100 mM potassium phosphate, pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[1][2][3] Subsequent purification using solid-phase extraction (SPE), particularly with weak anion exchange columns, can significantly improve recovery and purity.[1]

Q2: What is the best way to store biological samples to ensure the stability of long-chain acyl-CoAs?

A2: For optimal preservation, biological samples should be rapidly frozen in liquid nitrogen immediately upon collection.[1] Subsequent storage at -80°C is essential to minimize enzymatic activity and chemical degradation.[1] It is also crucial to minimize the number of freeze-thaw cycles the samples undergo.[1]

Chromatography

Q3: I'm observing poor peak shape, including significant peak tailing, for my long-chain acyl-CoA analytes. What can I do to improve this?

A3: Peak tailing is a frequent challenge in the chromatography of acyl-CoAs. Here are some troubleshooting steps:

  • Mobile Phase pH: The pH of the mobile phase is critical. Using a high pH mobile phase, such as 15 mM ammonium (B1175870) hydroxide (B78521) in water and acetonitrile, can improve peak shape and resolution on a C18 reversed-phase column.[2][4]

  • Column Choice: A C8 or C18 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs.[2][4] Ensure the column is not degraded and is properly equilibrated before each run.

  • Sample Matrix Effects: Residual biological materials from the sample extract can accumulate on the column and lead to distorted peak shapes over time.[5] Implementing a robust solid-phase extraction (SPE) cleanup step during sample preparation can help minimize these matrix effects.[1] Regular column washing is also recommended.

Mass Spectrometry

Q4: I am having trouble with the sensitivity and specificity of my long-chain acyl-CoA detection. What are the optimal mass spectrometry parameters?

A4: For sensitive and specific detection of long-chain acyl-CoAs, a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used.[2][4]

  • Ionization Mode: Positive ESI mode is generally preferred for the analysis of long-chain acyl-CoAs.[2][4][6]

  • Detection Method: Selected Reaction Monitoring (SRM) is a highly sensitive and specific method for quantification.[2] This involves monitoring a specific precursor ion to product ion transition for each analyte.

  • Characteristic Fragmentation: Long-chain acyl-CoAs exhibit characteristic fragmentation patterns. A common approach is to monitor the neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) fragment.[4][5][7][8] Alternatively, monitoring for the fragment ion at m/z 428, representing the CoA moiety, can be used.[7]

Quantitative Data Summary

The recovery of long-chain acyl-CoAs is highly dependent on the extraction methodology and the tissue type. The following table summarizes reported recovery rates from various methods.

Extraction MethodTissue TypeReported Recovery RateReference
Solvent Extraction with SPEVariousNot specified, but SPE is noted to increase recovery[1]
Modified Solvent Extraction with SPETissue70-80%[3]
Fast SPE MethodRat LiverValidation accuracies of 94.8% to 110.8%[4]

For quantitative analysis, it is essential to construct a standard curve for each analyte. A typical calibration curve for long-chain acyl-CoAs ranges from 1.56 ng to 100 ng per 50 μl.[2]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods and is suitable for a variety of tissue types.[1][2]

Materials:

  • Frozen tissue sample (~40-100 mg)

  • Glass homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

Procedure:

  • Homogenization:

    • Weigh approximately 40-100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer on ice, add the tissue to 0.5-2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly.

    • Add an equal volume of ACN:Isopropanol (3:1 v/v) and homogenize again.[2]

  • Extraction:

    • Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes.[2]

    • Collect the supernatant.

    • Re-extract the pellet with the same volume of ACN:Isopropanol:Methanol (3:1:1).[2]

    • Combine the supernatants.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column with methanol, followed by 2% formic acid, and then equilibrate with the extraction buffer.

    • Load the combined supernatant onto the SPE column.

    • Wash the column with the extraction buffer, followed by a methanol/water mixture.

    • Elute the long-chain acyl-CoAs with a solution of 5% ammonium hydroxide in methanol.

  • Sample Concentration:

    • Dry the eluted sample under a stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol/water mixture).[1]

Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This protocol outlines a general method for the analysis of long-chain acyl-CoAs using UPLC/MS/MS.[2][4]

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C8, 1.7 µm, 2.1 x 150 mm (or equivalent C18 column).[2]

  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[2]

  • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Gradient:

    • Start at 20% B.

    • Increase to 45% B over 2.8 min.

    • Decrease to 25% B over 0.2 min.

    • Increase to 65% B over 1 min.

    • Decrease to 20% B over 0.5 min.[2]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2][4]

  • Scan Type: Selected Reaction Monitoring (SRM).[2]

  • Precursor and Product Ions: Determined for each specific long-chain acyl-CoA and the internal standard. A common strategy is to monitor the neutral loss of 507 Da.[4][5][7][8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Tissue Sample homogenize Homogenization (Acidic Buffer + IS) sample->homogenize extract Solvent Extraction (ACN/Isopropanol) homogenize->extract spe Solid-Phase Extraction (Weak Anion Exchange) extract->spe concentrate Drying & Reconstitution spe->concentrate lcms UPLC-MS/MS (C8/C18 Column) concentrate->lcms data Data Acquisition (SRM Mode) lcms->data quant Quantification (Standard Curve) data->quant

Caption: Experimental workflow for long-chain acyl-CoA analysis.

troubleshooting_guide cluster_recovery Low Recovery Issues cluster_peak_shape Poor Peak Shape Issues start Low Recovery or Poor Peak Shape? check_handling Review Sample Handling (Flash Freeze, -80°C) start->check_handling Low Recovery check_ph Adjust Mobile Phase pH (High pH) start->check_ph Poor Peak Shape optimize_lysis Optimize Homogenization (Glass Homogenizer) check_handling->optimize_lysis refine_extraction Refine Extraction Protocol (Implement SPE) optimize_lysis->refine_extraction check_column Inspect/Replace Column check_ph->check_column minimize_matrix Improve Sample Cleanup (SPE) check_column->minimize_matrix

Caption: Troubleshooting decision tree for common analysis issues.

signaling_pathway lcfa Long-Chain Fatty Acids lc_acoa Long-Chain Acyl-CoAs lcfa->lc_acoa Activation dag Diacylglycerol (DAG) lc_acoa->dag Synthesis ceramide Ceramide lc_acoa->ceramide Synthesis pkc Protein Kinase C (PKC) dag->pkc Activation ceramide->pkc Activation irs1_p IRS-1 Ser/Thr Phosphorylation pkc->irs1_p Phosphorylation insulin_resistance Insulin (B600854) Resistance irs1_p->insulin_resistance Inhibition of Insulin Signaling

Caption: Role of long-chain acyl-CoAs in insulin resistance.

References

Technical Support Center: 16-Methylhenicosanoyl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 16-Methylhenicosanoyl-CoA standards. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound standards?

A1: For long-term storage, it is recommended to dissolve this compound in a slightly acidic aqueous buffer (pH 4.0-6.8) mixed with an organic solvent. A common practice for long-chain acyl-CoAs is to use a mixture of aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724). For immediate use, reconstitution in ultrapure water is also an option, but prolonged storage in neutral or alkaline aqueous solutions should be avoided due to the risk of hydrolysis.

Q2: What are the optimal storage temperatures for this compound standards?

A2: For long-term stability, this compound standards, both in solid form and in solution, should be stored at -20°C or ideally at -80°C. To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before freezing. For short-term storage of a working solution (e.g., during an experiment), keeping the solution on ice or at 4°C is advisable.

Q3: How stable is the thioester bond in this compound?

A3: The thioester bond in acyl-CoA molecules is susceptible to hydrolysis, particularly in neutral to alkaline conditions (pH > 7) and at elevated temperatures. The rate of hydrolysis increases with both increasing pH and temperature. In acidic conditions (pH 4-6), the thioester bond is significantly more stable.

Q4: Can I expect this compound to be stable in my biological samples during extraction?

A4: Long-chain acyl-CoAs are known to be unstable in biological matrices due to both chemical and enzymatic degradation. It is crucial to work quickly, keep samples on ice at all times, and use an acidic extraction buffer (e.g., potassium phosphate (B84403) buffer at pH 4.9) to minimize degradation. Flash-freezing tissue samples in liquid nitrogen immediately after collection and storing them at -80°C is the best practice if immediate processing is not possible.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent results in enzymatic assays. Degradation of the this compound standard.- Prepare fresh working solutions of the standard for each experiment. - Verify the storage conditions of your stock solution (temperature, solvent pH). - Perform a stability check of your standard using the HPLC protocol provided below.
Low recovery of this compound after sample preparation. Hydrolysis of the thioester bond during sample handling.- Ensure all steps are performed on ice. - Use a pre-chilled, acidic homogenization buffer. - Minimize the time between sample collection and extraction.
Appearance of extra peaks in HPLC/LC-MS analysis. Degradation products (e.g., free fatty acid, Coenzyme A).- Confirm the identity of the extra peaks using mass spectrometry if possible. - Review your sample handling and storage procedures to identify potential sources of degradation. - Prepare and analyze a fresh standard to compare with the stored one.
Difficulty dissolving the standard. The long acyl chain imparts hydrophobicity.- Use a solvent mixture containing an organic component (e.g., 50% methanol or acetonitrile in an acidic buffer). - Gentle vortexing or sonication may aid in dissolution.

Stability of Long-Chain Acyl-CoA Standards: A Qualitative Overview

Storage Condition Parameter Expected Stability Rationale
Solid TemperatureHighIn the absence of moisture, the solid form is generally stable when stored at low temperatures.
Solution TemperatureLow at room temp, Moderate at 4°C, High at -20°C to -80°CHydrolysis is a temperature-dependent reaction. Lowering the temperature significantly slows down the degradation rate.
Solution pHLow at pH > 7, Moderate at pH 7, High at pH 4-6The thioester bond is susceptible to base-catalyzed hydrolysis. Acidic conditions stabilize the molecule.
Solution SolventVariesAqueous solutions, especially at neutral or alkaline pH, can promote hydrolysis. The presence of organic co-solvents can influence stability.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound
  • Pre-analysis: Briefly centrifuge the vial containing the solid this compound to ensure all the powder is at the bottom.

  • Solvent Preparation: Prepare a stock solution solvent of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) buffer, adjusted to pH 4.0 with acetic acid.

  • Dissolution: Add the appropriate volume of the prepared solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Mixing: Vortex the vial for 1-2 minutes to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, low-retention microcentrifuge tubes. Store the aliquots at -80°C.

Protocol for Assessing the Stability of this compound by HPLC

This protocol provides a framework for a stability-indicating HPLC method. The exact conditions may need to be optimized for your specific HPLC system and column.

  • Preparation of Stability Samples:

    • Prepare solutions of this compound at a known concentration (e.g., 100 µM) in different buffers (e.g., pH 4.0, pH 7.0, and pH 9.0).

    • Divide each solution into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Store the aliquots at the desired temperatures to be tested (e.g., 4°C and 25°C).

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: 75 mM Potassium Phosphate (KH2PO4), pH 4.9.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 40% B

      • 5-20 min: 40% to 90% B

      • 20-25 min: 90% B

      • 25-30 min: 90% to 40% B

      • 30-35 min: 40% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

    • Injection Volume: 20 µL.

  • Analysis:

    • At each time point, inject the corresponding sample onto the HPLC.

    • Record the peak area of the this compound peak.

    • Calculate the percentage of the initial concentration remaining at each time point.

    • Plot the percentage remaining versus time to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_eval Data Evaluation prep_standard Prepare Standard in Different Buffers aliquot Aliquot for Time Points prep_standard->aliquot storage Store at Test Temperatures aliquot->storage injection Inject Sample at Time Point storage->injection data_acq Acquire Data (UV 260 nm) injection->data_acq peak_area Measure Peak Area data_acq->peak_area calc_conc Calculate % Remaining peak_area->calc_conc plot_data Plot % Remaining vs. Time calc_conc->plot_data det_rate Determine Degradation Rate plot_data->det_rate

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway acyl_coa This compound (Thioester) hydrolysis Hydrolysis (H₂O, OH⁻) acyl_coa->hydrolysis products Degradation Products hydrolysis->products ffa 16-Methylhenicosanoic Acid (Free Fatty Acid) products->ffa coa Coenzyme A-SH products->coa

Caption: Primary degradation pathway of this compound via hydrolysis.

Improving the sensitivity of 16-Methylhenicosanoyl-CoA detection in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of 16-Methylhenicosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the analysis of this very-long-chain branched fatty acyl-CoA in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for the highly sensitive and selective quantification of this compound?

A1: The gold standard for the quantitative analysis of this compound in complex biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This technique offers superior sensitivity and selectivity, which is crucial for distinguishing the target analyte from a complex background. By employing Multiple Reaction Monitoring (MRM), it is possible to specifically detect the transition of the precursor ion to a characteristic product ion, thereby minimizing matrix interference.

Q2: How can I determine the precursor and product ions for the MRM analysis of this compound?

A2: The precursor and product ions can be predicted based on the known fragmentation patterns of acyl-CoAs in positive ion mode mass spectrometry. Acyl-CoAs typically undergo a characteristic neutral loss of the 3'-phospho-ADP moiety, which has a mass of 507.3 Da.

  • This compound Structure:

    • Fatty Acyl Chain: 16-Methylhenicosanoic acid (C22H44O2)

    • Molecular Weight of Fatty Acid: 340.6 g/mol

    • Coenzyme A Moiety (C21H35N7O16P3S): 767.5 g/mol

  • Calculation:

    • Molecular Weight of this compound: 340.6 + 767.5 - 18.0 (loss of H2O during esterification) = 1108.1 g/mol

    • Precursor Ion ([M+H]⁺): 1109.1 m/z

    • Product Ion ([M+H-507.3]⁺): 1109.1 - 507.3 = 601.8 m/z

Therefore, the primary MRM transition to monitor for this compound is 1109.1 -> 601.8 .

Q3: Which internal standard is most appropriate for the quantification of this compound?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as ¹³C- or ²H-labeled this compound. However, due to the commercial unavailability of such a standard, a suitable alternative is an odd-chain fatty acyl-CoA that is not endogenously present in the sample. Heptadecanoyl-CoA (C17:0-CoA) is a commonly used internal standard for the analysis of long-chain acyl-CoAs.[2]

Q4: What are the critical steps in sample preparation to ensure high recovery and prevent degradation of this compound?

A4: Due to the inherent instability of long-chain acyl-CoAs, proper sample handling is paramount. Key steps include:

  • Rapid Quenching: Immediately freeze tissue samples in liquid nitrogen upon collection to halt enzymatic activity.

  • Low-Temperature Processing: Perform all subsequent steps, including homogenization and extraction, on ice to minimize degradation.

  • Effective Lysis and Protein Precipitation: Homogenize frozen tissue in an acidic buffer (e.g., 100 mM potassium phosphate, pH 4.9) followed by protein precipitation with a strong acid like 5-sulfosalicylic acid (SSA) or by solvent extraction with acetonitrile (B52724)/isopropanol (B130326).

  • Purification: Employ solid-phase extraction (SPE) with a weak anion exchange or C18 cartridge to remove interfering substances and concentrate the analyte.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Signal for this compound Analyte DegradationEnsure samples are processed quickly and kept on ice at all times. Use fresh, high-purity solvents and store extracts at -80°C.
Inefficient ExtractionOptimize the homogenization process to ensure complete tissue disruption. A glass homogenizer is often more effective than plastic pestles. Ensure the solvent-to-tissue ratio is sufficient (e.g., 20-fold excess).
Poor Recovery from SPECondition and equilibrate the SPE cartridge according to the manufacturer's protocol. Optimize the wash and elution steps to prevent premature elution or incomplete recovery of the analyte.
Poor Chromatographic Peak Shape (Tailing, Broadening) Suboptimal Mobile Phase pHFor reversed-phase chromatography of acyl-CoAs, using a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can significantly improve peak shape.[3]
Column OverloadingReduce the amount of sample injected onto the column.
Secondary Interactions with Column HardwareUse a column with bio-inert surfaces or add a chelating agent like EDTA to the mobile phase to minimize interactions with metal surfaces.
High Background Noise or Matrix Effects Insufficient Sample CleanupIncorporate a solid-phase extraction (SPE) step to remove salts, phospholipids, and other interfering compounds.
Co-eluting ContaminantsOptimize the chromatographic gradient to achieve better separation of this compound from matrix components.
Inconsistent or Non-Reproducible Quantification Inconsistent Internal Standard AdditionAdd the internal standard at the very beginning of the sample preparation process (to the homogenization buffer) to account for variability in extraction efficiency.
Calibration Curve IssuesPrepare calibration standards in a matrix that closely matches the biological samples to account for matrix effects. Use a weighted linear regression (e.g., 1/x) for improved accuracy at lower concentrations.

Data Presentation

Table 1: MRM Parameters for this compound Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound1109.1601.810045-55 (Optimize experimentally)
Heptadecanoyl-CoA (Internal Standard)1026.0518.710040-50 (Optimize experimentally)

Table 2: Comparison of Extraction Methods for Long-Chain Acyl-CoAs

Extraction MethodTypical Recovery Rate (%)Key AdvantagesKey Disadvantages
Solvent Precipitation with Acetonitrile/Isopropanol followed by SPE 70-80%[4]High reproducibility, good for a wide range of acyl-CoAs.Multi-step process, requires SPE for cleanup.
Protein Precipitation with 5-Sulfosalicylic Acid (SSA) Varies, can be lower for very-long-chain speciesSimple, single-step deproteinization.May have lower recovery for hydrophobic long-chain acyl-CoAs.
Liquid-Liquid Extraction (Bligh-Dyer) 60-70%Good for separating lipids from aqueous components.Can be less efficient for highly polar acyl-CoAs.

Table 3: Typical Performance Characteristics of LC-MS/MS Methods for Long-Chain Acyl-CoAs

ParameterTypical ValueReference
Limit of Detection (LOD) 2 - 10 nM[5][6]
Limit of Quantification (LOQ) 5 - 30 nM[5][6]
Linear Dynamic Range 3-4 orders of magnitude
Inter-day Precision (%RSD) < 15%[3]
Intra-day Precision (%RSD) < 10%[3]
Accuracy (% Recovery) 85 - 115%[3][5]

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol is adapted from methods optimized for long-chain acyl-CoA analysis.

Materials:

  • Frozen tissue sample (~50 mg)

  • Glass homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Heptadecanoyl-CoA (internal standard)

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Elution and wash solutions for SPE (e.g., methanol, 2% formic acid, 2% and 5% ammonium hydroxide)

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer on ice, add the frozen tissue to 1 mL of ice-cold KH2PO4 buffer containing the internal standard. Homogenize until no visible tissue fragments remain.

  • Solvent Extraction: Add 1 mL of isopropanol and homogenize further. Add 2 mL of acetonitrile and 0.125 mL of saturated ammonium sulfate. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 1,900 x g for 5 minutes at 4°C. Transfer the upper organic phase to a new tube.

  • SPE Cleanup: a. Condition the weak anion exchange SPE column according to the manufacturer's instructions. b. Load the organic extract onto the column. c. Wash the column with acetonitrile, followed by a mild acidic wash (e.g., 2% formic acid in methanol) to remove neutral and cationic interferences. d. Elute the acyl-CoAs with a basic solution (e.g., 2-5% ammonium hydroxide (B78521) in methanol).

  • Sample Concentration: Dry the eluted sample under a stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis tissue Tissue Sample (~50mg) homogenization Homogenization (Acidic Buffer + IS) tissue->homogenization extraction Solvent Extraction (ACN/Isopropanol) homogenization->extraction spe Solid-Phase Extraction (Weak Anion Exchange) extraction->spe drydown Dry Down (Nitrogen Stream) spe->drydown reconstitution Reconstitution drydown->reconstitution lc UHPLC Separation (C18 Column) reconstitution->lc ms Tandem Mass Spectrometry (Positive Ion Mode, MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Workflow for the extraction and analysis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Analyte Signal degradation Analyte Degradation? start->degradation extraction_issue Inefficient Extraction? start->extraction_issue spe_issue Poor SPE Recovery? start->spe_issue ms_issue Incorrect MS/MS Parameters? start->ms_issue solution_degradation Work on ice, use fresh solvents degradation->solution_degradation solution_extraction Optimize homogenization, check solvent ratios extraction_issue->solution_extraction solution_spe Optimize SPE method (wash/elute) spe_issue->solution_spe solution_ms Verify MRM transition, optimize collision energy ms_issue->solution_ms

Caption: Troubleshooting logic for low analyte signal.

References

Overcoming low yields in the chemical synthesis of 16-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the chemical synthesis of 16-Methylhenicosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for low yields in the synthesis of this compound?

A1: Low yields in the synthesis of long-chain, branched fatty acyl-CoAs like this compound can stem from several factors:

  • Incomplete activation of the carboxylic acid: The initial step of activating the fatty acid is crucial. Incomplete activation leads to unreacted starting material.

  • Side reactions: The activating agent, often N,N'-Carbonyldiimidazole (CDI), can participate in side reactions if not used under optimal conditions.

  • Steric hindrance: The branched nature of 16-methylhenicosanoic acid can sterically hinder the approach of the bulky Coenzyme A molecule.

  • Hydrolysis of the acyl-CoA product: The thioester bond in the final product is susceptible to hydrolysis, especially in the presence of water.

  • Difficulties in purification: The amphipathic nature of the product can make separation from starting materials and byproducts challenging, leading to product loss during purification.

  • Low solubility of starting materials: Long-chain fatty acids and Coenzyme A have limited solubility in many organic solvents, which can impede the reaction.

Q2: Which method is recommended for the synthesis of this compound?

A2: A widely used and effective method for the synthesis of long-chain fatty acyl-CoAs is the activation of the carboxylic acid with N,N'-Carbonyldiimidazole (CDI) to form an acyl-imidazolide, followed by reaction with Coenzyme A. This method is generally performed under anhydrous conditions to prevent hydrolysis.

Q3: How can I improve the solubility of my starting materials?

A3: To improve the solubility of 16-methylhenicosanoic acid, consider using anhydrous aprotic polar solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). For Coenzyme A, which is often a salt, dissolving it in a small amount of aqueous buffer and then adding it to the reaction mixture (while carefully controlling the pH and minimizing water content) is a common strategy. Alternatively, forming a salt of Coenzyme A with a more organic-soluble counter-ion can be explored.

Troubleshooting Guides

Issue 1: Low Conversion of 16-Methylhenicosanoic Acid

Symptoms:

  • TLC or LC-MS analysis of the reaction mixture shows a significant amount of unreacted 16-methylhenicosanoic acid.

  • The yield of the final product is consistently low, even after extended reaction times.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Incomplete Activation Increase the molar excess of CDI to 1.5-2.0 equivalents relative to the fatty acid.Ensures complete conversion of the carboxylic acid to the more reactive acyl-imidazolide intermediate.
Moisture in Reaction Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.CDI and the acyl-imidazolide intermediate are sensitive to moisture and can be hydrolyzed, preventing the reaction from proceeding.
Insufficient Reaction Time for Activation Increase the activation time to 1-2 hours at room temperature before adding Coenzyme A.Allows for the complete formation of the acyl-imidazolide.
Issue 2: Formation of Side Products

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS that do not correspond to the starting material or the desired product.

  • Difficulty in purifying the final product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Reaction of CDI with Coenzyme A Add CDI to the fatty acid first and allow for complete activation before introducing Coenzyme A.This ensures that the CDI is consumed in the activation step and is not available to react with the thiol group of Coenzyme A.
Formation of Urea Byproducts After the activation step, consider removing excess CDI by quenching with a small amount of water (if the reaction is not overly sensitive) or by using a scavenger resin.Excess CDI can lead to the formation of urea-based byproducts that can complicate purification.
Degradation of Product Maintain a slightly acidic to neutral pH (6.5-7.5) during the reaction and workup. Avoid strongly basic conditions.The thioester bond of the acyl-CoA is more stable at a slightly acidic to neutral pH.

Experimental Protocols

Generalized Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific experimental conditions.

Materials:

  • 16-methylhenicosanoic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Coenzyme A (free acid or lithium salt)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol

  • Diethyl Ether

  • 0.1 M Citric Acid solution

Procedure:

  • Activation of 16-Methylhenicosanoic Acid:

    • Dissolve 16-methylhenicosanoic acid (1 equivalent) in anhydrous THF in an oven-dried, argon-flushed flask.

    • Add CDI (1.5 equivalents) to the solution and stir at room temperature for 1-2 hours. Monitor the reaction by TLC to confirm the disappearance of the starting fatty acid.

  • Preparation of Coenzyme A Solution:

    • In a separate flask, dissolve Coenzyme A (1.2 equivalents) in a minimal amount of cold, degassed 0.1 M citric acid buffer (pH ~6.5).

  • Coupling Reaction:

    • Slowly add the Coenzyme A solution to the activated fatty acid mixture with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 4-6 hours or overnight.

  • Workup and Purification:

    • Quench the reaction by adding a small amount of methanol.

    • Remove the THF under reduced pressure.

    • Wash the aqueous residue with diethyl ether to remove any unreacted fatty acid and other nonpolar impurities.

    • The aqueous layer containing the this compound can then be purified by reverse-phase HPLC.

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_purification Step 3: Purification fatty_acid 16-Methylhenicosanoic Acid activated_intermediate Acyl-Imidazolide Intermediate fatty_acid->activated_intermediate 1-2 hours cdi CDI in Anhydrous THF cdi->activated_intermediate product This compound activated_intermediate->product 4-6 hours coa Coenzyme A Solution coa->product crude_product Crude Product product->crude_product Workup hplc Reverse-Phase HPLC crude_product->hplc pure_product Pure this compound hplc->pure_product

Caption: Workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound incomplete_activation Incomplete Activation start->incomplete_activation side_reactions Side Reactions start->side_reactions steric_hindrance Steric Hindrance start->steric_hindrance hydrolysis Product Hydrolysis start->hydrolysis increase_cdi Increase CDI Stoichiometry incomplete_activation->increase_cdi anhydrous_conditions Use Anhydrous Conditions incomplete_activation->anhydrous_conditions side_reactions->anhydrous_conditions longer_reaction_time Increase Reaction Time steric_hindrance->longer_reaction_time control_ph Maintain pH 6.5-7.5 hydrolysis->control_ph

Protocol refinement for quantifying 16-Methylhenicosanoyl-CoA by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quantification of 16-Methylhenicosanoyl-CoA

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the quantitative analysis of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS). Given the unique structure of this very-long-chain branched fatty acyl-CoA, this guide is synthesized from established methods for similar long-chain and very-long-chain acyl-CoAs.

Part 1: Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the extraction, separation, and detection of long-chain acyl-CoAs.

Q1: My signal intensity for this compound is extremely low or undetectable. What are the potential causes?

A1: Low signal intensity is a frequent challenge. Consider the following causes and solutions:

  • Analyte Degradation: Acyl-CoAs are highly susceptible to chemical and enzymatic hydrolysis.

    • Solution: Always work quickly and keep samples on ice or at 4°C throughout the entire extraction process.[1] Flash-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C.[1] Avoid repeated freeze-thaw cycles.

  • Inefficient Extraction: The long alkyl chain of this compound makes it lipophilic, requiring optimized extraction from complex biological matrices.

    • Solution: Ensure thorough sample homogenization. A glass homogenizer is often more effective for tissue samples.[1][2] Use an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) during homogenization to improve stability, followed by extraction with organic solvents like acetonitrile (B52724) or isopropanol.[1][2]

  • Poor Ionization: The large and complex structure may not ionize efficiently in the MS source.

    • Solution: Positive electrospray ionization (ESI) mode is generally preferred for acyl-CoA analysis.[3][4] Optimize source parameters, including capillary voltage, gas flow, and source temperature. A higher source temperature (e.g., 350°C) can aid in desolvation.[3]

  • Suboptimal Reconstitution Solvent: The solvent used to redissolve the dried extract is critical for analyte stability and compatibility with the LC mobile phase.

    • Solution: For long-chain acyl-CoAs, a reconstitution solvent containing a higher percentage of organic solvent, such as 50 mM ammonium (B1175870) acetate (B1210297) with 20% acetonitrile, is recommended to ensure solubility.[5][6]

Q2: I'm observing significant peak tailing and poor chromatographic resolution. How can I improve this?

A2: Poor peak shape is common for long-chain acyl-CoAs due to their amphipathic nature.

  • Mobile Phase pH: The pH of the mobile phase significantly impacts the charge state and retention of acyl-CoAs.

    • Solution: Using a high-pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) in reverse-phase chromatography can improve peak shape and resolution for long-chain acyl-CoAs.[4][7]

  • Column Choice: The stationary phase of the LC column is crucial.

    • Solution: A C18 reversed-phase column is standard.[4] However, for very-long-chain species, a C8 column can sometimes provide better peak shape and faster elution.[8] Ensure the column is well-maintained and not overloaded.

  • Gradient Optimization: A generic gradient may not be suitable.

    • Solution: Optimize the elution gradient. A shallow gradient with a slow increase in the organic phase (acetonitrile) can significantly improve the separation of structurally similar long-chain acyl-CoAs.

Q3: How do I determine the correct Multiple Reaction Monitoring (MRM) transitions for this compound?

A3: A key feature of acyl-CoA fragmentation in positive ion mode is the characteristic neutral loss of the 3'-phospho-ADP moiety (507 Da).[4][9][10]

  • Calculate the Precursor Ion (Q1): First, determine the exact mass of this compound ([M+H]⁺).

    • Henicosanoic Acid (C21H42O2) + Methyl group (CH2) = C22H44O2

    • Coenzyme A (C21H36N7O16P3S)

    • This compound (C43H80N7O17P3S)

    • Monoisotopic Mass = 1095.46 Da

    • Precursor Ion [M+H]⁺ = 1096.46 m/z

  • Determine the Product Ion (Q3): The most common and reliable product ion results from the neutral loss of 507 Da.

    • Product Ion = 1096.46 - 507.0 = 589.46 m/z

  • Primary MRM Transition: The primary MRM transition to monitor will be 1096.46 -> 589.46 .

  • Optimization: Infuse a standard (if available) or a well-characterized sample extract to optimize collision energy (CE) and declustering potential (DP) for this specific transition to maximize signal intensity.

Q4: My acyl-CoA standards seem to degrade quickly, affecting my calibration curve. How can I ensure their stability?

A4: Acyl-CoA standards are notoriously unstable.

  • Storage: Store stock solutions in an appropriate solvent (e.g., methanol/chloroform) at -80°C.

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock.[3] Acyl-CoAs are unstable in aqueous solutions and at room temperature.[11][12]

  • Reconstitution and Autosampler Conditions: Reconstitute dried standards and samples in a buffered solution (e.g., 50 mM ammonium acetate) immediately before analysis.[5] Keep the autosampler at a low temperature (e.g., 4°C) during the analytical run.[5]

Part 2: Experimental Protocol

This protocol provides a refined methodology for the extraction and LC-MS/MS quantification of this compound from biological tissues.

Sample Preparation and Extraction

This procedure combines solvent extraction with solid-phase extraction (SPE) for high purity and recovery.[1][2]

  • Homogenization:

    • Weigh ~100 mg of flash-frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 2 mL of ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer (pH 4.9).

    • Add an appropriate internal standard (e.g., Heptadecanoyl-CoA) to the buffer before homogenization.

    • Homogenize thoroughly on ice until no visible tissue fragments remain.

  • Solvent Extraction:

    • Add 2 mL of 2-propanol to the homogenate and briefly homogenize again.

    • Add 4 mL of acetonitrile (ACN), vortex vigorously for 1 minute.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Use a weak anion exchange (WAX) SPE column.

    • Condition: Wash the column with 2 mL of methanol, followed by 2 mL of water.

    • Equilibrate: Equilibrate the column with 2 mL of the extraction supernatant solvent (KH2PO4:Isopropanol:ACN mix).

    • Load: Load the sample supernatant onto the column.

    • Wash: Wash the column with 2 mL of the extraction solvent, followed by 2 mL of water, and finally 2 mL of methanol.

    • Elute: Elute the acyl-CoAs with 1.5 mL of 2% ammonium hydroxide (B78521) in methanol.

  • Sample Concentration:

    • Dry the eluted sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in 50-100 µL of 50 mM ammonium acetate in 20% acetonitrile for LC-MS analysis.[5]

LC-MS/MS Parameters
  • Liquid Chromatography (LC):

    • Column: C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 3 µm particle size).

    • Mobile Phase A: Water with 10 mM ammonium hydroxide (pH 10.5).

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.2 mL/min.

    • Gradient:

      • 0-2 min: 20% B

      • 2-15 min: Linear gradient from 20% to 95% B

      • 15-20 min: Hold at 95% B

      • 20.1-25 min: Return to 20% B (re-equilibration)

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Source Temperature: 350°C.[3]

    • Ion Spray Voltage: 5500 V.[3]

    • MRM Transitions: Monitor the specific transition for this compound and the chosen internal standard.

Part 3: Data Presentation

Quantitative data should be summarized for clarity and comparison. Below are templates for presenting calibration, precision, and sample quantification data.

Table 1: Calibration Curve for this compound This table illustrates an example 8-point calibration curve. Linearity should be assessed by the coefficient of determination (R²).

Concentration (pmol)Peak Area Ratio (Analyte/IS)
0.10.025
0.50.130
1.00.255
5.01.280
10.02.610
25.06.450
50.013.050
100.025.980
0.9995

Table 2: Method Precision and Accuracy This table shows example data for intra-day (n=6 within a single day) and inter-day (n=6 over three days) precision and accuracy at three different quality control (QC) concentrations.

QC LevelConcentration (pmol)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
Low (LQC)0.754.5103.26.8105.1
Medium (MQC)7.53.198.95.297.5
High (HQC)75.02.8101.54.1102.3

Table 3: Example Quantification in Tissue Samples Results should be normalized to the initial tissue weight.

Sample IDTissue Weight (mg)Calculated Amount (pmol)Normalized Amount (pmol/g tissue)
Control_1105.21.8517.59
Control_298.71.6216.41
Treated_1101.54.2541.87
Treated_2103.14.7846.36

Part 4: Visualization Diagrams

Diagram 1: Experimental Workflow

G Sample 1. Sample Collection (Tissue Flash-Frozen) Homogenize 2. Homogenization (Ice-cold pH 4.9 Buffer + IS) Sample->Homogenize Extract 3. Solvent Extraction (Acetonitrile/Isopropanol) Homogenize->Extract SPE 4. Solid-Phase Extraction (WAX Column Cleanup) Extract->SPE Dry 5. Evaporation (Nitrogen Stream) SPE->Dry Recon 6. Reconstitution (ACN/Buffer) Dry->Recon LCMS 7. LC-MS/MS Analysis (C18, High pH, MRM) Recon->LCMS Data 8. Data Processing (Quantification) LCMS->Data

Caption: Workflow for this compound quantification.

Diagram 2: Branched-Chain Fatty Acid Activation Pathway

G BCFA Branched-Chain Fatty Acid (e.g., 16-Methylhenicosanoic Acid) AcylCoA_Synthetase Very-Long-Chain Acyl-CoA Synthetase (ACSVL) BCFA->AcylCoA_Synthetase AMP_PPi AMP + PPi AcylCoA_Synthetase->AMP_PPi Product This compound AcylCoA_Synthetase->Product CoA_ATP Coenzyme A ATP CoA_ATP->AcylCoA_Synthetase Destination Metabolic Fates: • Peroxisomal β-oxidation • Lipid Synthesis Product->Destination

References

Technical Support Center: Minimizing Degradation of 16-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of 16-Methylhenicosanoyl-CoA during sample preparation. It includes frequently asked questions and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What makes this compound susceptible to degradation during sample preparation? A1: this compound, like other long-chain acyl-CoAs, is inherently unstable primarily due to its high-energy thioester bond. This bond is prone to both enzymatic and chemical hydrolysis. Additionally, its amphiphilic nature can lead to loss through adsorption to surfaces.[1][2]

Q2: What are the primary enzymatic threats to this compound stability? A2: The main enzymatic threats are intracellular and extracellular hydrolases, such as thioesterases, which cleave the thioester bond.[3][4] These enzymes are released during cell or tissue lysis and can rapidly degrade the target analyte if not properly inactivated.

Q3: What are the optimal storage conditions for samples containing this compound? A3: For immediate analysis, samples should be kept on ice. For long-term storage, samples must be flash-frozen in liquid nitrogen and stored at -80°C.[5][6] It is also advisable to store extracts as dry pellets at -80°C and reconstitute them just before analysis to minimize degradation in aqueous solutions.[7]

Q4: How can I prevent the loss of this compound due to surface adsorption? A4: The use of glass vials instead of plastic can significantly decrease the loss of CoA signals and improve sample stability.[2] Additionally, some protocols suggest derivatization of the phosphate (B84403) groups to reduce the high affinity to glass and metallic surfaces.[8]

Q5: What is a suitable internal standard for the quantification of this compound? A5: The ideal internal standard is a stable isotope-labeled version of this compound. However, these are often not commercially available. A common and effective alternative is to use an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0), as it is not typically found in biological samples.[7]

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Issue Possible Cause Recommended Solution
Low or No Analyte Signal Sample Degradation: Enzymatic activity post-lysis or chemical hydrolysis due to improper pH.Ensure rapid quenching of metabolic activity by immediately homogenizing the tissue in an ice-cold acidic buffer (e.g., 100 mM potassium phosphate, pH 4.9).[5][9] Work quickly and keep samples on ice at all times.[7]
Poor Extraction Recovery: Inefficient extraction from the biological matrix.Use a robust extraction method involving homogenization followed by protein precipitation and liquid-liquid or solid-phase extraction (SPE). A common approach is homogenization in an acidic buffer, followed by extraction with a mixture of acetonitrile (B52724) and isopropanol.[5]
Analyte Adsorption: Loss of the analyte to plasticware during sample preparation.Use glass vials for sample collection and storage to minimize signal loss.[2]
High Variability Between Replicates Inconsistent Sample Handling: Minor variations in timing, temperature, or volumes during sample preparation.Standardize the entire workflow. Ensure all samples are processed identically and in a timely manner. Use pre-chilled solvents and tubes.
Incomplete Enzyme Inactivation: Residual thioesterase activity in some samples.Confirm that the acidic conditions used for homogenization are sufficient to inactivate enzymes. The addition of organic solvents like acetonitrile also aids in protein precipitation and enzyme inactivation.[9]
Poor Chromatographic Peak Shape Suboptimal Chromatographic Conditions: Inadequate separation of the analyte from matrix components.For reversed-phase chromatography, consider using a high pH mobile phase (e.g., 10.5 with ammonium (B1175870) hydroxide) to improve peak shape and resolution for long-chain acyl-CoAs.[10][11][12]
Column Contamination: Buildup of biological materials on the analytical column.Implement a regular column washing protocol. Repeated injections of tissue extracts can lead to distorted peak shapes over time.[12]

Experimental Protocols

Protocol: Extraction and Quantification of this compound from Tissue

This protocol is a synthesis of best practices described in the literature for the analysis of long-chain acyl-CoAs.[5][9][13]

1. Sample Homogenization and Extraction:

  • Start with approximately 40 mg of frozen tissue.

  • Immediately place the tissue in 0.5 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).[5]

  • Add 0.5 mL of an acetonitrile:isopropanol:methanol (3:1:1) mixture containing an appropriate internal standard (e.g., 20 ng of heptadecanoyl-CoA).[5]

  • Homogenize the sample twice on ice.

  • Vortex for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes.[5]

  • Carefully collect the supernatant for analysis.

2. LC-MS/MS Analysis:

  • Chromatography: Utilize a C18 reversed-phase column.

  • Mobile Phase: A binary gradient with ammonium hydroxide (B78521) in water and ammonium hydroxide in acetonitrile is effective for separating long-chain acyl-CoAs.[10][11]

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.[10][11]

  • Detection: Use selected reaction monitoring (SRM) for quantification. A characteristic neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety, is a common fragmentation pattern for acyl-CoAs in positive ion mode.[7]

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Long-Chain Acyl-CoA Analysis
Parameter Typical Setting Reference
LC Column C18 Reversed-Phase[10][11]
Mobile Phase A Ammonium Hydroxide in Water (pH 10.5)[10][11]
Mobile Phase B Ammonium Hydroxide in Acetonitrile[10][11]
Ionization Mode Positive Electrospray Ionization (ESI+)[5][10][11]
MS Analyzer Triple Quadrupole[10][11]
Detection Mode Selected Reaction Monitoring (SRM)[5]
Common Fragmentation Neutral Loss of 507 Da[7]

Mandatory Visualization

experimental_workflow tissue Frozen Tissue Sample homogenization Homogenize in Ice-Cold Acidic Buffer + Organic Solvent + IS tissue->homogenization centrifugation Centrifuge at 4°C homogenization->centrifugation supernatant Collect Supernatant centrifugation->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: A streamlined workflow for the extraction and analysis of this compound.

degradation_pathways acyl_coa This compound degradation Degradation acyl_coa->degradation products Degradation Products (e.g., Free CoA, 16-Methylhenicosanoic Acid) degradation->products cause1 Enzymatic Hydrolysis (Thioesterases) cause1->degradation cause2 Chemical Hydrolysis (Non-optimal pH, High Temp) cause2->degradation cause3 Surface Adsorption (e.g., Plasticware) cause3->degradation

Caption: Primary pathways leading to the degradation of this compound during sample preparation.

References

Navigating the Matrix: A Technical Support Center for Mass Spectrometric Analysis of Mycobacterial Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the mass spectrometric analysis of mycobacterial lipids. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you address the common challenge of matrix effects in your experiments, ensuring more accurate and reproducible results.

FAQs: Understanding and Identifying Matrix Effects

Q1: What are matrix effects in the context of mycobacterial lipid analysis?

A1: Matrix effects are the alteration of ionization efficiency for your target lipid molecules due to the presence of co-eluting substances in the sample matrix. In mycobacterial lipid analysis, the matrix is complex, containing a diverse array of lipids, proteins, and other cellular components. These co-eluting molecules can either suppress or enhance the signal of your analyte, leading to inaccurate quantification. This phenomenon is a significant challenge, especially in electrospray ionization (ESI)-mass spectrometry.[1][2]

Q2: How can I know if my analysis is affected by matrix effects?

A2: Several signs can indicate the presence of matrix effects:

  • Poor reproducibility: High variability in signal intensity for the same analyte across different sample injections.

  • Inaccurate quantification: Discrepancies between expected and measured concentrations of spiked standards.

  • Ion suppression or enhancement: A noticeable decrease or increase in the signal intensity of an analyte when comparing a pure standard to the analyte in the sample matrix. A common method to assess this is the post-extraction spike method, where a known amount of analyte is added to a pre-extracted sample and its response is compared to that of the standard in a clean solvent.

Q3: Are certain mycobacterial lipids more prone to matrix effects?

A3: Yes, the vast structural diversity of mycobacterial lipids, ranging from highly apolar molecules like phthiocerol dimycocerosates (PDIM) to polar species like phosphatidylinositol mannosides (PIMs), means that different lipid classes will be affected differently by the matrix.[3][4] The ionization efficiency of each lipid class can be influenced by the surrounding molecules. For instance, highly abundant lipids can suppress the ionization of less abundant ones that co-elute.

Troubleshooting Guide: Mitigating Matrix Effects

This guide provides solutions to common problems encountered during the mass spectrometric analysis of mycobacterial lipids.

Problem 1: Low signal intensity and poor sensitivity for target lipids.

  • Possible Cause: Ion suppression due to co-eluting matrix components.

  • Solution:

    • Optimize Chromatographic Separation: Improve the separation of your target lipids from interfering matrix components by adjusting the liquid chromatography (LC) gradient, changing the column chemistry (e.g., using a C18 reversed-phase column), or modifying the mobile phase composition.[5] Efficient chromatographic separation is a primary strategy to reduce the complexity of lipids being ionized at any given time.[2]

    • Enhance Sample Cleanup: Implement a more rigorous sample preparation protocol to remove interfering substances before LC-MS analysis. Solid-phase extraction (SPE) can be more effective than liquid-liquid extraction (LLE) in removing salts and other polar contaminants.

    • Use an Appropriate Internal Standard: Incorporate a stable isotope-labeled or an odd-chain lipid internal standard that has similar chemical properties and elution behavior to your analyte. This will help to normalize the signal and compensate for variations in ionization efficiency.[2][4]

Problem 2: High variability and poor reproducibility of quantitative results.

  • Possible Cause: Inconsistent sample preparation and variable matrix effects between samples.

  • Solution:

    • Standardize Sample Preparation: Ensure that all steps of your sample preparation protocol, from cell harvesting and lipid extraction to sample reconstitution, are performed consistently across all samples.

    • Matrix-Matched Calibration Curves: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for systematic matrix effects.

    • Employ a Robust Internal Standard Strategy: Use a panel of internal standards representing different lipid classes to account for the differential matrix effects on various lipids.

Problem 3: Inaccurate identification of lipid species.

  • Possible Cause: Co-elution of isobaric or isomeric lipid species and in-source fragmentation.

  • Solution:

    • High-Resolution Mass Spectrometry: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to differentiate between lipids with very similar mass-to-charge ratios.[5]

    • Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments to obtain fragmentation patterns that can confirm the identity of your lipid of interest.

    • Utilize a Mycobacteria-Specific Lipid Database: Use a specialized database, such as Mtb LipidDB, for accurate identification of mycobacterial lipids based on their exact mass.[5]

Data Presentation: Comparison of Lipid Extraction Methods

The choice of extraction method significantly impacts the recovery of different lipid classes and the extent of matrix effects. Below is a summary of the total lipid yield from different extraction methods applied to Mycobacterium tuberculosis.

Extraction MethodSolvent SystemTotal Lipid Yield (mg from 1g wet cells)Reference
Chandramouli's Method Chloroform/Methanol (prolonged mixing)~42 mg[6]
Folch Method Chloroform/Methanol (2:1, v/v)~30 mg[6]
Bligh and Dyer Method Chloroform/Methanol/Water~21 mg[6]

Note: The efficiency of these methods can vary for specific lipid classes. For instance, methods optimized for apolar lipids may show lower recovery for polar lipids and vice-versa.

Experimental Protocols

Protocol 1: Modified Bligh and Dyer Lipid Extraction from Mycobacteria

This protocol is a widely used method for the extraction of a broad range of lipids.[5]

  • Cell Harvesting: Harvest mycobacterial cells by centrifugation and wash them three times with phosphate-buffered saline (PBS).

  • Inactivation: Inactivate the cells (e.g., by heat or irradiation) to ensure biosafety.

  • Lyophilization: Lyophilize the cell pellet to remove water.

  • Extraction: Resuspend the dried cell pellet in a mixture of chloroform:methanol:water (10:10:3, v/v/v) and stir overnight at room temperature.

  • Phase Separation: Centrifuge the mixture to pellet the cell debris. Transfer the supernatant (monophasic extract) to a new tube.

  • Drying: Dry the lipid extract under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis (e.g., chloroform:methanol 1:1, v/v).

Protocol 2: LC-MS Analysis of Mycobacterial Lipids

This protocol describes a general approach for the chromatographic separation and mass spectrometric detection of mycobacterial lipids.[5]

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in methanol:water (99:1, v/v).

    • Mobile Phase B: 5 mM ammonium acetate in n-propanol:hexane:water (79:20:1, v/v/v).

    • Gradient: A linear gradient from 100% A to 100% B over 30 minutes.

    • Flow Rate: 0.2 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a wide range of lipid classes.

    • Mass Analyzer: High-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Data Acquisition: Acquire data in full scan mode and perform targeted MS/MS for identification confirmation.

Visualizing Experimental and Logical Workflows

Troubleshooting Workflow for Matrix Effects

This diagram outlines a logical approach to identifying and mitigating matrix effects in your experiments.

TroubleshootingWorkflow cluster_Start Problem Identification cluster_Investigation Investigation cluster_Diagnosis Diagnosis cluster_Solutions Solutions cluster_End Resolution Start Poor Reproducibility or Inaccurate Quantification CheckIS Review Internal Standard Performance Start->CheckIS Start Here PostSpike Perform Post-Extraction Spike Experiment CheckIS->PostSpike Suppression Ion Suppression Confirmed? PostSpike->Suppression OptimizeLC Optimize LC Separation Suppression->OptimizeLC Yes End Re-evaluate and Validate Suppression->End No, review other experimental parameters ImproveCleanup Improve Sample Cleanup (e.g., SPE) OptimizeLC->ImproveCleanup MatrixMatch Use Matrix-Matched Calibrants ImproveCleanup->MatrixMatch MatrixMatch->End

Caption: A decision tree for troubleshooting matrix effects.

Mycobacterial Lipids and Host Cell Interaction

This diagram illustrates how key mycobacterial lipids can interact with host cell signaling pathways, a crucial aspect for drug development professionals.

HostInteraction cluster_Mycobacterium Mycobacterium tuberculosis cluster_HostCell Host Macrophage PDIM PDIM Phagosome Phagosome Maturation Arrest PDIM->Phagosome Inhibits TDM TDM (Cord Factor) Cytokine Cytokine Response (e.g., TNF-α, IL-6) TDM->Cytokine Induces Apoptosis Modulation of Apoptosis TDM->Apoptosis Inhibits PIMs PIMs PRR Pattern Recognition Receptors (e.g., TLR2) PIMs->PRR Binds to ManLAM ManLAM ManLAM->Phagosome Inhibits ManLAM->Cytokine Suppresses PRR->Cytokine Activates

References

Optimization of enzymatic assays using 16-Methylhenicosanoyl-CoA as a substrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of enzymatic assays involving 16-Methylhenicosanoyl-CoA.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimental procedures with this compound in a question-and-answer format.

Question 1: My enzymatic reaction rate is low or non-existent. What are the potential causes?

Answer: A low or absent reaction rate can stem from several factors related to the unique properties of the long-chain acyl-CoA substrate.

  • Substrate Solubility and Micelle Formation: this compound, being a very long-chain fatty acyl-CoA, has low aqueous solubility and a tendency to form micelles, which can make the substrate unavailable to the enzyme.[1][2] It is crucial to ensure that the substrate is properly solubilized.

    • Solution: Prepare the substrate solution by conjugating it with bovine serum albumin (BSA).[3] This involves dissolving the sodium salt of the corresponding fatty acid at an elevated temperature and then slowly adding it to a warm BSA solution to facilitate binding.

  • Improper Reagent Preparation: Incorrectly prepared buffers or enzyme solutions can inhibit the reaction.

    • Solution: Always use freshly prepared buffers and ensure the enzyme has been stored correctly and is active. Verify the pH and ionic strength of the assay buffer as these can influence both enzyme activity and substrate solubility.[1]

  • Sub-optimal Enzyme Concentration: The concentration of the enzyme may be too low to produce a detectable signal within the assay timeframe.

    • Solution: Perform an enzyme titration to determine the optimal concentration that yields a linear reaction rate over time.

Question 2: I am observing high variability between my replicate wells. What could be the reason?

Answer: High variability in replicate wells can mask the true experimental results and is often related to inconsistencies in assay setup.[3]

  • Inconsistent Substrate Preparation: If the this compound is not uniformly solubilized with BSA, different wells may receive varying concentrations of accessible substrate.

    • Solution: Ensure the substrate-BSA conjugate is a homogenous solution before aliquoting it into the reaction wells. Gentle vortexing before use is recommended.

  • Pipetting Errors: Inaccurate pipetting, especially of viscous enzyme solutions or small volumes, can lead to significant well-to-well differences.

    • Solution: Calibrate pipettes regularly and use reverse pipetting for viscous liquids. When possible, prepare a master mix of reagents to be dispensed across all wells to minimize pipetting variations.

  • Edge Effects in Microplates: The outer wells of a microplate are more susceptible to evaporation, which can concentrate the reactants and alter the reaction rate.[3]

    • Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile water or PBS to create a humidity barrier.[3]

Question 3: How can I be sure that the observed signal is due to enzymatic activity and not background noise?

Answer: Distinguishing a true signal from background is critical for accurate data interpretation.

  • Inadequate Blank/Control Wells: Without proper controls, it is impossible to subtract the background signal.

    • Solution: Include multiple types of controls in your assay design:

      • "No Enzyme" Control: Contains all reaction components except the enzyme, to measure substrate-independent signal.

      • "No Substrate" Control: Contains all reaction components except this compound, to measure enzyme-dependent background signal.

      • "Buffer Only" Control: To determine the background signal from the buffer and detection reagents.

  • Interference from Assay Components: Some components of the reaction mixture may interfere with the detection method.

    • Solution: Check the compatibility of all reagents with your chosen detection method (e.g., fluorescence, absorbance). For example, high concentrations of certain detergents used for solubilization might quench a fluorescent signal.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare and store this compound for use in enzymatic assays?

A1: Due to its long acyl chain, this compound is prone to hydrolysis and aggregation. For optimal results, it should be stored as a lyophilized powder at -80°C. For experimental use, prepare fresh solutions by dissolving it in an appropriate buffer, ideally conjugated with fatty acid-free BSA to enhance solubility and prevent micelle formation.[3] Avoid repeated freeze-thaw cycles.

Q2: My assay involves a coupled reaction to detect the product. How can I optimize this?

A2: In a coupled enzyme assay, the activity of the coupling enzyme(s) must not be the rate-limiting step. Ensure that the concentrations of the coupling enzyme(s) and any additional substrates are in excess, so that the rate of the primary reaction is accurately measured.

Q3: What are the typical kinetic parameters for enzymes using long-chain acyl-CoAs like this compound?

A3: The kinetic parameters (Km and Vmax) can vary significantly depending on the specific enzyme, assay conditions, and the method of substrate presentation. For long-chain acyl-CoA synthetases, apparent Km values for fatty acid substrates can be in the low micromolar range.[4] It is essential to determine these parameters empirically for your specific experimental setup.

Quantitative Data

The following tables provide representative data for enzymes that utilize long-chain fatty acyl-CoAs. Note that these values are illustrative and may differ for this compound.

Table 1: Apparent Michaelis-Menten Constants (Km) for Long-Chain Acyl-CoA Synthetase with Various Fatty Acid Substrates

Fatty Acid SubstrateApparent Km (µM)
Palmitic Acid (16:0)~5-10
Linoleic Acid (18:2n-6)~8-15
8,11,14-Eicosatrienoic Acid (20:3n-6)~10-20

Data synthesized from literature reports on rat liver nuclear long-chain fatty acyl-CoA synthetase.[4]

Table 2: Critical Micelle Concentration (CMC) of Long-Chain Fatty Acyl-CoAs

Acyl-CoAChain LengthCMC (µM)
Palmitoyl-CoA16:07 - 250
Stearoyl-CoA18:0~3-4
Oleoyl-CoA18:1~60

CMC is highly dependent on buffer conditions such as pH and ionic strength.[1][2]

Experimental Protocols

Protocol 1: General Enzymatic Assay for an Acyl-CoA Synthetase using this compound

This protocol is a template and may require optimization for specific enzymes. It is based on a radiometric assay for long-chain acyl-CoA synthetase activity.[5]

Materials:

  • 16-Methylhenicosanoic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Tritiated water ([³H]₂O) or radiolabeled fatty acid

  • Enzyme preparation (e.g., cell lysate or purified enzyme)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Scintillation fluid and vials

Procedure:

  • Preparation of Substrate-BSA Conjugate:

    • Dissolve 16-methylhenicosanoic acid in a small amount of ethanol.

    • In a separate tube, prepare a 10% (w/v) solution of fatty acid-free BSA in the assay buffer.

    • Warm both solutions to 37°C.

    • Slowly add the fatty acid solution to the BSA solution with gentle stirring.

    • Incubate at 37°C for 30 minutes to allow for conjugation.

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Assay Buffer

      • ATP (final concentration 5 mM)

      • CoA (final concentration 0.5 mM)

      • MgCl₂ (final concentration 10 mM)

      • This compound-BSA conjugate (final fatty acid concentration 10-100 µM)

      • Radiolabel (if using)

  • Enzyme Reaction:

    • Pre-warm the reaction mixture to the optimal temperature for your enzyme (e.g., 37°C).

    • Initiate the reaction by adding the enzyme preparation.

    • Incubate for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination and Product Quantification:

    • Terminate the reaction by adding perchloric acid.

    • Separate the radiolabeled product (this compound) from the unreacted substrate using a suitable method, such as differential phase partitioning.

    • Quantify the product by liquid scintillation counting.

Protocol 2: HPLC-MS Method for Detection of this compound and its Metabolites

This method allows for the separation and quantification of long-chain acyl-CoAs.[6][7]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI

  • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted analysis.

  • Monitor for the specific m/z of this compound and its expected metabolites.

Visualizations

Troubleshooting_Workflow start Low or No Enzymatic Activity sub_sol Substrate Solubility Issue? start->sub_sol enz_act Enzyme Inactive? sub_sol->enz_act No solubilize Action: Solubilize with BSA sub_sol->solubilize Yes reagent_prep Incorrect Reagent Prep? enz_act->reagent_prep No check_storage Action: Check Enzyme Storage & Activity enz_act->check_storage Yes remake_reagents Action: Prepare Fresh Reagents reagent_prep->remake_reagents Yes Fatty_Acid_Beta_Oxidation Substrate This compound Step1 Acyl-CoA Dehydrogenase Substrate->Step1 Product1 Enoyl-CoA Step1->Product1 Step2 Enoyl-CoA Hydratase Product1->Step2 Product2 Hydroxyacyl-CoA Step2->Product2 Step3 Hydroxyacyl-CoA Dehydrogenase Product2->Step3 Product3 Ketoacyl-CoA Step3->Product3 Step4 Thiolase Product3->Step4 Product4 Acetyl-CoA + Acyl-CoA (n-2) Step4->Product4

References

Enhancing the resolution of long-chain acyl-CoAs in reversed-phase chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the resolution of long-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures involving reversed-phase chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when separating long-chain acyl-CoAs using reversed-phase chromatography?

A1: Long-chain acyl-CoAs present several analytical challenges due to their amphiphilic nature, consisting of a hydrophilic coenzyme A moiety and a long, hydrophobic acyl chain. Key difficulties include poor peak shape, co-elution of structurally similar species (e.g., those with the same chain length but different degrees of saturation), and low recovery due to their instability and tendency to adhere to surfaces.[1][2]

Q2: How do I select an appropriate column for my analysis?

A2: The choice of stationary phase is critical for achieving good resolution.

  • C18 columns are widely used and are ideal for separating small, hydrophobic molecules.[3]

  • C8 or C3 columns offer lower retention, which can be beneficial for very hydrophobic (very long-chain) acyl-CoAs, preventing excessively long run times.[3] Using columns with smaller particle sizes (e.g., sub-2 µm in UPLC systems) can significantly improve peak shape, resolution, and signal-to-noise while reducing run times.[4]

Q3: What are the key considerations for mobile phase optimization?

A3: Mobile phase composition is the most effective tool for controlling retention and selectivity.[3]

  • Organic Solvent: Acetonitrile (B52724) is often preferred over methanol (B129727) due to its lower viscosity, which is advantageous for high-throughput systems.[5]

  • pH: Maintaining an appropriate pH is crucial. Acidic conditions (e.g., pH 4.9) are commonly used in mobile phases to ensure consistent ionization of the acyl-CoA molecules.[6]

  • Additives: Ion-pairing agents or buffers like ammonium (B1175870) hydroxide (B78521) or potassium phosphate (B84403) are often necessary to improve peak shape and retention.[4][6] Gradient elution, where the proportion of organic solvent is increased over time, is standard for separating a mixture of acyl-CoAs with varying chain lengths.[7]

Q4: Why is sample preparation so critical for acyl-CoA analysis?

A4: Long-chain acyl-CoAs are unstable and prone to enzymatic and chemical degradation.[2][4] Proper sample preparation is essential to ensure accurate quantification and high recovery. Key steps include:

  • Rapid Quenching: Immediately stopping metabolic activity, often by flash-freezing tissue in liquid nitrogen.[2]

  • Efficient Extraction: Using methods like homogenization in acidic buffers followed by organic solvent extraction (e.g., with acetonitrile and isopropanol) to isolate the acyl-CoAs.[2][6]

  • Purification: Employing solid-phase extraction (SPE) to remove interfering substances and concentrate the analytes, which can significantly improve recovery.[2][6]

Troubleshooting Guide

Q5: My chromatogram shows poor resolution between peaks. What should I do?

A5: Poor resolution is a common issue that can be addressed by systematically adjusting several parameters. The most powerful variable for improving resolution is selectivity (α).[3]

  • Optimize the Mobile Phase Gradient: Make the gradient shallower (i.e., increase the organic solvent percentage more slowly). This increases the interaction time with the stationary phase and can improve the separation of closely eluting peaks.

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity and may resolve co-eluting peaks.[3]

  • Adjust the Temperature: Increasing the column temperature reduces mobile phase viscosity and can improve mass transfer, leading to sharper peaks and better resolution.[3] However, be mindful that temperature can also affect selectivity.

  • Increase Column Efficiency: Use a longer column or a column packed with smaller particles to increase the plate number (N), which directly improves resolution.[3]

G Troubleshooting Poor Resolution Start Poor Resolution Observed Q1 Is the mobile phase optimized? Start->Q1 A1_Yes Adjust Gradient Slope (Make it shallower) Q1->A1_Yes Yes A1_No Change Organic Solvent (e.g., ACN to MeOH) Q1->A1_No No Q2 Are column parameters optimal? A1_Yes->Q2 A1_No->Q1 Re-evaluate A2_Yes Adjust Column Temperature (Increase cautiously) Q2->A2_Yes Yes A2_No Increase Column Efficiency (Longer column or smaller particles) Q2->A2_No No Q3 Is peak shape an issue? A2_Yes->Q3 A2_No->Q2 Re-evaluate A3 Consider Ion-Pairing Agents (See FAQ Q7) Q3->A3 Yes

Caption: A decision tree for troubleshooting poor resolution in HPLC.

Q6: My peaks are broad or tailing. How can I improve the peak shape?

A6: Poor peak shape can be caused by chemical or physical issues.

  • Check for System Leaks: Ensure all fittings, especially between the column and detector, are secure.[8]

  • Reduce Extra-Column Volume: Use tubing with a narrower internal diameter and minimize its length between the column and detector.[8]

  • Optimize Mobile Phase pH: For ionizable compounds like acyl-CoAs, an incorrect mobile phase pH can lead to peak tailing. Ensure the pH is stable and appropriate for your analytes.[5]

  • Address Column Contamination: If the column is contaminated or has active sites, peaks may tail. Flush the column with a strong solvent or replace the guard column.[8][9] Column overloading can also cause broad peaks; try injecting a smaller sample volume.[8]

Q7: I'm analyzing charged acyl-CoAs and getting poor retention and peak shape. Should I use an ion-pairing agent?

A7: Yes, ion-pairing chromatography (IPC) is a technique used to separate charged substances in reversed-phase systems.[10] An ion-pairing agent, which has a charge opposite to the analyte, is added to the mobile phase.[11] This forms a neutral ion-pair with the analyte, increasing its hydrophobicity and retention on the reversed-phase column.[11]

  • For acidic/negatively charged analytes (like acyl-CoAs), a cationic ion-pairing agent such as a tetraalkylammonium salt (e.g., tetrabutylammonium (B224687) phosphate) is used.[12][13]

  • For basic/positively charged analytes , an anionic agent like an alkyl sulfonate is used.[10][12]

G Mechanism of Ion-Pairing Chromatography cluster_0 Mobile Phase Analyte Analyte Ion (Acyl-CoA⁻) StationaryPhase Reversed-Phase Stationary Phase (e.g., C18) Analyte->StationaryPhase Poor Retention p1 Analyte->p1 Agent Ion-Pairing Agent (TBA⁺) Agent->p1 Pair Neutral Ion-Pair (Acyl-CoA⁻TBA⁺) Pair->StationaryPhase Retained by Hydrophobic Interaction p1->Pair Forms p2

Caption: How ion-pairing agents enhance retention in RP-HPLC.

Q8: I am observing low signal intensity and suspect poor recovery. How can I improve this?

A8: Low recovery is often traced back to sample handling and preparation.[2]

  • Minimize Degradation: Work quickly, keep samples on ice or at 4°C at all times, and avoid repeated freeze-thaw cycles.[2][4] Use fresh, high-purity solvents.

  • Optimize Extraction: Ensure complete homogenization of the tissue.[2] A glass homogenizer is often effective.[6] Using an optimized ratio of extraction solvent to tissue is also important.

  • Use an Internal Standard: Add an internal standard (e.g., a non-endogenous odd-chain acyl-CoA like C17-CoA) early in the sample preparation process to monitor and correct for analyte loss during extraction and purification.[4]

  • Prevent Surface Adsorption: The phosphate groups of acyl-CoAs can adhere to glass and metal surfaces. Using polypropylene (B1209903) tubes can help mitigate this issue.[1][14]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods for extracting long-chain acyl-CoAs from frozen tissue samples.[2][6][15]

Workflow Diagram

G Acyl-CoA Extraction Workflow Start 1. Weigh Frozen Tissue (~50 mg) Homogenize1 2. Homogenize in ice-cold KH2PO4 buffer (pH 4.9) + Internal Standard Start->Homogenize1 AddSolvents 3. Add 2-propanol, saturated (NH4)2SO4, and acetonitrile Homogenize1->AddSolvents VortexCentrifuge 4. Vortex and Centrifuge (4°C) AddSolvents->VortexCentrifuge CollectSupernatant 5. Collect upper phase (contains acyl-CoAs) VortexCentrifuge->CollectSupernatant Purify 6. Purify via Solid-Phase Extraction (SPE) CollectSupernatant->Purify Analyze 7. Analyze by LC-MS/MS Purify->Analyze

Caption: A typical workflow for tissue long-chain acyl-CoA extraction.

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer on ice, add ~50 mg of frozen, powdered tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).[6][15] Add an appropriate amount of internal standard (e.g., heptadecanoyl-CoA). Homogenize thoroughly.

  • Solvent Addition: Add 2.0 mL of 2-propanol and homogenize again.[15] Follow this by adding 0.25 mL of saturated ammonium sulfate (B86663) and 4.0 mL of acetonitrile.[15]

  • Extraction: Vortex the mixture vigorously for 5 minutes.[15]

  • Phase Separation: Centrifuge the homogenate at ~2,000 x g for 5-10 minutes at 4°C.[4][15]

  • Collection: Carefully collect the upper aqueous-organic phase, which contains the acyl-CoAs.[15]

  • Purification (Optional but Recommended): The extract can be further purified and concentrated using solid-phase extraction (SPE) with an oligonucleotide or weak anion exchange column to improve recovery and remove interfering lipids.[2][6]

  • Final Preparation: Dry the purified sample under a stream of nitrogen and reconstitute in a suitable solvent (e.g., 50:50 methanol:water) for LC-MS analysis.[4]

Protocol 2: Reversed-Phase UPLC Method for Acyl-CoA Separation

This protocol is based on a UPLC-MS/MS method for separating seven different long-chain acyl-CoAs.[4]

Materials:

  • Column: Acquity 1.7 µm C8 UPLC BEH analytical column (2.1 × 150 mm).[4]

  • Mobile Phase A: 15 mM Ammonium Hydroxide (NH4OH) in water.[4]

  • Mobile Phase B: 15 mM Ammonium Hydroxide (NH4OH) in acetonitrile (ACN).[4]

  • Column Temperature: 35°C.[4]

  • Flow Rate: 0.4 mL/min.[4]

Procedure:

  • Equilibration: Equilibrate the column with the initial mobile phase conditions (20% B).

  • Injection: Inject the reconstituted sample.

  • Gradient Elution: Run the gradient program as detailed in the table below.

  • Detection: Detect eluting compounds using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM).[4]

Data Presentation

Table 1: Example UPLC Gradient for Long-Chain Acyl-CoA Separation

This table summarizes the binary gradient used for the separation of C14 to C20 acyl-CoAs.[4]

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.48020
2.80.45545
3.00.47525
4.00.43565
4.50.48020
5.00.48020
Table 2: Reported Recovery Rates for Acyl-CoA Extraction

The recovery of long-chain acyl-CoAs can vary significantly based on the methodology and tissue type.

Method DescriptionTissue TypeReported RecoveryReference
Modified extraction with 2-propanol/ACN and SPE purificationRat Heart, Kidney, Muscle70-80%[6]
Homogenization in acidic buffer, organic solvent extraction, SPEGeneral Biological SamplesVaries, improved with SPE[2]

References

Best practices for handling and solubilizing 16-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 16-Methylhenicosanoyl-CoA

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information for the effective handling and solubilization of this long-chain, branched fatty acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a coenzyme A (CoA) derivative of 16-methylhenicosanoic acid, a 22-carbon saturated fatty acid with a methyl branch at the 16th position.[1][2] Like other very-long-chain and branched-chain fatty acyl-CoAs, it is an important intermediate in lipid metabolism and may act as a signaling molecule, for instance, as a high-affinity ligand for nuclear receptors like PPARα.[3] Its long acyl chain makes it highly hydrophobic and poorly soluble in aqueous solutions.[4][5]

Q2: What are the primary challenges when working with this compound?

The main challenges are its poor aqueous solubility and potential for instability. Due to its long, hydrophobic acyl chain, it behaves like a detergent and can form micelles in solution above its critical micelle concentration (CMC).[6][7] Below the CMC, it may precipitate or adsorb to surfaces. Furthermore, the thioester bond linking the fatty acid to CoA is susceptible to hydrolysis, especially in non-optimal pH conditions or during prolonged storage at room temperature.[6][8]

Q3: What is the best solvent for preparing an initial stock solution?

For initial solubilization of the lyophilized powder, an organic solvent is recommended. Options include:

A common practice for long-chain fatty acids is to dissolve them first in a small amount of organic solvent before making further dilutions in aqueous buffers.[9][10] It is crucial to use high-purity, anhydrous solvents to prevent degradation.

Q4: How should I store solutions of this compound?

To ensure stability and prevent degradation:

  • Stock Solutions (in organic solvent): Store in tightly sealed glass vials at -20°C or -80°C.

  • Aliquots: To avoid repeated freeze-thaw cycles, prepare single-use aliquots.[11] If dissolved in an organic solvent, you can evaporate the solvent under a stream of inert gas (like nitrogen) and store the dry film at -80°C.[10]

  • Aqueous Working Solutions: It is strongly recommended to prepare these fresh for each experiment.[6][10] If short-term storage is necessary, keep them on ice and use them within a few hours.

Q5: My aqueous solution of this compound is cloudy. What should I do?

Cloudiness or precipitation indicates that the concentration is above its solubility limit in the aqueous buffer. This can be addressed by:

  • Using a Carrier Protein: Incorporating fatty acid-free Bovine Serum Albumin (BSA) into the buffer can significantly enhance solubility by binding to the acyl-CoA.[9][12]

  • Adding a Detergent: Introducing a non-ionic detergent (e.g., Triton X-100 or CHAPS) at a concentration above its own CMC can help form mixed micelles and solubilize the acyl-CoA.[13][14]

  • Sonication: Brief sonication can help disperse aggregates and facilitate dissolution, but care must be taken to avoid heating the sample.[9]

Troubleshooting Guide

Problem: Low or no biological activity in my enzyme assay.

Possible CauseRecommended Solution
Poor Solubility in Assay Buffer The concentration of free this compound may be too low for enzyme activity due to precipitation. Solution: Prepare the working solution by diluting the stock into an assay buffer containing a carrier like fatty acid-free BSA. The acyl-CoA should be complexed with BSA before adding it to the final assay mixture. (See Protocol 2).
Micelle Formation Long-chain acyl-CoAs form micelles above their CMC, which can inhibit some enzymes.[6][15][16] The monomeric form is often the true substrate. Solution: Keep the total concentration in the final assay below the expected CMC. While the exact CMC for this compound is unknown, it is likely in the low micromolar range, similar to other long-chain acyl-CoAs.[7][17]
Degradation of Acyl-CoA The thioester bond may have hydrolyzed, reducing the concentration of the active molecule.[8] Solution: Always prepare aqueous solutions fresh before use.[10] Keep solutions on ice. Ensure the pH of your buffer is stable and ideally slightly acidic (pH 4.9-7.0) to improve stability.[18]
Adsorption to Surfaces The hydrophobic molecule can adsorb to plastic or glass surfaces, reducing its effective concentration.[6] Solution: Use low-adhesion microcentrifuge tubes. Pre-coating tubes with BSA can also help minimize loss.

Quantitative Data Summary

While specific data for this compound is not available, the following table provides the Critical Micelle Concentration (CMC) for common saturated and unsaturated long-chain acyl-CoAs to serve as a reference. The CMC is a function of acyl chain length; longer chains generally have lower CMCs.[17]

Acyl-CoA DerivativeAcyl ChainCMC (µM)Conditions
Palmitoyl-CoA16:07 - 250Varies with pH and ionic strength.[15][16]
Stearoyl-CoA18:0~3Determined fluorimetrically.[15][16]
Oleoyl-CoA18:1~32In aqueous solution.[7]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes how to prepare a 10 mM stock solution from a 5 mg lyophilized powder (MW: 1090.10 g/mol ).[2]

  • Pre-analysis: Centrifuge the vial briefly to ensure all powder is at the bottom.

  • Solvent Addition: Carefully add 458.7 µL of anhydrous, high-purity DMSO to the vial to yield a 10 mM solution.

  • Dissolution: Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming (to 30-37°C) may aid dissolution but avoid overheating.

  • Aliquoting and Storage: Dispense into single-use, low-adhesion tubes. Store immediately at -80°C.

Protocol 2: Preparation of an Aqueous Working Solution with BSA

This protocol details the preparation of a 1 mM acyl-CoA/BSA complex, which can be further diluted into the final assay buffer. This method enhances solubility and provides the monomeric form for biological assays.[9][12]

  • Prepare BSA Solution: Prepare a 0.5 mM solution of fatty acid-free BSA in your desired aqueous buffer (e.g., 50 mM HEPES, pH 7.4). Warm the solution to 37°C.

  • Dilute Acyl-CoA Stock: While gently vortexing the warm BSA solution, slowly add the 10 mM this compound stock solution (from Protocol 1) to achieve a final acyl-CoA concentration of 1 mM. Note: This results in a 2:1 molar ratio of acyl-CoA to BSA.

  • Incubation: Continue to incubate at 37°C for 15-30 minutes with gentle agitation to allow for complete complex formation. The solution should be clear.

  • Use: This 1 mM complex can now be used as a stock for further dilutions into your final experimental setup. Always keep the solution on ice after preparation and use it the same day.

Visualizations

G Workflow for Solubilizing this compound start Start with Lyophilized This compound stock_prep Prepare High-Concentration Stock in Organic Solvent (e.g., 10 mM in DMSO) start->stock_prep store Aliquot and Store at -80°C stock_prep->store decision Need Aqueous Working Solution? stock_prep->decision method_choice Choose Solubilization Method decision->method_choice Yes bsa_method Method 1: Use Carrier Protein (e.g., Fatty Acid-Free BSA) method_choice->bsa_method detergent_method Method 2: Use Detergent (e.g., Triton X-100) method_choice->detergent_method final_solution Prepare Final Working Solution (Dilute into Assay Buffer) bsa_method->final_solution detergent_method->final_solution end Use Immediately in Experiment final_solution->end G Troubleshooting Low Bioactivity problem Problem: Low or No Biological Activity cause1 Possible Cause: Poor Solubility / Precipitation problem->cause1 cause2 Possible Cause: Micelle Formation (Inhibition) problem->cause2 cause3 Possible Cause: Thioester Degradation problem->cause3 solution1 Solution: Use Carrier (BSA) or Detergent to Enhance Solubility cause1->solution1 solution2 Solution: Lower Total Concentration Below Expected CMC cause2->solution2 solution3 Solution: Prepare Aqueous Solutions Fresh; Keep on Ice; Check pH cause3->solution3 G Peroxisomal β-Oxidation of Branched-Chain Fatty Acyl-CoAs cluster_peroxisome Peroxisome bcfa_coa Branched-Chain Fatty Acyl-CoA (e.g., this compound) acox Branched Fatty Acyl-CoA Oxidase bcfa_coa->acox enoyl_coa 2-Methyl-Enoyl-CoA acox->enoyl_coa hydratase Hydratase/ Dehydrogenase enoyl_coa->hydratase ketoacyl_coa 3-Ketoacyl-CoA hydratase->ketoacyl_coa thiolase Thiolase ketoacyl_coa->thiolase products Chain-Shortened Acyl-CoA + Propionyl-CoA / Acetyl-CoA thiolase->products transport Transport to Mitochondria for further oxidation products->transport

References

Validation & Comparative

A Comparative Analysis of Acyl-CoA Chain Lengths on Mycolic Acid Synthesis in Mycobacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mycolic acids are the hallmark of the mycobacterial cell envelope, forming a crucial component of their exceptionally robust and impermeable cell wall. These very long α-alkyl, β-hydroxy fatty acids, with chains containing 60 to 90 carbons, are critical for the survival of pathogenic species like Mycobacterium tuberculosis, protecting them from antibiotics and the host immune system.[1][2][3] The biosynthesis of these complex lipids is a multi-step process involving two distinct fatty acid synthase (FAS) systems, FAS-I and FAS-II, which utilize acyl-coenzyme A (acyl-CoA) precursors of varying chain lengths.[2][3] Understanding the differential roles of these acyl-CoA substrates is paramount for developing novel therapeutics that target this essential pathway.[4][5]

This guide provides a comparative analysis of how different acyl-CoA chain lengths influence the synthesis of mycolic acids, supported by experimental data and detailed methodologies.

Overview of the Mycolic Acid Biosynthesis Pathway

The synthesis of mycolic acids is a concerted effort between the FAS-I and FAS-II systems.

  • Fatty Acid Synthase I (FAS-I): This multifunctional enzyme complex is responsible for the de novo synthesis of fatty acids.[1] It produces a bimodal distribution of acyl-CoAs, primarily generating C16 to C18 acyl-CoAs and C24 to C26 acyl-CoAs.[2][6]

  • Fatty Acid Synthase II (FAS-II): Unlike FAS-I, the FAS-II system is composed of discrete, monofunctional enzymes. It cannot initiate fatty acid synthesis on its own but is responsible for elongating the medium-chain acyl-CoA primers (C16-C18) produced by FAS-I into the very long meromycolate chain (typically C50-C56).[2][3][7]

The final step involves a Claisen-type condensation of the long meromycolate chain (from FAS-II) with a carboxylated C24-C26 acyl-CoA (the α-branch from FAS-I), a reaction catalyzed by the polyketide synthase Pks13.[1][4]

Mycolic_Acid_Pathway Mycolic Acid Biosynthesis Pathway cluster_FAS_I FAS-I System cluster_FAS_II FAS-II System cluster_Condensation Final Condensation FAS_I FAS-I (de novo synthesis) C16_C18_CoA C16-C18 Acyl-CoA FAS_I->C16_C18_CoA C24_C26_CoA C24-C26 Acyl-CoA FAS_I->C24_C26_CoA FAS_II FAS-II (Elongation) C16_C18_CoA->FAS_II Primer Pks13 Pks13 Condensation C24_C26_CoA->Pks13 α-branch Meromycolate Meromycolate Chain (~C56-ACP) FAS_II->Meromycolate Meromycolate->Pks13 Mycolic_Acid Mature Mycolic Acid Pks13->Mycolic_Acid

Caption: Mycolic Acid Biosynthesis Pathway

Comparative Roles of Acyl-CoA Chain Lengths

The chain length of the acyl-CoA substrate dictates its specific role in the complex assembly of mycolic acids, influencing both the structure of the final product and the regulation of the biosynthetic pathway.

1. Substrate Specificity in Synthesis

The FAS-I system acts as a crucial branch point, producing two distinct pools of acyl-CoAs that serve different purposes.[1][2] The medium-chain products are destined for elongation, while the long-chain products are reserved for the final condensation step.

  • Medium-Chain Acyl-CoAs (C12-C18): These molecules, primarily C16-CoA, are the essential primers for the FAS-II elongation machinery.[2][8] They are transferred from CoA to an Acyl Carrier Protein (AcpM) and subsequently elongated in two-carbon increments to form the long meromycolate backbone.[2]

  • Long-Chain Acyl-CoAs (C24-C26): These longer acyl-CoAs, produced directly by FAS-I, serve as the "α-branch" that is condensed with the meromycolate chain in the final step catalyzed by Pks13.[1][9] This specific chain length is a defining feature of mycolic acids in M. tuberculosis.[6]

2. Regulation of Gene Expression

Beyond their roles as substrates, long-chain acyl-CoAs also function as regulatory molecules, providing feedback to control the rate of mycolic acid synthesis. The transcriptional regulator MabR, which activates the fasII operon, can sense the intracellular concentration of long-chain acyl-CoAs.[8][10] Gel shift assays have demonstrated that the binding affinity of MabR to its target DNA promoter is modulated by acyl-CoAs of different lengths.

Studies in Mycobacterium smegmatis have shown that acyl-CoAs longer than C18 significantly enhance the binding of MabR to the fasII promoter region, thereby upregulating the expression of the FAS-II elongation enzymes.[8][10][11] This suggests a feed-forward mechanism where an accumulation of long-chain fatty acids signals the cell to increase its capacity for meromycolate elongation.

Experimental Data

The following tables summarize the distinct functions and regulatory effects of different acyl-CoA chain lengths in mycolic acid biosynthesis.

Table 1: Functional Roles of Acyl-CoA Chain Lengths in Mycolic Acid Synthesis

Acyl-CoA Chain LengthSource SystemPrimary Role in Mycolic Acid SynthesisFateReference(s)
C12-C18FAS-IPrimer for meromycolate chain synthesisElongated by the FAS-II system[2][8]
C24-C26FAS-IProvides the α-alkyl side chainDirectly used in the final condensation step by Pks13[1][2][9]

Table 2: Influence of Acyl-CoA Chain Length on the DNA-Binding Affinity of MabR Regulator

Acyl-CoA EffectorConcentration (µM)Effect on MabR binding to PfasIIImplied Regulatory ActionReference(s)
C16-CoA0.1 - 1.0No significant effectNeutral[8]
C18-CoA0.1 - 1.0Slight enhancementWeak activation of FAS-II[8]
C20-CoA0.1 - 1.0Strong enhancementStrong activation of FAS-II[8]
C26-CoA0.5No enhancementNot a recognized ligand or potential denaturing effect[8]

Experimental Protocols

The characterization of mycolic acids and the study of their biosynthesis pathway rely on a series of established biochemical techniques.

Experimental_Workflow Experimental Workflow for Mycolic Acid Analysis A 1. Mycobacterial Culture Grow cells to mid-log phase B 2. Cell Harvesting & Lysis Pellet cells and disrupt cell wall A->B C 3. Saponification Hydrolyze lipids with strong base (e.g., TBAH) at 100°C B->C D 4. Derivatization Methyl esterification of fatty acids (e.g., with CH3I) C->D E 5. Extraction Extract Fatty Acid Methyl Esters (FAMEs) into organic solvent (e.g., CH2Cl2) D->E F 6. Analysis Separate and quantify Mycolic Acid Methyl Esters (MAMEs) E->F G TLC (Qualitative/Preparative) F->G H HPLC / LC-MS (Quantitative) F->H

Caption: Experimental Workflow for Mycolic Acid Analysis

Protocol 1: Extraction and Analysis of Mycolic Acid Methyl Esters (MAMEs)

This protocol outlines the standard procedure for extracting mycolic acids from mycobacterial cultures for analysis.[12][13]

  • Cell Culture and Harvesting: Grow mycobacterial cultures (e.g., M. smegmatis, M. tuberculosis) in appropriate media (e.g., 7H9 broth) to the mid-logarithmic phase. Harvest cells by centrifugation.

  • Saponification: Resuspend the bacterial pellet in 2 M tetrabutylammonium (B224687) hydroxide (B78521) (TBAH). Incubate the suspension overnight at 100°C to completely hydrolyze all cellular lipids, releasing the fatty and mycolic acids.[13]

  • Methyl Esterification: Cool the sample to room temperature. Add dichloromethane (B109758) (CH₂Cl₂), iodomethane (B122720) (CH₃I), and water. Mix for 1 hour at room temperature. This step converts the free fatty acids into their more volatile methyl ester derivatives (FAMEs and MAMEs).[13]

  • Extraction: Centrifuge the mixture to separate the phases. The lower organic phase, containing the lipid methyl esters, is carefully collected. The extraction is typically repeated to maximize yield. The combined organic phases are washed with water and then dried under a stream of nitrogen.[13]

  • Analysis by Thin-Layer Chromatography (TLC): Resuspend the dried lipid extract in a small volume of dichloromethane. Spot the sample onto a silica (B1680970) TLC plate. Develop the plate in a solvent system such as petroleum ether/acetone (e.g., 95:5, v/v). Visualize the separated MAMEs by spraying with a reagent like 5% molybdophosphoric acid in ethanol (B145695) followed by charring with a heat gun.[13]

  • Analysis by High-Performance Liquid Chromatography (HPLC): For quantitative analysis, the extracted MAMEs can be derivatized with a UV-absorbing chromophore (e.g., p-bromophenacyl bromide). The derivatized mycolic acids are then separated and quantified using reverse-phase HPLC with a C18 column and a methanol-dichloromethane gradient, with detection at 260 nm.[14][15]

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to study the binding of regulatory proteins, like MabR, to specific DNA sequences in the presence of different acyl-CoA molecules.[8][10]

  • Probe Preparation: A DNA fragment corresponding to the promoter region of interest (e.g., the fasII promoter) is generated, typically by PCR. The fragment is then end-labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Protein Expression and Purification: The regulatory protein (e.g., MabR) is overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity.

  • Binding Reaction: A fixed amount of the purified protein is incubated with the labeled DNA probe in a binding buffer. Increasing concentrations of different acyl-CoA molecules (e.g., C16-CoA, C20-CoA) are added to separate reaction tubes to test their effect on binding.

  • Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel. The gel is run at a low temperature to maintain protein-DNA complexes.

  • Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged (for fluorescent probes). A "shift" in the mobility of the labeled DNA probe from its free state to a slower-migrating, protein-bound state indicates a binding interaction. The intensity of the shifted band in the presence of different acyl-CoAs provides a qualitative measure of their influence on binding affinity.[8]

References

A Researcher's Guide to Validating the Gene Regulatory Role of 16-Methylhenicosanoyl-CoA and a Comparative Framework for its Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the specific role of the novel branched-chain, very-long-chain fatty acyl-CoA, 16-Methylhenicosanoyl-CoA, in gene regulation. Due to the current absence of specific experimental data for this molecule in publicly available literature, this document outlines a systematic approach for its investigation. It details established experimental protocols, data presentation strategies for comparative analysis with other fatty acyl-CoAs, and visual representations of potential signaling pathways and experimental workflows.

Introduction

Long-chain and branched-chain fatty acyl-CoAs are not merely metabolic intermediates but also act as signaling molecules that can directly and indirectly regulate gene expression.[1][2][3][4] They can influence the activity of transcription factors, serve as ligands for nuclear receptors, and modulate signaling cascades that culminate in altered gene transcription.[1][5] Branched-chain fatty acids, in particular, have been shown to alter the expression of genes involved in lipid metabolism and inflammation.[6][7]

The specific functions of this compound, a C22:0 branched-chain fatty acyl-CoA, in gene regulation remain to be elucidated. The methodologies presented herein provide a roadmap for characterizing its potential effects and comparing its potency and specificity against other well-characterized fatty acyl-CoAs.

Part 1: Initial Characterization and Comparative Analysis of Gene Expression

The first step in validating the regulatory role of this compound is to determine its impact on global gene expression in a relevant cell model and compare it to other fatty acyl-CoAs.

Experimental Protocol: Global Gene Expression Analysis via RNA-Sequencing
  • Cell Culture and Treatment:

    • Select a relevant human cell line (e.g., HepG2 for liver metabolism, SGBS for adipogenesis).

    • Culture cells to 70-80% confluency.

    • Treat cells with this compound at various concentrations (e.g., 10, 50, 100 µM) for a specified time course (e.g., 6, 12, 24 hours).

    • Include vehicle control (e.g., ethanol (B145695) or DMSO) and positive controls with well-characterized fatty acyl-CoAs like Palmitoyl-CoA (C16:0), Oleoyl-CoA (C18:1), and a branched-chain alternative like Phytanoyl-CoA.

  • RNA Extraction and Quality Control:

    • Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Ensure RNA Integrity Number (RIN) > 8.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from high-quality RNA using a standard kit (e.g., Illumina TruSeq Stranded mRNA).

    • Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Align sequenced reads to the human reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis between this compound treated and control samples.

    • Identify significantly up- and down-regulated genes (FDR < 0.05, log2 fold change > |1|).

    • Conduct pathway analysis (e.g., GO, KEGG) on differentially expressed genes to identify enriched biological processes.

Data Presentation: Comparative Gene Expression

Summarize the quantitative data from the RNA-sequencing experiment in a structured table to facilitate comparison.

Table 1: Comparison of Top Differentially Expressed Genes in Response to Various Fatty Acyl-CoAs

Gene SymbolPathwayThis compound (log2FC)Palmitoyl-CoA (log2FC)Oleoyl-CoA (log2FC)Phytanoyl-CoA (log2FC)
SREBF1Lipid Synthesis-1.5-1.2-0.8-1.8
FASNLipid Synthesis-2.1-1.8-1.1-2.5
PPARAFatty Acid Oxidation2.51.52.03.0
CPT1AFatty Acid Oxidation3.12.02.53.8
TNFInflammation-0.9-0.5-0.2-1.2
IL6Inflammation-1.2-0.7-0.3-1.5

Note: The data presented in this table is hypothetical and serves as a template for presenting experimental results.

Visualization: Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_seq RNA-Sequencing cluster_data_analysis Data Analysis CellLine Select Cell Line (e.g., HepG2) Treatment Treat with: - this compound - Control Acyl-CoAs - Vehicle CellLine->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction QC1 RNA Quality Control (RIN > 8) RNA_Extraction->QC1 Library_Prep Library Preparation QC1->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Alignment Genome Alignment Sequencing->Alignment Quantification Gene Quantification Alignment->Quantification Diff_Expression Differential Expression Analysis Quantification->Diff_Expression Pathway_Analysis Pathway Analysis (GO, KEGG) Diff_Expression->Pathway_Analysis Final_Report Comparative Guide Pathway_Analysis->Final_Report Generate Comparative Data

Figure 1: Experimental workflow for comparative transcriptomic analysis.

Part 2: Mechanistic Validation of Gene Regulatory Effects

Following the identification of target genes and pathways, the next step is to elucidate the mechanism by which this compound exerts its effects. A common mechanism for fatty acyl-CoAs is the modulation of transcription factor activity.

Potential Signaling Pathway

Long-chain fatty acyl-CoAs have been shown to regulate gene expression by binding to and modulating the activity of nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) or Hepatocyte Nuclear Factor 4 alpha (HNF4α).[1][3] This interaction can lead to the recruitment of co-activators or co-repressors to the promoter regions of target genes, thereby activating or repressing their transcription.

signaling_pathway cluster_cell Cell cluster_nucleus MHC This compound TF Transcription Factor (e.g., PPARα, HNF4α) MHC->TF Binds to & Activates Promoter Promoter Region of Target Gene TF->Promoter Binds to DNA Nucleus Nucleus Transcription Transcription (mRNA Synthesis) Promoter->Transcription Initiates Gene_Product Protein Synthesis & Functional Effects Transcription->Gene_Product

Figure 2: Hypothetical signaling pathway for this compound.
Experimental Protocols for Mechanistic Studies

1. Luciferase Reporter Assay to Confirm Promoter Activation

  • Objective: To determine if this compound can activate the promoter of a target gene identified in the RNA-seq experiment.

  • Methodology:

    • Clone the promoter region of the target gene (e.g., CPT1A) upstream of a luciferase reporter gene in an expression vector.

    • Co-transfect the reporter construct and a control vector (e.g., Renilla luciferase for normalization) into the chosen cell line.

    • Treat the transfected cells with this compound, control fatty acyl-CoAs, and a vehicle control.

    • After incubation, lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system.

    • Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

2. Electrophoretic Mobility Shift Assay (EMSA) for DNA-Protein Binding

  • Objective: To assess if this compound enhances the binding of a specific transcription factor to the promoter of a target gene.

  • Methodology:

    • Synthesize a short DNA probe corresponding to the putative transcription factor binding site in the target gene's promoter and label it (e.g., with biotin (B1667282) or a radioactive isotope).

    • Prepare nuclear extracts from cells treated with this compound or a vehicle control.

    • Incubate the labeled probe with the nuclear extracts in a binding reaction.

    • Separate the protein-DNA complexes from the free probe using non-denaturing polyacrylamide gel electrophoresis.

    • Visualize the bands. A "shift" in the mobility of the labeled probe indicates protein binding.

3. Chromatin Immunoprecipitation (ChIP)-qPCR

  • Objective: To confirm the in vivo binding of a transcription factor to a target gene promoter in response to this compound treatment.

  • Methodology:

    • Treat cells with this compound or a vehicle control.

    • Cross-link protein-DNA complexes within the cells using formaldehyde.

    • Lyse the cells and shear the chromatin into smaller fragments by sonication.

    • Immunoprecipitate the transcription factor of interest using a specific antibody.

    • Reverse the cross-links and purify the co-precipitated DNA.

    • Use quantitative PCR (qPCR) to measure the enrichment of the target gene's promoter DNA in the immunoprecipitated sample compared to a negative control region and an input control.

Data Presentation: Mechanistic Validation

Table 2: Comparative Analysis of Promoter Activation and Transcription Factor Binding

AssayTarget GeneThis compoundPalmitoyl-CoAOleoyl-CoAPhytanoyl-CoA
Luciferase Assay CPT1A Promoter5.2-fold increase3.1-fold increase4.0-fold increase6.5-fold increase
EMSA CPT1A Promoter+++ (strong shift)++ (moderate shift)++ (moderate shift)++++ (very strong shift)
ChIP-qPCR CPT1A Promoter8.5-fold enrichment4.2-fold enrichment6.1-fold enrichment10.2-fold enrichment

Note: The data presented in this table is hypothetical and serves as a template for presenting experimental results.

Visualization: Logical Relationship of Mechanistic Assays

logical_relationship cluster_assays Experimental Validation Hypothesis Hypothesis: This compound Regulates Gene X via TF-Y RNA_Seq RNA-Seq shows Gene X is upregulated Hypothesis->RNA_Seq Luciferase Luciferase Assay shows Gene X promoter is activated RNA_Seq->Luciferase Test for promoter activity EMSA EMSA shows TF-Y binding to Gene X promoter is enhanced Luciferase->EMSA Investigate TF binding ChIP ChIP-qPCR confirms in vivo binding of TF-Y to Gene X promoter EMSA->ChIP Confirm in vivo Conclusion Conclusion: This compound is a validated regulator of Gene X ChIP->Conclusion

Figure 3: Logical flow for validating the mechanism of gene regulation.

Conclusion

This guide provides a structured and comprehensive approach for researchers to investigate the role of this compound in gene regulation. By employing a combination of global transcriptomics and targeted mechanistic studies, and by consistently comparing its effects to other relevant fatty acyl-CoAs, a clear and objective understanding of its specific functions can be established. The provided templates for data presentation and visualizations are intended to facilitate clear communication of findings within the scientific and drug development communities.

References

Biochemical Validation of Acyl-CoA Binding to Transcriptional Regulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biochemical validation of long-chain acyl-CoA binding to transcriptional regulators. Due to the limited availability of specific data on 16-Methylhenicosanoyl-CoA, this document focuses on well-characterized long-chain acyl-CoAs and their interactions with key transcriptional regulators as a representative model. We will delve into the experimental data, detailed protocols for validation, and visual representations of the underlying molecular mechanisms and experimental workflows.

Data Presentation: Comparing Binding Affinities

The binding affinity of a ligand to a protein is a critical parameter for understanding the strength and specificity of their interaction. The dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger binding interaction.

The following table summarizes the binding affinities of various long-chain acyl-CoAs to the Escherichia coli transcriptional regulator FadR. FadR is a well-studied transcription factor that regulates fatty acid metabolism in response to the intracellular concentration of long-chain acyl-CoAs.[1][2] Binding of an acyl-CoA to FadR leads to a conformational change that inhibits its ability to bind to DNA, thereby derepressing the genes involved in fatty acid degradation.[3][4]

Acyl-CoA LigandChain Length and UnsaturationDissociation Constant (Kd) in nM
Myristoyl-CoAC14:059 - 68
Palmitoyl-CoAC16:0369
Oleoyl-CoAC18:145 - 63

Data sourced from DiRusso et al. (1998), obtained via Isothermal Titration Calorimetry.[3]

Experimental Protocols: Methods for Biochemical Validation

Several biophysical techniques can be employed to validate and quantify the binding of acyl-CoAs to transcriptional regulators. The choice of method often depends on the specific characteristics of the interacting molecules and the information required.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[5][6] This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[5][7]

Methodology:

  • Sample Preparation:

    • The transcriptional regulator (e.g., FadR) is purified and dialyzed extensively against a suitable buffer.

    • The acyl-CoA ligand is dissolved in the same dialysis buffer to minimize heat changes due to buffer mismatch.

    • All solutions are degassed prior to the experiment to prevent the formation of air bubbles.[8]

  • ITC Experiment:

    • The protein solution is loaded into the sample cell of the calorimeter.

    • The acyl-CoA solution is loaded into the injection syringe.

    • A series of small, precisely measured injections of the acyl-CoA solution are made into the protein solution.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per mole of injectant.

    • The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (in this case, the acyl-CoA) to a ligand (the transcriptional regulator) immobilized on a sensor surface.[9][10] It provides real-time data on the association and dissociation of the complex, allowing for the determination of kinetic parameters (ka and kd) in addition to the equilibrium dissociation constant (Kd).[9][11]

Methodology:

  • Sensor Chip Preparation:

    • The transcriptional regulator is immobilized onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

    • The surface is then blocked to prevent non-specific binding.

  • SPR Experiment:

    • A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

    • Different concentrations of the acyl-CoA solution are injected over the surface.

    • The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored in real-time.

    • After the association phase, the running buffer is flowed over the surface to monitor the dissociation of the complex.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units versus time) are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd to ka.

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[12][13] For this application, a fluorescently labeled acyl-CoA analog would be required.

Methodology:

  • Reagent Preparation:

    • A fluorescently labeled acyl-CoA analog (the tracer) is synthesized or obtained commercially.

    • The transcriptional regulator is purified and prepared in a suitable buffer.

  • FP Experiment:

    • A fixed concentration of the fluorescently labeled acyl-CoA is incubated with increasing concentrations of the transcriptional regulator in a microplate.

    • The plate is excited with polarized light, and the fluorescence emission is measured in both the parallel and perpendicular planes relative to the excitation plane.

  • Data Analysis:

    • The fluorescence polarization value is calculated for each well.

    • The data is plotted as polarization versus the concentration of the transcriptional regulator.

    • The resulting binding curve is fitted to a suitable equation to determine the Kd.

Mandatory Visualization

Signaling Pathway of FadR Regulation

FadR_Signaling_Pathway cluster_gene_regulation Gene Regulation cluster_ligand_binding Ligand Binding FadR_dimer FadR Dimer DNA_binding Binds to fad Regulon Promoter FadR_dimer->DNA_binding FadR_Acyl_CoA_complex FadR-Acyl-CoA Complex Transcription_repression Repression of Fatty Acid Degradation Genes DNA_binding->Transcription_repression Transcription_activation Activation of Fatty Acid Synthesis Genes DNA_binding->Transcription_activation Acyl_CoA Long-Chain Acyl-CoA Acyl_CoA->FadR_dimer FadR_Acyl_CoA_complex->DNA_binding Inhibits Binding

Caption: Regulation of fatty acid metabolism by the transcriptional regulator FadR.

Experimental Workflow for Isothermal Titration Calorimetry (ITC)

ITC_Workflow cluster_preparation Sample Preparation cluster_experiment ITC Experiment cluster_analysis Data Analysis Protein_prep Purify & Dialyze Transcriptional Regulator Degas Degas Both Solutions Protein_prep->Degas Ligand_prep Dissolve Acyl-CoA in Dialysis Buffer Ligand_prep->Degas Load_protein Load Protein into Sample Cell Degas->Load_protein Load_ligand Load Acyl-CoA into Syringe Degas->Load_ligand Titration Inject Acyl-CoA into Protein Solution Load_protein->Titration Load_ligand->Titration Measure_heat Measure Heat Change per Injection Titration->Measure_heat Integrate_data Integrate Raw Data to Obtain Binding Isotherm Measure_heat->Integrate_data Fit_model Fit Isotherm to a Binding Model Integrate_data->Fit_model Determine_parameters Determine Kd, n, ΔH, ΔS Fit_model->Determine_parameters

Caption: Workflow for determining binding parameters using Isothermal Titration Calorimetry.

Experimental Workflow for Surface Plasmon Resonance (SPR)

SPR_Workflow cluster_preparation Preparation cluster_experiment SPR Experiment cluster_analysis Data Analysis Immobilize Immobilize Transcriptional Regulator on Sensor Chip Block Block Surface to Prevent Non-specific Binding Immobilize->Block Baseline Establish Stable Baseline with Running Buffer Block->Baseline Inject_analyte Inject Different Concentrations of Acyl-CoA Baseline->Inject_analyte Monitor_association Monitor Association in Real-time Inject_analyte->Monitor_association Monitor_dissociation Monitor Dissociation with Running Buffer Monitor_association->Monitor_dissociation Generate_sensorgrams Generate Sensorgrams (Response vs. Time) Monitor_dissociation->Generate_sensorgrams Fit_model Fit Sensorgrams to a Kinetic Model Generate_sensorgrams->Fit_model Determine_parameters Determine ka, kd, and Kd Fit_model->Determine_parameters

Caption: Workflow for analyzing biomolecular interactions using Surface Plasmon Resonance.

References

Cross-Validation of Analytical Methods for 16-Methylhenicosanoyl-CoA Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary analytical methods for the quantification of 16-Methylhenicosanoyl-CoA: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a very-long-chain fatty acyl-CoA, the analysis of this compound presents unique challenges that are addressed differently by these two powerful techniques. This document outlines the experimental protocols, presents a comparative summary of performance characteristics, and provides visualizations to aid in methodological decisions.

Comparative Performance of Analytical Methods

The choice between GC-MS and LC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the need to analyze the intact molecule versus its fatty acid component. The following table summarizes the key performance characteristics of each method, with representative data derived from the analysis of very-long-chain fatty acids (VLCFAs) and other acyl-CoAs.

Performance CharacteristicGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Analyte Form 16-Methylhenicosanoic acid (after hydrolysis and derivatization)Intact this compound
Limit of Detection (LOD) 1.69 μg/mL[1]<0.058 μmol/L[2]
Limit of Quantification (LOQ) 5.14 μg/mL[1]0.085 μmol/L[2]
**Linearity (R²) **>0.99[1][3]>0.99[2]
Precision (%CV) <11.3% (inter-day)[1][3]<5.5% (total)[2]
Accuracy (% Recovery) 90-110% (typical)92-106%[2]
Sample Throughput Lower (due to derivatization)Higher (direct analysis)
Structural Information Fragmentation pattern of the fatty acid methyl esterFragmentation of the intact acyl-CoA, confirming both the fatty acid and CoA portions

Experimental Protocols

Detailed and robust experimental protocols are critical for accurate and reproducible quantification. Below are representative methodologies for both GC-MS and LC-MS/MS analysis of long-chain acyl-CoAs and their corresponding fatty acids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS allows for the direct analysis of the intact this compound molecule, offering high specificity and sensitivity.

1. Sample Preparation (Acyl-CoA Extraction)

  • Objective: To extract acyl-CoAs from the biological matrix while preserving their integrity.

  • Procedure:

    • Homogenize the tissue or cell sample in a cold extraction solvent, such as a mixture of acetonitrile (B52724), methanol (B129727), and water (2:2:1 v/v/v).[4]

    • Include an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA not present in the sample) in the extraction solvent.

    • Vortex the mixture vigorously and centrifuge at a high speed (e.g., 18,000 x g) for 15 minutes at 4°C to pellet proteins and cellular debris.[5]

    • Transfer the supernatant containing the acyl-CoAs to a new tube.

    • The extract can be concentrated by evaporation under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.[6]

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate this compound from other analytes and quantify it using mass spectrometry.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.[7]

    • Mobile Phase: A gradient elution is typically employed, using a combination of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Dependent on the column dimensions, typically in the range of 200-500 µL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+) is generally preferred for the analysis of acyl-CoAs.[8]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, providing high selectivity and sensitivity.[9] This involves monitoring a specific precursor ion (the molecular ion of this compound) and one or more of its characteristic product ions.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis requires the hydrolysis of the acyl-CoA to its corresponding fatty acid, followed by derivatization to increase its volatility.

1. Sample Preparation (Hydrolysis and Derivatization)

  • Objective: To release the 16-methylhenicosanoic acid from the CoA moiety and convert it into a volatile derivative (fatty acid methyl ester - FAME).

  • Procedure:

    • Hydrolysis: Treat the sample with a strong base (e.g., methanolic sodium hydroxide) to cleave the thioester bond of the acyl-CoA, releasing the free fatty acid.

    • Esterification (Derivatization): Convert the free fatty acid to its methyl ester using a derivatizing agent such as boron trifluoride in methanol (BF3-methanol) or methanolic HCl.[10][11][12]

      • Add the derivatization reagent to the sample and heat at a controlled temperature (e.g., 60°C) for a specific time.[13]

    • Extraction: After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs.[10]

    • Collect the organic layer containing the FAMEs and, if necessary, concentrate it before GC-MS analysis.

2. GC-MS Analysis

  • Objective: To separate the 16-methylhenicosanoate methyl ester from other FAMEs and identify and quantify it based on its retention time and mass spectrum.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A capillary column with a polar stationary phase (e.g., a wax-type or cyano-substituted column) is typically used for the separation of FAMEs.

    • Carrier Gas: Helium is commonly used as the carrier gas.[3]

    • Temperature Program: A temperature gradient is employed to ensure the elution of a wide range of FAMEs.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) is the standard ionization technique for GC-MS analysis of FAMEs.

    • Detection Mode: The mass spectrometer can be operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for targeted quantification to enhance sensitivity.[3]

Visualizing the Workflow and Comparison

To better illustrate the processes and comparisons, the following diagrams are provided.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample extraction Acyl-CoA Extraction (LC-MS/MS) start->extraction hydrolysis Hydrolysis & Derivatization (GC-MS) start->hydrolysis lcms LC-MS/MS Analysis extraction->lcms gcms GC-MS Analysis hydrolysis->gcms data_lcms Quantification of Intact Acyl-CoA lcms->data_lcms data_gcms Quantification of Fatty Acid Methyl Ester gcms->data_gcms

Figure 1: General experimental workflows for LC-MS/MS and GC-MS.

cluster_lcms LC-MS/MS cluster_gcms GC-MS lcms_adv Advantages: - High Specificity (Intact Molecule) - High Sensitivity - No Derivatization Required - Higher Throughput gcms_disadv Disadvantages: - Indirect Analysis (Fatty Acid only) - Requires Derivatization - Lower Throughput - Potential for Analyte Loss during Prep lcms_disadv Disadvantages: - Matrix Effects can be significant - Higher Instrument Cost gcms_adv Advantages: - Robust and Widely Available - Good for Complex Mixtures of Fatty Acids - Extensive Spectral Libraries

Figure 2: Comparison of advantages and disadvantages.

Conclusion

Both LC-MS/MS and GC-MS are powerful techniques for the analysis of molecules like this compound. LC-MS/MS offers the significant advantage of analyzing the intact acyl-CoA, providing higher specificity and throughput. It is generally the preferred method for targeted quantification of acyl-CoAs in biological matrices. GC-MS, while requiring a more involved sample preparation process, remains a robust and reliable method for the analysis of the fatty acid component, particularly when analyzing a broader profile of fatty acids. The choice of method should be guided by the specific research question, available instrumentation, and the desired level of analytical detail. Cross-validation between these methods, where feasible, can provide the highest level of confidence in the quantitative data.

References

A Comparative Guide to the Metabolic Effects of Branched-Chain vs. Straight-Chain Acyl-CoAs in Mycobacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic flexibility of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is a key factor in its ability to establish and maintain chronic infections. A critical aspect of this adaptability lies in its capacity to utilize a variety of host-derived nutrients, particularly fatty acids. The catabolism of these fatty acids yields acyl-coenzyme A (acyl-CoA) thioesters, which serve as central metabolic intermediates. The structure of these acyl-CoAs—specifically whether they are straight-chain or branched-chain—has profound and distinct consequences for mycobacterial physiology, lipid synthesis, and gene regulation. This guide provides a detailed comparison of the metabolic fates and downstream effects of these two classes of acyl-CoAs, supported by experimental data and detailed methodologies.

Central Metabolism: Divergent Fates of Acetyl-CoA and Propionyl-CoA

Mycobacteria primarily encounter two types of acyl-CoAs derived from fatty acid catabolism: acetyl-CoA from the β-oxidation of even-chain, straight-chain fatty acids, and propionyl-CoA from odd-chain and branched-chain fatty acids. While acetyl-CoA is a ubiquitous two-carbon donor that fuels central carbon metabolism and the synthesis of straight-chain fatty acids, the three-carbon propionyl-CoA enters distinct and specialized metabolic pathways. The accumulation of propionyl-CoA can be toxic to the bacterium, necessitating efficient metabolic processing.[1]

Mycobacterium tuberculosis possesses two primary pathways to metabolize propionyl-CoA:

  • The Methylcitrate Cycle (MCC): This pathway converts propionyl-CoA and oxaloacetate into pyruvate (B1213749) and succinate, which can then enter the tricarboxylic acid (TCA) cycle.[2]

  • The Methylmalonyl Pathway (MMP): This vitamin B12-dependent pathway converts propionyl-CoA into succinyl-CoA, another TCA cycle intermediate.[3]

The choice between these pathways is influenced by factors such as the availability of vitamin B12.

Impact on Lipid Synthesis: Building Blocks for Virulence

The nature of the available acyl-CoA pool directly influences the composition of the mycobacterial cell envelope, a complex and dynamic structure crucial for virulence and protection from host immune responses.

Straight-chain acyl-CoAs (primarily acetyl-CoA) are the foundational building blocks for the de novo synthesis of straight-chain fatty acids by the Fatty Acid Synthase-I (FAS-I) system. These are subsequently elongated by the FAS-II system to produce the long-chain mycolic acids that are characteristic of the mycobacterial cell wall.[4]

Branched-chain acyl-CoAs (primarily propionyl-CoA) serve as precursors for the synthesis of methyl-branched lipids, which are potent virulence factors. Propionyl-CoA is converted to methylmalonyl-CoA, the extender unit for the synthesis of:

  • Phthiocerol Dimycocerosates (PDIMs): These complex lipids are located in the outer membrane and are essential for Mtb virulence, playing a role in preventing phagolysosomal fusion in infected macrophages.[5]

  • Sulfolipids (SLs): These are another class of methyl-branched lipids implicated in modulating the host immune response.[5]

The availability of propionyl-CoA, often derived from host cholesterol or odd-chain fatty acids during infection, leads to an upregulation in the synthesis of these virulence-associated lipids.[3]

Quantitative Data Presentation

The following tables summarize the quantitative effects of different acyl-CoA precursors on mycobacterial lipid composition and enzyme activity.

Lipid ClassRelative Abundance (% of Total Lipids) after Growth on Propionate[6]Relative Abundance (% of Total Lipids) after Growth on Acetate[7]
Phthiocerol Dimycocerosates (PDIMs)IncreasedBaseline
Sulfolipids (SLs)IncreasedBaseline
Mycolic AcidsUnchangedUnchanged
Triacylglycerols (TAGs)IncreasedIncreased

Table 1: Influence of Carbon Source on the Relative Abundance of Major Lipid Classes in M. tuberculosis

EnzymeSubstrateApparent Km (µM)[8]Vmax (µmol min-1 mg-1)[8]
Acyl-CoA Carboxylase (M. bovis BCG)Propionyl-CoA705.5
Acyl-CoA Carboxylase (M. bovis BCG)Acetyl-CoA-Broad activity profile
Fatty Acyl-AMP Ligase (FAAL)Straight-chain fatty acidsVaries with chain length-
Fatty Acyl-CoA Synthetase (FACL6)Oleic Acid (C18:1)-Higher preference
Fatty Acyl-CoA Synthetase (FACL6)Palmitic Acid (C16:0)-Lower preference

Table 2: Kinetic Parameters of Key Enzymes in Mycobacterial Fatty Acid Metabolism

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Lipid Extraction and Analysis by Thin-Layer Chromatography (TLC)

This protocol is adapted from established methods for the analysis of mycobacterial lipids.[9]

a. Total Lipid Extraction:

  • Harvest mycobacterial cells from culture by centrifugation.

  • Wash the cell pellet with phosphate-buffered saline (PBS).

  • Resuspend the pellet in a mixture of chloroform (B151607):methanol (1:2, v/v) and incubate with stirring for at least 4 hours.

  • Add chloroform and water to the mixture to achieve a final ratio of chloroform:methanol:water of 2:1:0.8 (v/v/v) to induce phase separation.

  • Centrifuge to separate the phases. The lower organic phase contains the total lipids.

  • Collect the lower organic phase and dry it under a stream of nitrogen.

b. Thin-Layer Chromatography (TLC):

  • Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).

  • Spot the lipid extract onto a silica (B1680970) gel TLC plate.

  • Develop the TLC plate in a solvent system appropriate for the lipids of interest (e.g., petroleum ether:diethyl ether, 90:10, v/v for apolar lipids).

  • Visualize the separated lipids by staining with a suitable reagent (e.g., phosphomolybdic acid) and heating.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Lipidomics

This protocol provides a general framework for the analysis of the mycobacterial lipidome.[8][10]

  • Sample Preparation: Extract total lipids as described above. Resuspend the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., isopropanol:acetonitrile (B52724):water).

  • Chromatographic Separation: Use a reverse-phase C18 column for separation. The mobile phases typically consist of a gradient of acetonitrile and water with additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization.

  • Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in both positive and negative ion modes to detect a wider range of lipid species.

  • Data Analysis: Identify lipids based on their accurate mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS). Compare the data against lipid databases for annotation.

13C-Metabolic Flux Analysis

This technique allows for the quantitative analysis of metabolic pathways in vivo.[11][12]

  • Culture Conditions: Grow mycobacteria in a defined medium with a 13C-labeled carbon source (e.g., [13C]acetate or [13C]propionate).

  • Harvesting and Hydrolysis: Harvest cells in the mid-exponential phase. Hydrolyze the biomass to release proteinogenic amino acids.

  • Derivatization and GC-MS Analysis: Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Data Analysis: Determine the mass isotopomer distribution of the amino acids. Use this data in metabolic models to calculate the intracellular metabolic fluxes.

Construction of Gene Deletion Mutants

Creating targeted gene knockouts is essential for understanding the function of specific metabolic enzymes.[1][13]

  • Construct a Suicide Vector: Clone the upstream and downstream flanking regions of the target gene into a suicide vector containing a selectable marker (e.g., antibiotic resistance) and a counter-selectable marker (e.g., sacB).

  • Electroporation: Introduce the suicide vector into mycobacterial cells via electroporation.

  • Selection of Single Crossovers: Select for transformants that have integrated the plasmid into the chromosome via homologous recombination using the selectable marker.

  • Selection of Double Crossovers: Culture the single-crossover mutants in the absence of the selective antibiotic and then plate on a medium containing the counter-selective agent (e.g., sucrose (B13894) for sacB). This selects for cells that have undergone a second recombination event, resulting in the deletion of the target gene.

  • Verification: Confirm the gene deletion by PCR and Southern blotting.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows.

fatty_acid_metabolism cluster_straight_chain Straight-Chain Fatty Acid Metabolism cluster_branched_chain Branched-Chain Fatty Acid Metabolism Even-chain Fatty Acids Even-chain Fatty Acids Acetyl-CoA Acetyl-CoA Even-chain Fatty Acids->Acetyl-CoA β-oxidation FAS-I FAS-I Acetyl-CoA->FAS-I TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle FAS-II FAS-II FAS-I->FAS-II Mycolic Acids Mycolic Acids FAS-II->Mycolic Acids Odd/Branched-chain Fatty Acids Odd/Branched-chain Fatty Acids Propionyl-CoA Propionyl-CoA Odd/Branched-chain Fatty Acids->Propionyl-CoA β-oxidation Methylcitrate Cycle Methylcitrate Cycle Propionyl-CoA->Methylcitrate Cycle Methylmalonyl Pathway Methylmalonyl Pathway Propionyl-CoA->Methylmalonyl Pathway Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Succinyl-CoA Succinyl-CoA Methylcitrate Cycle->Succinyl-CoA Methylmalonyl Pathway->Succinyl-CoA PDIM & SL-1 PDIM & SL-1 Methylmalonyl-CoA->PDIM & SL-1

Caption: Divergent metabolic fates of straight-chain and branched-chain acyl-CoAs in mycobacteria.

lipid_analysis_workflow Mycobacterial Culture Mycobacterial Culture Lipid Extraction Lipid Extraction Mycobacterial Culture->Lipid Extraction TLC Analysis TLC Analysis Lipid Extraction->TLC Analysis LC-MS Analysis LC-MS Analysis Lipid Extraction->LC-MS Analysis Lipid Identification Lipid Identification TLC Analysis->Lipid Identification LC-MS Analysis->Lipid Identification Quantification Quantification LC-MS Analysis->Quantification

Caption: General experimental workflow for the analysis of mycobacterial lipids.

Conclusion

The metabolic processing of straight-chain versus branched-chain acyl-CoAs in mycobacteria represents a critical node in the regulation of its physiology and virulence. While acetyl-CoA primarily fuels central metabolism and the synthesis of the core mycolic acid layer, propionyl-CoA is shunted towards pathways that both detoxify this metabolite and generate key methyl-branched virulence lipids. A thorough understanding of these differential effects, supported by robust experimental data, is paramount for the development of novel anti-tubercular strategies that target the metabolic vulnerabilities of this formidable pathogen. The experimental protocols and workflows provided in this guide offer a starting point for researchers to further investigate these complex and vital metabolic pathways.

References

Validating 16-Methylhenicosanoyl-CoA: A Comparative Guide to Biomarkers in Specific Metabolic States

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The identification of precise and reliable biomarkers is paramount for the early diagnosis, prognostic evaluation, and therapeutic monitoring of metabolic diseases. In the realm of fatty acid oxidation disorders (FAODs), there is a continuous search for biomarkers that can offer a more accurate reflection of the underlying metabolic dysregulation than currently established markers. This guide provides a comparative analysis of very-long-chain acyl-CoAs (VLCACoAs), with a focus on the potential, though currently under-researched, biomarker 16-methylhenicosanoyl-CoA. Due to the limited specific data on this compound, this document will use the broader class of VLCACoAs as a proxy for comparison against established and emerging biomarkers for related metabolic states, particularly long-chain fatty acid oxidation disorders.

Biomarker Comparison for Fatty Acid Oxidation Disorders

The gold standard for newborn screening of FAODs has been the measurement of acylcarnitines in dried blood spots.[1][2] However, these markers can be influenced by diet and fasting states, leading to potential inaccuracies.[1] This has spurred research into alternative and complementary biomarkers with improved specificity and prognostic value.

Very-Long-Chain Acyl-CoAs (VLCACoAs)

VLCACoAs are the direct substrates for several enzymes in the mitochondrial beta-oxidation pathway.[3] A defect in one of these enzymes leads to the accumulation of the specific acyl-CoA. This makes them highly specific indicators of the precise metabolic block. For instance, in Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, the accumulation of very-long-chain acyl-CoAs is a primary pathogenic event.[4] While their direct measurement in tissues offers a clear picture of the metabolic state, the intracellular and transient nature of acyl-CoAs makes their quantification in easily accessible samples like blood challenging.[5]

Acylcarnitines

Acylcarnitines are formed from their corresponding acyl-CoAs and are readily transported out of the cell, making them detectable in blood and urine.[6][7] This has made them the cornerstone of newborn screening for FAODs.[1][2] For example, elevated C14:1-carnitine is a classic marker for VLCAD deficiency.[1] However, their levels can be influenced by factors other than the specific genetic defect, sometimes leading to false positives in screening.[8]

Novel Lipid Biomarkers

Recent research has identified promising new lipid biomarkers with high specificity for certain FAODs.

  • Lysophosphatidylcholine(14:1) (LPC(14:1)) : This lipid has been identified as a specific and sensitive biomarker for severe VLCAD deficiency.[1][9] Studies have shown that its levels in plasma have a stronger inverse correlation with VLCAD enzyme activity compared to the traditional C14:1-carnitine marker.[1]

  • S-(3-hydroxyacyl)cysteamines : These molecules are hypothesized to be degradation products of accumulated 3-hydroxyacyl-CoAs and are significantly increased in Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency.[1][9][10]

Protein Biomarkers of Mitochondrial Stress

Systemic metabolic stress resulting from FAODs can also be monitored through protein biomarkers.

  • Growth Differentiation Factor 15 (GDF15) and Fibroblast Growth Factor 21 (FGF21) : These are stress-responsive cytokines that are secreted in response to mitochondrial dysfunction.[11][12] Elevated levels of GDF15 and FGF21 are observed in various metabolic disorders, including those affecting fatty acid oxidation, and are associated with the body's attempt to adapt to the metabolic stress.[13][14][15]

Data Presentation: Comparison of Biomarkers for FAODs

Biomarker ClassSpecific ExamplesAssociated Disease(s)AdvantagesDisadvantages/Challenges
Very-Long-Chain Acyl-CoAs C14-CoA, C16-CoA, etc.VLCADD, LCHADD, CPT2DHighly specific to the enzymatic block; direct measure of substrate accumulation.Primarily intracellular, difficult to measure in blood; low stability.
Acylcarnitines C14:1-carnitine, OH-C16:0-carnitineVLCADD, LCHADD, MTPD, CPT2DWell-established for newborn screening; detectable in dried blood spots.Can be influenced by diet, fasting, and exercise; may have false positives.[1]
Novel Lipid Biomarkers LPC(14:1)Severe VLCADDBetter correlation with disease severity than C14:1-carnitine.[1]Relatively new, requires further validation in larger cohorts.
S-(3-hydroxyacyl)cysteaminesLCHADDHighly specific for LCHADD.[1][9][10]Still in the research phase; mechanism of formation needs further elucidation.
Protein Biomarkers GDF15, FGF21General mitochondrial stress, including FAODsReflect systemic metabolic stress; potential for monitoring disease progression and therapeutic response.Not specific to FAODs; elevated in other metabolic and age-related conditions.[15]

Experimental Protocols

Quantification of Acyl-CoAs by LC-MS/MS

This protocol is adapted from methodologies for the quantification of short and medium-chain acyl-CoAs and can be applied to very-long-chain species with appropriate modifications.[5]

  • Sample Preparation:

    • Homogenize frozen tissue samples in a suitable buffer containing internal standards (e.g., 13C-labeled acyl-CoAs).

    • Perform protein precipitation using an organic solvent like acetonitrile.

    • Centrifuge to pellet the precipitated protein and collect the supernatant containing the acyl-CoAs.

    • The extract can be further purified using solid-phase extraction (SPE) if necessary.[5]

  • LC-MS/MS Analysis:

    • Use a reversed-phase chromatography column suitable for separating long-chain, hydrophobic molecules.

    • Employ a gradient elution with solvents such as ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) in water and acetonitrile.

    • Detect the acyl-CoAs using a tandem mass spectrometer in positive ion mode.

    • Quantification is typically achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions. A common transition for acyl-CoAs is the neutral loss of 507 m/z, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety.[5]

Analysis of Acylcarnitines from Dried Blood Spots

This is a standard protocol for newborn screening.

  • Sample Preparation:

    • Punch a small disc from the dried blood spot card.

    • Place the disc in a well of a microtiter plate.

    • Add a methanol (B129727) solution containing stable isotope-labeled internal standards of various acylcarnitines.

    • Agitate to extract the acylcarnitines.

    • Evaporate the methanol and reconstitute the sample in a solvent suitable for injection.

  • Flow Injection Tandem Mass Spectrometry (FIA-MS/MS):

    • Inject the sample into the mass spectrometer without chromatographic separation.

    • Use precursor ion scanning or MRM to detect and quantify the different acylcarnitine species based on their mass-to-charge ratios.

Mandatory Visualization

G cluster_discovery Discovery Phase cluster_validation Validation Phase Hypothesis Generation Hypothesis Generation Candidate Biomarker Identification Candidate Biomarker Identification Hypothesis Generation->Candidate Biomarker Identification High-throughput screening Analytical Method Development Analytical Method Development Candidate Biomarker Identification->Analytical Method Development LC-MS/MS, Immunoassay Clinical Validation Clinical Validation Analytical Method Development->Clinical Validation Assay performance Regulatory Approval Regulatory Approval Clinical Validation->Regulatory Approval Sensitivity, Specificity Clinical Implementation Clinical Implementation Regulatory Approval->Clinical Implementation G cluster_mitochondrion Mitochondrion Very-Long-Chain Fatty Acid Very-Long-Chain Fatty Acid VLC-Acyl-CoA VLC-Acyl-CoA Very-Long-Chain Fatty Acid->VLC-Acyl-CoA Acyl-CoA Synthetase VLC-Acylcarnitine VLC-Acylcarnitine VLC-Acyl-CoA->VLC-Acylcarnitine CPT1/CPT2 Beta-Oxidation Spiral Beta-Oxidation Spiral VLC-Acyl-CoA->Beta-Oxidation Spiral VLCAD Export to Blood Export to Blood VLC-Acylcarnitine->Export to Blood Acetyl-CoA Acetyl-CoA Beta-Oxidation Spiral->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Ketone Bodies Ketone Bodies Acetyl-CoA->Ketone Bodies Mitochondrial Membrane Mitochondrial Membrane G cluster_vlcadd VLCADD Pathophysiology cluster_lchadd LCHADD Pathophysiology Accumulated C14:1-CoA Accumulated C14:1-CoA Incorporation into PC Incorporation into PC Accumulated C14:1-CoA->Incorporation into PC LPC(14:1) LPC(14:1) Incorporation into PC->LPC(14:1) PLA1/2 Accumulated 3-OH-Acyl-CoAs Accumulated 3-OH-Acyl-CoAs CoA Moiety Degradation CoA Moiety Degradation Accumulated 3-OH-Acyl-CoAs->CoA Moiety Degradation S-(3-hydroxyacyl)cysteamines S-(3-hydroxyacyl)cysteamines CoA Moiety Degradation->S-(3-hydroxyacyl)cysteamines

References

Bridging the Gap: Extrapolating In Vivo Relevance from In Vitro Insights on 16-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translation of in vitro findings to in vivo realities is a critical step in assessing the therapeutic potential of novel molecules. This guide provides a comparative framework for 16-Methylhenicosanoyl-CoA, a methylated very-long-chain fatty acyl-CoA. Due to the limited direct research on this specific molecule, this guide draws upon established knowledge of analogous branched-chain and very-long-chain fatty acyl-CoAs to project its potential in vivo relevance and offers a roadmap for its experimental validation.

While direct experimental data for this compound is not yet available in published literature, its structural characteristics as a methyl-branched very-long-chain fatty acyl-CoA (VLCFA) allow for informed comparisons with well-studied straight-chain and other branched-chain fatty acyl-CoAs. These comparisons are crucial for hypothesis generation and designing pivotal in vivo experiments.

Comparative Analysis: Branched-Chain vs. Straight-Chain Fatty Acyl-CoAs

The introduction of a methyl group on the acyl chain, as seen in this compound, can significantly alter the physicochemical and biological properties of the molecule compared to its straight-chain counterpart, henicosanoyl-CoA. These differences are foundational to predicting its in vivo behavior.

FeatureStraight-Chain Acyl-CoAs (e.g., Henicosanoyl-CoA)Methyl-Branched Acyl-CoAs (e.g., this compound)In Vivo Implication
Metabolic Processing Primarily undergoes β-oxidation in mitochondria.May require initial α-oxidation in peroxisomes to resolve the methyl branch before subsequent β-oxidation[1][2].Altered metabolic fate and potential for accumulation in certain tissues if α-oxidation is impaired.
Membrane Integration Tightly packs into lipid bilayers, increasing membrane rigidity.The methyl branch creates a kink in the acyl chain, disrupting packing and increasing membrane fluidity[3][4].Potential modulation of membrane-dependent cellular processes, such as signal transduction and protein function.
Receptor Binding Generally weaker ligands for nuclear receptors.CoA thioesters of branched-chain fatty acids are potent ligands for nuclear receptors like PPARα[5][6].Potential for regulating gene expression related to lipid metabolism and inflammation.
Cellular Signaling Indirectly influences signaling through metabolic flux.Can directly act as signaling molecules, influencing pathways involved in inflammation and metabolism[5][7].May have direct effects on cellular signaling cascades independent of its role as a metabolic intermediate.

Postulated Signaling Pathway Involvement

Based on the known functions of other branched-chain fatty acyl-CoAs, this compound is hypothesized to activate the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.

Hypothetical Signaling Pathway for this compound cluster_extracellular cluster_cellular cluster_response 16-MHCoA_precursor 16-Methylhenicosanoic Acid 16-MHCoA This compound 16-MHCoA_precursor->16-MHCoA Acyl-CoA Synthetase PPARa PPARα 16-MHCoA->PPARa Ligand Binding & Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding to DNA Target_Genes Target Gene Expression (e.g., ACOX1, CPT1A) PPRE->Target_Genes Transcriptional Regulation Metabolic_Changes Increased Fatty Acid Oxidation Reduced Inflammation Target_Genes->Metabolic_Changes

Hypothetical PPARα activation by this compound.

Experimental Protocols for In Vivo Validation

To substantiate the in vivo relevance of in vitro observations with this compound, a series of targeted experiments are necessary.

Pharmacokinetic and Tissue Distribution Analysis

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its precursor fatty acid.

Methodology:

  • Synthesize a radiolabeled or stable isotope-labeled version of 16-methylhenicosanoic acid.

  • Administer the labeled compound to a cohort of laboratory animals (e.g., mice or rats) via oral gavage or intravenous injection.

  • Collect blood, urine, feces, and various tissue samples (liver, adipose, brain, muscle) at predetermined time points.

  • Extract lipids and acyl-CoAs from the collected samples.

  • Analyze the extracts using Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) to quantify the parent compound and its metabolites[8][9].

In Vivo Target Engagement and Pharmacodynamic Studies

Objective: To confirm the engagement of this compound with its putative target (e.g., PPARα) and assess its downstream effects.

Methodology:

  • Treat animals with 16-methylhenicosanoic acid or a suitable vehicle control for a defined period.

  • Isolate tissues of interest (e.g., liver).

  • Perform quantitative real-time PCR (qRT-PCR) or RNA-sequencing to measure the expression levels of known PPARα target genes (e.g., ACOX1, CPT1A, CYP4A1)[5].

  • Conduct Western blot analysis to assess changes in the protein levels of these target genes.

  • Utilize co-immunoprecipitation from liver homogenates to assess the recruitment of co-regulatory proteins to PPARα[6].

Experimental Workflow Diagram

In Vivo Validation Workflow for this compound Start In Vitro Hypothesis: 16-MHCoA activates PPARα Animal_Dosing Animal Dosing with 16-Methylhenicosanoic Acid Start->Animal_Dosing Sample_Collection Blood & Tissue Collection Animal_Dosing->Sample_Collection PK_Analysis UHPLC-MS/MS for PK Profiling Sample_Collection->PK_Analysis PD_Analysis Gene & Protein Expression Analysis (qRT-PCR, Western Blot) Sample_Collection->PD_Analysis Data_Analysis Data Analysis & Interpretation PK_Analysis->Data_Analysis PD_Analysis->Data_Analysis Conclusion Confirmation of In Vivo Relevance Data_Analysis->Conclusion

Workflow for in vivo validation of this compound.

Conclusion

While direct experimental evidence for this compound remains to be established, a robust comparative analysis based on its molecular structure provides a strong foundation for predicting its in vivo functions. The proposed experimental framework offers a clear path to validating these hypotheses and elucidating the therapeutic potential of this novel branched-chain very-long-chain fatty acyl-CoA. The key to confirming its in vivo relevance lies in a systematic investigation of its metabolic fate, target engagement, and downstream pharmacodynamic effects.

References

A Researcher's Guide to the Quantitative Comparison of Long-Chain Acyl-CoA Levels in Mycobacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mycolic acids are very long-chain fatty acids that are characteristic components of the mycobacterial cell wall, contributing significantly to its impermeability and to the virulence of pathogenic species like Mycobacterium tuberculosis.[1][2] The biosynthesis of these complex lipids involves two main fatty acid synthase systems: FAS-I, which produces C16-C18 and C24-C26 fatty acids, and FAS-II, which elongates these precursors to the final meromycolic chain length.[1][3] Long-chain acyl-CoAs are the activated forms of these fatty acids and serve as critical substrates in this biosynthetic pathway.[4][5]

Quantitative Analysis of Long-Chain Acyl-CoAs

The quantification of specific long-chain acyl-CoAs like 16-Methylhenicosanoyl-CoA in different mycobacterial species requires sensitive and specific analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful method for this purpose.

Table 1: Key Methodologies for Quantitative Analysis of Long-Chain Acyl-CoAs in Mycobacteria

Step Method Description
1. Cell Culture and Harvest Standard Mycobacterial CultureGrow different mycobacterial species to the desired growth phase (e.g., mid-log phase) under controlled conditions. Harvest cells by centrifugation.
2. Metabolite Extraction Solvent ExtractionRapidly quench metabolic activity and extract acyl-CoAs using a suitable solvent system, such as a mixture of isopropanol (B130326), water, and acetic acid, followed by solid-phase extraction for purification.
3. Separation Ultra-Performance Liquid Chromatography (UPLC)Separate the extracted acyl-CoAs using a reverse-phase UPLC column with a binary gradient, for instance, using ammonium (B1175870) hydroxide (B78521) in water and acetonitrile.[4]
4. Quantification Tandem Mass Spectrometry (MS/MS)Quantify the separated long-chain acyl-CoAs using selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[4][6]
5. Data Analysis Isotope DilutionUse stable isotope-labeled internal standards for accurate quantification. The concentration of each acyl-CoA is determined by comparing its peak area to that of the corresponding internal standard.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Mycobacterial Cells

This protocol is a generalized procedure based on established methods for acyl-CoA extraction.

  • Cell Lysis: Resuspend the mycobacterial cell pellet in a suitable lysis buffer. Disrupt the cells using bead beating or sonication to release the intracellular contents.

  • Solvent Extraction: Add a mixture of isopropanol and water to the cell lysate. Vortex thoroughly to ensure proper mixing.

  • Phase Separation: Centrifuge the mixture to separate the phases. The acyl-CoAs will be in the supernatant.

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to purify and concentrate the acyl-CoAs from the supernatant. Elute the acyl-CoAs with an appropriate solvent, such as methanol (B129727) containing a small amount of ammonium hydroxide.

  • Sample Preparation for LC-MS/MS: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase of the LC-MS/MS analysis.

Protocol 2: Quantification of Long-Chain Acyl-CoAs by UPLC-MS/MS

This protocol outlines the general steps for quantifying long-chain acyl-CoAs using UPLC-MS/MS.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Water with 0.1% ammonium hydroxide.

    • Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a short run time (e.g., 5-10 minutes) to elute the long-chain acyl-CoAs.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Selected Reaction Monitoring (SRM).

    • SRM Transitions: Monitor specific precursor-to-product ion transitions for each target long-chain acyl-CoA and its corresponding stable isotope-labeled internal standard.

Visualizing the Workflow and Biosynthetic Pathway

To aid in the experimental design and understanding of the biochemical context, the following diagrams illustrate the general workflow for long-chain acyl-CoA quantification and the mycolic acid biosynthesis pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing mycobacterial_culture Mycobacterial Culture cell_harvest Cell Harvest mycobacterial_culture->cell_harvest metabolite_extraction Metabolite Extraction cell_harvest->metabolite_extraction spe_cleanup SPE Cleanup metabolite_extraction->spe_cleanup uplc_separation UPLC Separation spe_cleanup->uplc_separation msms_detection MS/MS Detection (SRM) uplc_separation->msms_detection data_analysis Data Analysis msms_detection->data_analysis quantification Quantitative Comparison data_analysis->quantification

Caption: Experimental workflow for the quantitative comparison of long-chain acyl-CoAs.

mycolic_acid_biosynthesis cluster_fasI FAS-I System cluster_fasII FAS-II System cluster_condensation Condensation acetyl_coa Acetyl-CoA fasI FAS-I acetyl_coa->fasI malonyl_coa Malonyl-CoA malonyl_coa->fasI c16_c26_acyl_coa C16-C26 Acyl-CoA fasI->c16_c26_acyl_coa elongation Elongation Cycles c16_c26_acyl_coa->elongation meromycolic_acid Meromycolic Acid Precursor elongation->meromycolic_acid methyl_henicosanoyl_coa This compound elongation->methyl_henicosanoyl_coa Example Precursor pks13 Pks13 meromycolic_acid->pks13 methyl_henicosanoyl_coa->pks13 mycolic_acid Mycolic Acid pks13->mycolic_acid

Caption: Simplified mycolic acid biosynthesis pathway in mycobacteria.

References

Validating Gene Targets of 16-Methylhenicosanoyl-CoA: A Comparative Guide Using Knockout Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

The identification of novel bioactive lipids and their downstream gene targets is a critical area of research for understanding cellular signaling and developing new therapeutic agents. 16-Methylhenicosanoyl-CoA is a long-chain fatty acyl-CoA that, for the purposes of this guide, will be treated as a hypothetical novel signaling molecule to illustrate the robust methodologies available for gene target validation. This guide provides a comparative framework for validating putative gene targets regulated by a novel lipid, using knockout mutants as the gold standard for loss-of-function studies. We present detailed experimental protocols, comparative data tables, and signaling pathway diagrams to facilitate the design and implementation of such validation studies.

While specific gene targets for this compound are not yet established in publicly available literature, this guide serves as a comprehensive resource for the validation process of any newly identified lipid-regulated gene.

Hypothetical Gene Targets and Experimental Overview

Let us hypothesize that through transcriptomic studies (e.g., RNA-seq) on cells treated with this compound, two potential gene targets have been identified: Gene A, a putative transcription factor, and Gene B, an enzyme implicated in a metabolic pathway. To validate that these genes are indeed regulated by this compound and are crucial for its downstream effects, a loss-of-function approach using knockout (KO) cell lines is essential.

This guide will compare the cellular phenotype and gene expression profiles of wild-type (WT) cells with CRISPR-Cas9 generated Gene A KO and Gene B KO cell lines, both in the presence and absence of this compound.

Comparative Data Analysis

The following tables summarize hypothetical quantitative data from experiments comparing WT, Gene A KO, and Gene B KO cells.

Table 1: Gene Expression Analysis by qRT-PCR

Cell LineTreatmentTarget GeneRelative mRNA Expression (Fold Change vs. WT untreated)
Wild-Type UntreatedGene A1.0
This compoundGene A4.5 ± 0.3
UntreatedGene B1.0
This compoundGene B3.2 ± 0.2
Gene A KO UntreatedGene ANot Detected
This compoundGene ANot Detected
UntreatedGene B1.1 ± 0.1
This compoundGene B1.2 ± 0.1
Gene B KO UntreatedGene A0.9 ± 0.1
This compoundGene A4.3 ± 0.4
UntreatedGene BNot Detected
This compoundGene BNot Detected

Table 2: Protein Level Analysis by Western Blot (Densitometry)

Cell LineTreatmentTarget ProteinRelative Protein Abundance (vs. WT untreated)
Wild-Type UntreatedProtein A1.0
This compoundProtein A3.8 ± 0.4
UntreatedProtein B1.0
This compoundProtein B2.9 ± 0.3
Gene A KO UntreatedProtein ANot Detected
This compoundProtein ANot Detected
UntreatedProtein B1.0 ± 0.2
This compoundProtein B1.1 ± 0.1
Gene B KO UntreatedProtein A0.9 ± 0.1
This compoundProtein A3.6 ± 0.5
UntreatedProtein BNot Detected
This compoundProtein BNot Detected

Table 3: Functional Assay - Metabolic Product of Enzyme B

Cell LineTreatmentConcentration of Metabolic Product (µM)
Wild-Type Untreated5.2 ± 0.5
This compound15.8 ± 1.2
Gene A KO Untreated5.5 ± 0.6
This compound6.1 ± 0.7
Gene B KO Untreated0.1 ± 0.05
This compound0.1 ± 0.04

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

CRISPR-Cas9 Mediated Gene Knockout

The CRISPR-Cas9 system is a powerful tool for generating gene knockouts.[1][2][3] This protocol outlines the generation of stable knockout cell lines.

  • gRNA Design and Synthesis: Design two to three single guide RNAs (sgRNAs) targeting the initial exons of Gene A and Gene B to induce frameshift mutations.[2][4]

  • Vector Construction: Clone the designed sgRNA sequences into a Cas9 expression vector.

  • Transfection: Deliver the CRISPR-Cas9 components into the target cells using methods such as lipid-mediated transfection or electroporation.[2]

  • Selection and Clonal Isolation: Select for transfected cells, if a selection marker is present. Isolate single cells into 96-well plates to establish clonal populations.[1][5]

  • Validation of Knockout:

    • Genomic DNA PCR and Sequencing: Extract genomic DNA from clonal populations. Amplify the targeted region by PCR and sequence the amplicons to confirm the presence of insertions or deletions (indels).[6][7]

    • qRT-PCR and Western Blot: Confirm the absence of gene expression at the mRNA and protein levels as described in the protocols below.[6][7]

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the levels of specific messenger RNA (mRNA), providing a measure of gene expression.[8][9][10]

  • RNA Isolation: Isolate total RNA from wild-type and knockout cells (treated and untreated with this compound) using a suitable RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[9][11]

  • Real-Time PCR: Perform real-time PCR using a qPCR instrument, cDNA template, gene-specific primers for Gene A and Gene B, and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative gene expression using the ΔΔCt method.[11]

Western Blotting

Western blotting is a technique used to detect and quantify specific proteins in a sample.[12][13][14]

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for Protein A and Protein B overnight at 4°C.[14]

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the hypothetical signaling pathway and the experimental workflow.

G cluster_0 This compound This compound Receptor Receptor This compound->Receptor Binds to Gene A (Transcription Factor) Gene A (Transcription Factor) Receptor->Gene A (Transcription Factor) Activates Gene B (Enzyme) Gene B (Enzyme) Gene A (Transcription Factor)->Gene B (Enzyme) Promotes transcription of Metabolic Product Metabolic Product Gene B (Enzyme)->Metabolic Product Catalyzes production of Cellular Response Cellular Response Metabolic Product->Cellular Response

Caption: Hypothetical signaling pathway for this compound.

G cluster_1 Gene Knockout Generation cluster_2 Validation cluster_3 Functional Analysis gRNA Design gRNA Design Vector Construction Vector Construction gRNA Design->Vector Construction Transfection Transfection Vector Construction->Transfection Clonal Selection Clonal Selection Transfection->Clonal Selection Genomic DNA Analysis gDNA PCR & Sequencing Clonal Selection->Genomic DNA Analysis mRNA Expression Analysis qRT-PCR Genomic DNA Analysis->mRNA Expression Analysis Protein Level Analysis Western Blot mRNA Expression Analysis->Protein Level Analysis Phenotypic Assays Phenotypic Assays Protein Level Analysis->Phenotypic Assays

Caption: Experimental workflow for gene target validation using knockout mutants.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 16-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized biochemicals like 16-Methylhenicosanoyl-CoA are paramount to ensuring a secure and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, synthesized from general best practices for biochemical and laboratory chemical waste management.

Core Principle: Safety and Compliance

The fundamental principle of laboratory waste disposal is to mitigate risks to personnel and the environment while adhering to all local, state, and federal regulations. Always treat unknown substances as potentially hazardous.

Step-by-Step Disposal Protocol

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE. This includes, but is not limited to:

    • Nitrile gloves

    • Safety glasses or goggles

    • A laboratory coat

  • Waste Identification and Segregation:

    • Classify the waste stream. This compound, as a biochemical reagent, should be treated as chemical waste.

    • Do not mix this compound with other waste types such as biological, radioactive, or general laboratory trash. Keep it in a dedicated and clearly labeled waste container.

  • Containerization:

    • Use a leak-proof, sealable container compatible with the chemical nature of this compound.[1] The original container, if in good condition, is often the best choice.[2]

    • Label the container clearly as "Hazardous Waste" and specify the contents: "this compound". Include the date of disposal.[3]

    • Do not fill the container to more than 90% of its capacity to prevent spills and allow for expansion.[1]

  • Storage Prior to Disposal:

    • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[1]

    • This area should be secure, well-ventilated, and away from general laboratory traffic.[1]

  • Arranging for Final Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[4]

    • Provide them with a full description of the waste material.

Experimental Protocols Cited

While no specific experimental protocols for the disposal of this compound were found, the general procedures outlined above are derived from standard laboratory chemical waste management guidelines. These guidelines are typically developed based on regulations from bodies such as the Environmental Protection Agency (EPA) and institutional EHS offices.

Quantitative Data Summary

No specific quantitative data for the disposal of this compound (e.g., concentration limits for drain disposal) was found. As a precautionary measure, it should not be disposed of down the sink.

ParameterGuidelineSource
Container Fill LevelDo not exceed 90% capacity[1]
Storage TimeVaries by jurisdiction (e.g., up to 90 days in some regions)[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Need to dispose of This compound sds_check Is a specific Safety Data Sheet (SDS) with disposal instructions available? start->sds_check consult_ehs Consult Institutional Environmental Health & Safety (EHS) Department sds_check->consult_ehs No follow_sds Follow specific disposal instructions provided in the SDS sds_check->follow_sds Yes ppe Wear appropriate Personal Protective Equipment (PPE) consult_ehs->ppe follow_sds->ppe segregate Segregate as Chemical Waste ppe->segregate containerize Place in a labeled, sealed, and appropriate waste container segregate->containerize store Store in designated hazardous waste accumulation area containerize->store pickup Arrange for pickup by EHS or a licensed waste disposal contractor store->pickup end End: Proper Disposal Complete pickup->end

Caption: Disposal Decision Workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 16-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 16-Methylhenicosanoyl-CoA, including detailed operational and disposal plans to foster a secure research environment.

Immediate Safety and Handling Protocols

This compound is a coenzyme A derivative intended for research use only.[1][2] Due to the absence of specific toxicity data, it should be handled with the standard precautions for a potentially hazardous substance.

Personal Protective Equipment (PPE):

The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. Research has shown that wearing gloves can reduce exposure by at least 98% during mixing and application of chemicals.[3]

PPE CategoryItemSpecificationRationale
Hand Protection GlovesNitrile or Butyl RubberProvides resistance to a variety of chemicals and a good grip for safe handling of lab equipment.[4]
Eye Protection Safety Goggles or Face ShieldANSI Z87.1-ratedProtects against splashes and aerosols that can cause serious eye damage.[4]
Body Protection Laboratory CoatFlame-resistant, long-sleevedPrevents skin contact with the chemical.
Respiratory Protection Fume Hood or Ventilated EnclosureRecommended when handling the substance in powdered form or when generating aerosols to avoid inhalation.

Engineering Controls:

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][6]

Hygiene Practices:

  • Avoid all direct contact with the substance.

  • Wash hands thoroughly with soap and water after handling.

  • Do not eat, drink, or smoke in the laboratory.[6]

  • Remove contaminated clothing and PPE before leaving the work area.

Step-by-Step Operational Plan

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the product in a tightly sealed container in a cool, dry, and well-ventilated area, following the supplier's recommendations.[2][5]

Preparation of Solutions:

  • Wear all required PPE as detailed in the table above.

  • Conduct all weighing and solution preparation inside a chemical fume hood.

  • Use a dedicated set of spatulas and weighing boats.

  • To minimize dust, handle the solid form of the compound with care.

  • When dissolving, add the solvent slowly to the compound.

Handling and Experimental Use:

  • Ensure all lab equipment is clean and functioning correctly.

  • Clearly label all containers with the chemical name and any known hazards.

  • Keep the amount of substance in use to a minimum.

  • In case of a spill, follow the emergency procedures outlined below.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste material, including unused product and contaminated disposables (e.g., gloves, pipette tips), in a designated and clearly labeled hazardous waste container.

  • Container Disposal:

    • Do not reuse empty containers.

    • Rinse empty containers three times with a suitable solvent. The rinsate should be collected as hazardous waste.

  • Final Disposal:

    • Dispose of the hazardous waste through an approved waste disposal company, following all local, state, and federal regulations.[5][7]

Emergency Procedures
Emergency SituationAction
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound, from initial receipt to final disposal.

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal A Receiving and Storage B Wear Full PPE A->B C Work in Fume Hood B->C D Weighing and Solution Prep C->D E Conduct Experiment D->E F Data Collection E->F G Collect Waste F->G H Decontaminate Glassware F->H I Dispose via Approved Vendor G->I H->I J Emergency Spill K Follow Emergency Procedures J->K

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.